Product packaging for Chlorophenylsilane(Cat. No.:CAS No. 4206-75-1)

Chlorophenylsilane

Cat. No.: B047029
CAS No.: 4206-75-1
M. Wt: 142.66 g/mol
InChI Key: NBWIIOQJUKRLKW-UHFFFAOYSA-N
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Description

Chlorophenylsilane is a versatile organosilicon compound of significant interest in synthetic organic chemistry and materials science research. Its primary value lies in the reactivity of the silicon-chlorine bond, which is highly susceptible to nucleophilic substitution, allowing it to function as an efficient precursor for a wide range of silicon-containing architectures. Researchers utilize this compound for the synthesis of siloxanes, silicones, and as a key building block in the development of advanced hybrid materials, including silsesquioxanes and surface-modified nanoparticles. The phenyl group attached to the silicon center confers distinct electronic and steric properties, influencing the resulting material's characteristics such as thermal stability, refractive index, and hydrophobicity. Its mechanism of action involves hydrolysis and condensation reactions to form siloxane (Si-O-Si) linkages or alcoholysis to form alkoxysilanes, which are critical steps in sol-gel processes and polymer cross-linking. This reagent is indispensable for creating tailored silane coupling agents that improve adhesion between organic polymers and inorganic surfaces, and for exploring novel applications in coatings, chromatography, and semiconductor fabrication. Strict handling under inert atmosphere is recommended to prevent premature hydrolysis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClSi B047029 Chlorophenylsilane CAS No. 4206-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro(phenyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClSi/c7-8-6-4-2-1-3-5-6/h1-5H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWIIOQJUKRLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SiH2]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4206-75-1
Record name (Chlorosilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4206-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Chlorophenylsilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and reactivity of chlorophenylsilanes. These versatile organosilicon compounds are pivotal as intermediates in the synthesis of a wide array of silicon-containing molecules, ranging from polymers and resins to sophisticated structures in medicinal chemistry. This document offers detailed information on their physical and chemical characteristics, reactivity profiles, and key experimental protocols.

Chemical and Physical Properties of Chlorophenylsilanes

Chlorophenylsilanes are a class of organosilicon compounds characterized by the presence of one or more phenyl groups and one or more chlorine atoms attached to a central silicon atom. Their physical and chemical properties are significantly influenced by the number of phenyl and chloro substituents. The data for several common chlorophenylsilanes are summarized in the tables below for easy comparison.

Physical Properties
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
Phenyltrichlorosilane (B1630512)C₆H₅SiCl₃211.54201[1]-127[1]1.321[1]1.523[1]
Diphenyldichlorosilane(C₆H₅)₂SiCl₂253.19304-305[2]-22[2]1.2216[2]1.5819[2]
Chlorodiphenylsilane(C₆H₅)₂SiHCl218.75143 °C/10 mmHg[3]N/A1.118[3]1.578[3]
Triphenylchlorosilane(C₆H₅)₃SiCl294.85188-189 °C/3 mmHg[4]91-94[4]N/AN/A
Spectroscopic Data

Phenyltrichlorosilane

  • ¹H NMR: Spectral data available.[5]

  • ¹³C NMR: Spectral data available.[5]

  • IR: Characteristic peaks for Si-Cl and Si-Phenyl bonds are expected.[6]

Diphenyldichlorosilane

  • ¹H NMR: Spectral data available.[7]

  • ¹³C NMR: Spectral data available.[7]

  • IR: Key absorptions include those for Si-Cl and Si-Phenyl groups.

Triphenylchlorosilane

  • ¹H NMR (500 MHz, CDCl₃): δ 7.55-7.53 (m, 6H), 7.45-7.42 (m, 3H), 7.40-7.37 (m, 6H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 136.1, 135.3, 129.4, 127.8.

  • IR: The infrared spectrum shows characteristic vibrations for the Si-Cl bond and the phenyl groups.[2]

Reactivity of Chlorophenylsilanes

The reactivity of chlorophenylsilanes is dominated by the highly polarized and labile silicon-chlorine bond. This bond is susceptible to nucleophilic attack, leading to substitution reactions. The phenyl groups influence the reactivity through steric and electronic effects.

Hydrolysis

Chlorophenylsilanes react readily with water to form silanols, which can then condense to form siloxanes. The reaction produces hydrogen chloride gas as a byproduct, necessitating careful handling in a well-ventilated fume hood.[1][8] The rate of hydrolysis is influenced by the number of chloro substituents and the steric bulk of the phenyl groups.

Experimental Protocol: Hydrolysis of Diphenyldichlorosilane to Diphenylsilanediol (B146891)

Objective: To synthesize diphenylsilanediol via the hydrolysis of diphenyldichlorosilane.

Materials:

  • Diphenyldichlorosilane

  • Anhydrous diethyl ether or acetone (B3395972)

  • A weak base (e.g., sodium bicarbonate, aniline, or pyridine)

  • Deionized water

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, dissolve diphenyldichlorosilane in anhydrous diethyl ether.

  • Add a stoichiometric amount of a weak base to the solution to neutralize the HCl that will be formed.

  • From the dropping funnel, add a solution of water in acetone or ether dropwise to the stirred solution at room temperature.

  • After the addition is complete, continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Filter the reaction mixture to remove the salt byproduct (e.g., sodium chloride).

  • Wash the organic layer with water to remove any remaining base and salt.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield crude diphenylsilanediol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain pure diphenylsilanediol.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Diphenyldichlorosilane in Diethyl Ether start->dissolve add_base Add Weak Base dissolve->add_base add_water Add Water/Acetone Dropwise add_base->add_water stir Stir for 1-2 hours add_water->stir filter Filter stir->filter wash Wash with Water filter->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize end End (Pure Diphenylsilanediol) recrystallize->end

Figure 1: Experimental workflow for the hydrolysis of diphenyldichlorosilane.
Reduction

Chlorophenylsilanes can be reduced to the corresponding phenylsilanes using reducing agents such as lithium aluminum hydride (LAH). The Si-Cl bond is readily cleaved and replaced by a Si-H bond.

Experimental Protocol: General Procedure for the Reduction of a Chlorophenylsilane with LiAlH₄

Objective: To synthesize a phenylsilane (B129415) by the reduction of a this compound.

Materials:

  • This compound (e.g., Triphenylchlorosilane)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Aqueous acid (e.g., dilute HCl) for workup

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Dissolve the this compound in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

  • Add dilute aqueous acid to dissolve the aluminum salts.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude phenylsilane.

  • Purify the product by distillation or recrystallization.

LAH_Reduction start This compound (R₃SiCl) intermediate [R₃SiH-AlH₃Cl]⁻ complex start->intermediate Nucleophilic Attack by Hydride reagent LiAlH₄ in Ether/THF reagent->intermediate product Phenylsilane (R₃SiH) intermediate->product workup Aqueous Workup product->workup Purification

Figure 2: Simplified reaction pathway for the reduction of a this compound.
Reaction with Organometallic Reagents

Chlorophenylsilanes react with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to form new silicon-carbon bonds. This is a powerful method for the synthesis of more complex organosilanes. The number of chloro substituents that can be replaced depends on the stoichiometry of the organometallic reagent used.

Experimental Protocol: Reaction of Phenyltrichlorosilane with Phenylmagnesium Bromide

Objective: To synthesize tetraphenylsilane (B94826) by reacting phenyltrichlorosilane with three equivalents of phenylmagnesium bromide.

Materials:

  • Phenyltrichlorosilane

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

    • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Phenyltrichlorosilane:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of phenyltrichlorosilane in anhydrous diethyl ether from a separate dropping funnel. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up:

    • Pour the reaction mixture slowly onto crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the product (tetraphenylsilane) by recrystallization.

Grignard_Reaction_Pathway PhSiCl3 Phenyltrichlorosilane (PhSiCl₃) Ph2SiCl2 Diphenyldichlorosilane (Ph₂SiCl₂) PhSiCl3->Ph2SiCl2 - MgClBr PhMgBr1 + 1 eq. PhMgBr Ph3SiCl Triphenylchlorosilane (Ph₃SiCl) Ph2SiCl2->Ph3SiCl - MgClBr PhMgBr2 + 1 eq. PhMgBr Ph4Si Tetraphenylsilane (Ph₄Si) Ph3SiCl->Ph4Si - MgClBr PhMgBr3 + 1 eq. PhMgBr

Figure 3: Stepwise reaction of phenyltrichlorosilane with phenylmagnesium bromide.
Reactions with Other Nucleophiles

Chlorophenylsilanes also react with a variety of other nucleophiles, including amines and alkoxides, to form Si-N and Si-O bonds, respectively. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

  • Aminolysis: The reaction with primary or secondary amines yields aminosilanes. The reactivity is influenced by the nucleophilicity and steric bulk of the amine.

  • Alcoholysis: The reaction with alcohols in the presence of a base (e.g., a tertiary amine) produces alkoxysilanes.

Thermal Stability

Chlorophenylsilanes generally exhibit good thermal stability. However, at elevated temperatures, they can undergo decomposition. The decomposition of phenyltrichlorosilane at high temperatures can liberate hydrogen and deposit high-purity silicon.[5] The thermal stability is influenced by the number and nature of the organic substituents on the silicon atom. Phenyl groups tend to enhance thermal stability compared to alkyl groups. Specific decomposition temperatures can be determined using techniques like thermogravimetric analysis (TGA). For instance, diphenyldichlorosilane is stable under recommended storage conditions but can form explosive mixtures with air upon intense heating.[9][10]

Applications in Synthesis

The reactivity of the Si-Cl bond makes chlorophenylsilanes valuable reagents and building blocks in organic and polymer chemistry.

  • Precursors to Silicones: Hydrolysis and condensation of di- and trichlorophenylsilanes are fundamental steps in the production of phenyl-substituted silicone polymers, which exhibit enhanced thermal stability and radiation resistance compared to their methyl-substituted counterparts.

  • Protecting Groups: The diphenylsilyl group, introduced via diphenyldichlorosilane, can be used as a protecting group for diols.

  • Synthesis of Organosilanes: As demonstrated in the reactions with organometallic reagents, chlorophenylsilanes are key starting materials for the synthesis of a vast array of functionalized organosilanes.

  • Cross-Coupling Reactions: Chlorophenylsilanes can participate in transition-metal-catalyzed cross-coupling reactions to form silicon-carbon bonds, offering an alternative to the use of organometallic reagents.

This guide provides a foundational understanding of the chemical properties and reactivity of chlorophenylsilanes. For more specific applications and advanced synthetic methodologies, further consultation of specialized literature is recommended.

References

An In-depth Technical Guide to the Synthesis and Purification of Chlorophenylsilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for chlorophenylsilanes, a critical class of organosilicon compounds. These compounds serve as versatile intermediates in the synthesis of silicones, polymers, and fine chemicals, making their efficient production and purification paramount in various research and industrial settings, including drug development where silicon-containing molecules are of increasing interest.

Synthesis of Chlorophenylsilanes

The formation of the silicon-phenyl bond in chlorophenylsilanes can be achieved through several key synthetic strategies. The choice of method often depends on the desired substitution pattern on the silicon atom, the scale of the reaction, and economic considerations. The three primary industrial and laboratory-scale methods are the Grignard reaction, the Direct Process (Müller-Rochow), and high-temperature condensation.

Grignard Reaction

The Grignard reaction is a versatile and widely used laboratory method for forming silicon-carbon bonds with high selectivity.[1] The process involves the reaction of a phenyl Grignard reagent (phenylmagnesium halide) with a silicon halide, such as silicon tetrachloride (SiCl₄) or other chlorosilanes.[2] The stoichiometry of the reactants can be controlled to favor the formation of mono-, di-, or triphenyl-substituted silanes.[2]

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated (indicated by heat evolution and disappearance of the iodine color) and the mixture is stirred until the magnesium is consumed.

  • Reaction with Silicon Tetrachloride: The freshly prepared phenylmagnesium bromide solution is cooled in an ice bath. In a separate flask, a solution of silicon tetrachloride in anhydrous toluene is prepared. This SiCl₄ solution is then added dropwise to the stirred Grignard reagent. To favor the formation of diphenyldichlorosilane, a molar ratio of approximately 2:1 of Grignard reagent to SiCl₄ is used.[4]

  • Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The precipitated magnesium salts are removed by filtration under a nitrogen atmosphere.[5]

  • Purification: The solvent is removed from the filtrate by atmospheric distillation. The crude diphenyldichlorosilane is then purified by vacuum distillation.[4]

G_Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with SiCl4 cluster_purification Work-up and Purification A Mg turnings + Anhydrous Ether in Flask B Add Bromobenzene solution dropwise A->B C Initiate and complete reaction B->C D Cool Grignard Reagent C->D Fresh Phenylmagnesium Bromide E Add SiCl4 solution dropwise D->E F Stir to complete reaction E->F G Filter to remove Mg salts F->G Reaction Mixture H Remove solvent by distillation G->H I Vacuum distill crude product H->I J Collect pure Diphenyldichlorosilane I->J

Grignard Synthesis Workflow
Direct Process (Müller-Rochow)

The Direct Process is the cornerstone of industrial organosilicon chemistry, used for the large-scale production of methylchlorosilanes and adaptable for phenylchlorosilanes.[6][7] This method involves the direct reaction of chlorobenzene (B131634) vapor with elemental silicon powder in the presence of a copper catalyst at high temperatures.[8] The reaction typically occurs in a fluidized bed reactor.[6]

The primary products are phenyltrichlorosilane (B1630512) and diphenyldichlorosilane, with the product distribution influenced by reaction conditions and catalyst promoters (e.g., zinc, tin).[9]

Materials:

  • Metallurgical-grade silicon powder

  • Copper catalyst (e.g., copper(I) chloride or copper powder)

  • Promoters (e.g., zinc, tin) (optional)

  • Chlorobenzene

Procedure:

  • Contact Mass Preparation: Silicon powder is intimately mixed with the copper catalyst and any promoters. This mixture, known as the contact mass, is loaded into a reactor.

  • Reaction: The reactor is heated to a temperature range of 300-450°C.[10] A stream of chlorobenzene vapor is passed through the heated, fluidized contact mass. The reaction is typically maintained at a pressure of 2-5 bar.[6]

  • Product Collection: The gaseous product stream exiting the reactor contains a mixture of phenylchlorosilanes, unreacted chlorobenzene, and other byproducts. This stream is cooled and condensed.

  • Purification: The resulting liquid mixture is separated into its components by fractional distillation.

G_Direct_Process_Workflow A Prepare Contact Mass (Si + Cu Catalyst) B Load into Fluidized Bed Reactor A->B C Heat Reactor (300-450°C) B->C D Pass Chlorobenzene Vapor through Reactor C->D E Cool and Condense Gaseous Products D->E F Collect Crude Liquid Mixture E->F G Separate by Fractional Distillation F->G H Isolate Phenylchlorosilane Products G->H

Direct Process Workflow
High-Temperature Gas Phase Condensation

This method is a variation of the direct synthesis and is particularly effective for producing phenyltrichlorosilane. It involves the reaction of trichlorosilane (B8805176) (HSiCl₃) with chlorobenzene in the gas phase at very high temperatures (540-700°C).[11][12][13] This process avoids the use of a metal catalyst but requires specialized high-temperature reactors. The reaction is believed to proceed via a dichlorosilylene (B1217353) (:SiCl₂) intermediate.[13]

Materials:

  • Trichlorosilane (HSiCl₃)

  • Chlorobenzene (C₆H₅Cl)

  • Nitrogen (as carrier gas)

Procedure:

  • Preheating: Trichlorosilane and chlorobenzene are vaporized and preheated separately to 200-600°C.[5]

  • Reaction: The preheated gas streams are mixed and fed into a tubular reactor heated to 600-700°C. The residence time in the reactor is typically very short, on the order of seconds (e.g., 3-40 seconds).[5]

  • Quenching & Condensation: The hot effluent gas is rapidly cooled (quenched) and condensed to collect the liquid products. The mixture contains phenyltrichlorosilane, silicon tetrachloride, benzene (B151609), and unreacted starting materials.[5]

  • Purification: The condensed liquid is then purified by fractional distillation to isolate the phenyltrichlorosilane.[5]

G_Gas_Phase_Reaction reactants HSiCl₃ (g) C₆H₅Cl (g) reaction High-Temp Reactor 600-700°C :SiCl₂ intermediate reactants->reaction Gas Phase Condensation products C₆H₅SiCl₃ HCl reaction->products

Gas Phase Condensation Reaction
Hydrosilylation

Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. While less common for the direct synthesis of chlorophenylsilanes from benzene due to the aromatic C-H bond's stability, it is a crucial reaction for creating more complex organosilanes. For instance, hydrosilylation of styrene (B11656) with a chlorosilane like trichlorosilane, typically catalyzed by platinum complexes, yields phenylethyltrichlorosilane.

Synthesis MethodKey ReactantsTypical ConditionsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Grignard Reaction Phenylmagnesium halide, Silicon tetrachlorideAnhydrous ether/THF, 0-25°CModerate to HighHighHigh selectivity, versatile for various substitutions.[1]Requires anhydrous conditions, multi-step process, generates magnesium salt waste.
Direct Process Chlorobenzene, Silicon, Copper catalystFluidized bed reactor, 300-450°C[10]Variable (product mix)ModerateCost-effective for large scale, continuous process.[6][9]Produces a mixture of products requiring extensive distillation, high energy input.[5]
Gas Phase Condensation Chlorobenzene, TrichlorosilaneTubular reactor, 540-700°C[12]up to 65%[12]ModerateCatalyst-free, continuous process.[12]High temperatures required, potential for carbon deposition, low selectivity.[12]
Hydrosilylation Alkene/Alkyne, Hydrosilane, Catalyst (e.g., Pt)Varies (often mild, 25-100°C)HighHighAtom-economical, high selectivity for specific C=C bonds.Not suitable for direct phenylation of silanes from benzene.

Purification of Chlorophenylsilanes

The crude product from any synthesis method is typically a mixture of different chlorosilanes, starting materials, and byproducts. High purity is essential for subsequent applications, necessitating efficient purification techniques.

Fractional Distillation

Fractional distillation is the primary method for purifying liquid chlorophenylsilanes on both laboratory and industrial scales.[6] This technique separates compounds based on differences in their boiling points. Since the boiling points of various chlorophenylsilanes can be close, columns with high theoretical plate counts are often required for effective separation.[6] For high-boiling or thermally sensitive compounds, vacuum distillation is employed to lower the boiling points and prevent decomposition.[14][15]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s) (a "cow" or "pig" adapter is useful for collecting multiple fractions)

  • Heating mantle

  • Stir bar

  • Vacuum pump and vacuum trap[16]

  • Manometer

Procedure:

  • Setup: The crude chlorophenylsilane mixture is placed in the round-bottom flask with a stir bar. The fractional distillation apparatus is assembled, ensuring all joints are properly sealed and greased to maintain a vacuum.[16] The system is connected to a vacuum trap and a vacuum pump.

  • Pressure Reduction: The vacuum pump is turned on to reduce the pressure in the system to the desired level (e.g., 1-20 mmHg).

  • Heating: The flask is gently heated using a heating mantle. The mixture is stirred to ensure smooth boiling.

  • Fraction Collection: The temperature at the distillation head is monitored closely. As the vapor of the lowest-boiling component rises through the column and condenses, the first fraction is collected. The temperature should remain relatively constant during the collection of a pure fraction.[16]

  • Separation: Once the first component has distilled, the temperature may drop before rising again as the next component begins to boil. The receiving flask is changed to collect each subsequent fraction.

  • Shutdown: After collecting the desired fractions, the heating is stopped, and the apparatus is allowed to cool before the vacuum is slowly released.[16]

G_Distillation_Workflow A Charge Crude Mixture into Distilling Flask B Assemble Vacuum Fractional Distillation Apparatus A->B C Reduce System Pressure (Apply Vacuum) B->C D Heat and Stir Mixture C->D E Monitor Temperature at Distillation Head D->E F Collect Low-Boiling Fraction E->F G Change Receiving Flask F->G H Collect Desired this compound Fraction G->H I Cool Apparatus and Release Vacuum H->I

Vacuum Fractional Distillation Workflow
Preparative Gas Chromatography (Prep-GC)

For achieving very high purity on a smaller scale, preparative gas chromatography is an effective technique.[17] It operates on the same principles as analytical GC but uses larger columns and a collection system to isolate separated components.[18]

  • Injection: A larger volume of the liquid this compound mixture is injected into the gas chromatograph.

  • Separation: The mixture is vaporized and travels through a packed or wide-bore capillary column. Components separate based on their volatility and interaction with the stationary phase.

  • Detection & Splitting: As components elute from the column, the flow is split. A small portion goes to a detector (like a thermal conductivity detector, TCD) to generate a chromatogram, while the majority is directed towards a collection port.[18]

  • Collection: Timed collection of the fractions is performed as each desired peak is detected. The eluting gas is passed through a cold trap (e.g., cooled with liquid nitrogen) or a solvent-filled bubbler to condense and collect the purified compound.[19]

Recrystallization

For chlorophenylsilanes that are solid at room temperature, such as diphenyldichlorosilane or triphenylchlorosilane, recrystallization is an excellent purification method.[20] This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Procedure:

  • Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble when hot.[21]

  • Dissolution: The impure solid is placed in a flask, and the minimum amount of hot solvent is added to completely dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered to remove them.

  • Crystallization: The clear filtrate is allowed to cool slowly to room temperature, and then often placed in an ice bath to maximize crystal formation. As the solution cools, the solubility of the this compound decreases, and it crystallizes out, leaving the more soluble impurities in the solution (the "mother liquor").[22]

  • Isolation: The pure crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried.[22]

Safety Considerations

Chlorophenylsilanes are reactive compounds that require careful handling. They are corrosive and react readily with moisture, including atmospheric humidity, to release corrosive hydrogen chloride (HCl) gas.[23] All manipulations should be carried out in a well-ventilated fume hood, under an inert and anhydrous atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety goggles, face shields, and acid-resistant gloves, must be worn at all times. Reactions involving Grignard reagents and other reactive organometallics pose fire hazards and must be conducted with extreme care, ensuring the complete exclusion of water and air.

References

Spectroscopic Profile of Chlorophenylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Chlorophenylsilane (C₆H₅SiH₂Cl), a key organosilane intermediate. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring these spectra. The information presented herein is essential for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound
¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Si-H₂~4.8 - 5.2TripletJ(H-Si-H) is typically small
Aromatic H (ortho)~7.5 - 7.7Multiplet
Aromatic H (meta, para)~7.3 - 7.5Multiplet
¹³C NMR Predicted Chemical Shift (δ, ppm)
C-Si (ipso)~130 - 135
Aromatic C-H~128 - 135
Aromatic C (para)~130 - 132
Table 2: Infrared (IR) Spectroscopic Data for this compound
Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
Si-H2150 - 2250Stretching
C-H (aromatic)3050 - 3070Stretching
C=C (aromatic)1430 - 1480Ring Stretching
Si-Cl450 - 650Stretching
C-H (oop bend)690 - 710 and 730 - 770Out-of-plane bending
Table 3: Mass Spectrometry (MS) Data for this compound
m/z Relative Intensity Assignment
142/144Moderate[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
107High[M - Cl]⁺
77Moderate[C₆H₅]⁺
63Moderate[SiCl]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for organosilanes and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Sufficient scans (e.g., 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon environment.

    • A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a drop of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin film.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[2]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty salt plates or the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: Record the IR spectrum of the prepared sample. A typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The resulting transmittance or absorbance spectrum can then be analyzed for characteristic absorption bands.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3] A dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC.

  • Gas Chromatography (GC):

    • Use a non-polar capillary column (e.g., DB-5 or equivalent).

    • The oven temperature program should be optimized to ensure good separation from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).[3]

  • Ionization: Electron Ionization (EI) is a common and effective method for organosilanes.[4] A standard electron energy of 70 eV is typically used to induce fragmentation and generate a characteristic mass spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be evident for chlorine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation (Dissolve in CDCl3 with TMS) NMR_Acq Data Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Referencing) NMR_Acq->NMR_Proc NMR_Analysis Structural Elucidation NMR_Proc->NMR_Analysis IR_Prep Sample Preparation (Neat Liquid Film or ATR) IR_Acq Data Acquisition (FTIR Spectrum) IR_Prep->IR_Acq IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Prep Sample Introduction (GC-MS) MS_Ion Ionization (Electron Ionization) MS_Prep->MS_Ion MS_Sep Mass Analysis (Quadrupole/TOF) MS_Ion->MS_Sep MS_Analysis Molecular Weight and Fragmentation Analysis MS_Sep->MS_Analysis Sample This compound Sample Sample->NMR_Prep Sample->IR_Prep Sample->MS_Prep

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to Chlorophenylsilane (CAS 4206-75-1): Properties, Hazards, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophenylsilane (CAS 4206-75-1) is a reactive organosilicon compound with significant applications in organic synthesis and materials science. Its utility is derived from the presence of a silicon-chlorine bond, which is susceptible to nucleophilic substitution, and a phenyl group that imparts specific properties to its derivatives. This technical guide provides a comprehensive overview of the chemical and physical properties, associated hazards, and detailed experimental protocols for the synthesis, purification, and analysis of this compound. The information presented herein is intended to support researchers and professionals in the safe and effective handling and application of this versatile chemical intermediate.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a pungent odor. It is a flammable and corrosive compound that reacts readily with moisture. The key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 4206-75-1
Molecular Formula C₆H₇ClSi
Molecular Weight 142.66 g/mol
Appearance Colorless liquid
Density 1.070 g/mL at 25 °C
Boiling Point 41 °C at 9 mmHg
Flash Point 54 °C (129.2 °F) - closed cup
Refractive Index n20/D 1.5260
InChI InChI=1S/C6H7ClSi/c7-8-6-4-2-1-3-5-6/h1-5H,8H2
InChIKey NBWIIOQJUKRLKW-UHFFFAOYSA-N
SMILES [H]--INVALID-LINK--(Cl)c1ccccc1
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents.

Hazards and Toxicological Information

The primary hazard associated with this compound is its corrosivity, which is a direct consequence of its rapid hydrolysis in the presence of moisture to produce hydrochloric acid (HCl). This reaction is exothermic and can generate toxic and corrosive HCl fumes.

GHS Classification and Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Flammable Liquids3DangerH226: Flammable liquid and vapor.
Skin Corrosion/Irritation1BDangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation1DangerH318: Causes serious eye damage.
Toxicological Profile

The acute toxicity of chlorosilanes, including this compound, is predominantly attributed to the corrosive effects of the hydrochloric acid formed upon hydrolysis.

  • Inhalation: Inhalation of vapors can cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and potentially pulmonary edema. The acute inhalation toxicity of monochlorosilanes is generally lower than that of di- and trichlorosilanes, with the toxicity correlating with the chlorine content.

  • Dermal: Direct contact with the liquid can cause severe skin burns and deep, painful wounds. Repeated contact with dilute solutions may lead to irritant dermatitis.

  • Ocular: Contact with the eyes can cause severe burns, corneal damage, and potentially permanent vision loss.

  • Ingestion: Ingestion is likely to cause severe corrosive damage to the gastrointestinal tract.

  • Chronic Toxicity: Chronic health effects are generally not anticipated, with the primary concern being the consequences of severe acute injury.

Note: Due to its high reactivity, this compound does not interact with biological signaling pathways in a specific, targeted manner. Its toxicity is a result of non-specific cell and tissue damage from its corrosive properties.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reduction of Phenyltrichlorosilane. The following protocol is a representative method.

Reaction: PhSiCl₃ + 2[H] → PhSiH₂Cl + 2HCl

Materials:

  • Phenyltrichlorosilane (PhSiCl₃)

  • Lithium chloride (LiCl), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diglyme (B29089), anhydrous

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, thermometer, and magnetic stirrer, place anhydrous lithium chloride and sodium hydride under an inert atmosphere.

  • Add anhydrous diglyme to the flask to create a suspension.

  • Degas the suspension in vacuo and backfill with inert gas to ensure an oxygen- and moisture-free environment.

  • Slowly add Phenyltrichlorosilane to the suspension via the dropping funnel.

  • Heat the reaction mixture to 160 °C to initiate the reaction, which is evidenced by the formation of solid sodium chloride.

  • Maintain the reaction at this temperature for approximately 14 hours.

  • Monitor the reaction progress by taking aliquots for analysis by NMR spectroscopy. The product distribution will include this compound (PhSiH₂Cl), Phenyl dichlorosilane (B8785471) (PhSiHCl₂), and Phenylsilane (PhSiH₃).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, can be isolated from the reaction mixture by fractional distillation under reduced pressure.

G Start Start: Assemble and dry glassware Inert Establish Inert Atmosphere (Nitrogen or Argon) Start->Inert Reagents Charge Flask: - Anhydrous LiCl - NaH dispersion - Anhydrous Diglyme Inert->Reagents Add_PhSiCl3 Slowly add Phenyltrichlorosilane (PhSiCl3) Reagents->Add_PhSiCl3 Heat Heat to 160°C (Maintain for ~14 hours) Add_PhSiCl3->Heat Monitor Monitor Reaction (e.g., by NMR) Heat->Monitor Monitor->Heat Continue heating if reaction is incomplete Cool Cool to Room Temperature Monitor->Cool If reaction is complete Workup Workup: Isolate product from salts Cool->Workup Purify Purification: Fractional Distillation (under vacuum) Workup->Purify Product Final Product: This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.
Purification of this compound

For applications requiring high purity, this compound can be purified by fractional distillation under reduced pressure. To remove certain impurities like boron compounds, a vapor-phase adsorption method can be employed.

Procedure (Vapor-Phase Adsorption):

  • Pack a chromatography column with silica (B1680970) gel that has been activated by heating to remove adsorbed water.

  • Heat the column to a temperature above the boiling point of this compound at the operating pressure (e.g., 50-75 °C).

  • Vaporize the crude this compound and pass the vapor through the heated silica gel column.

  • Boron-containing impurities are adsorbed onto the silica.

  • Collect the purified this compound vapor after it exits the column by condensation in a cooled trap.

Analytical Methods

3.3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for assessing the purity of this compound and identifying any volatile impurities.

  • Sample Preparation: Dilute a small sample of this compound in an anhydrous, inert solvent (e.g., hexane (B92381) or toluene).

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Split/splitless injector, operated at a temperature that ensures volatilization without degradation (e.g., 200-250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation of this compound.

  • Sample Preparation: Prepare a sample by dissolving a few drops of this compound in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the phenyl protons and the protons on the silicon atom.

  • ¹³C NMR: The carbon NMR spectrum will show the signals for the carbon atoms of the phenyl group.

  • ²⁹Si NMR: The silicon NMR spectrum will provide a characteristic chemical shift for the silicon atom in this specific chemical environment.

3.3.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the characteristic functional groups present in this compound.

  • Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr) in a moisture-free environment.

  • Expected Absorptions:

    • Si-H stretch: A strong band in the region of 2280-2080 cm⁻¹.

    • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

    • C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.

    • Si-Cl stretch: A band in the 600-450 cm⁻¹ region.

Reactivity and Applications

The reactivity of this compound is dominated by the silicon-chlorine bond. This bond is highly susceptible to nucleophilic attack, making this compound a versatile precursor for the synthesis of a wide range of organosilicon compounds.

Hydrolysis

This compound reacts vigorously with water and other protic solvents to form phenylsilanols, which can then condense to form polysiloxanes. The initial hydrolysis step produces hydrochloric acid.

Reaction: C₆H₅SiH₂Cl + H₂O → [C₆H₅SiH₂OH] + HCl

G This compound This compound (C₆H₅SiH₂Cl) TransitionState Transition State This compound->TransitionState Water Water (H₂O) Water->TransitionState Phenylsilanol Phenylsilanol (unstable) [C₆H₅SiH₂OH] TransitionState->Phenylsilanol HCl Hydrogen Chloride (HCl) TransitionState->HCl Polysiloxane Polysiloxane (further condensation) Phenylsilanol->Polysiloxane Condensation

Caption: Hydrolysis pathway of this compound.
Nucleophilic Substitution

This compound reacts with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and alcohols, to form new silicon-carbon or silicon-oxygen bonds. For example, its reaction with organomagnesium reagents, often catalyzed by zinc salts, is an effective method for synthesizing tetraorganosilanes.

Applications

This compound is primarily used as an intermediate in the synthesis of more complex organosilicon compounds. These derivatives find applications as:

  • Precursors to silicone polymers with specific properties.

  • Coupling agents and surface modifiers.

  • Reagents in organic synthesis for the introduction of the phenylsilyl group.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of properties and hazards. Its high reactivity, particularly its sensitivity to moisture, necessitates careful handling under inert conditions. The primary toxicological concern is its corrosive nature due to the formation of hydrochloric acid upon hydrolysis. By following the outlined experimental protocols and safety precautions, researchers can safely and effectively utilize this compound in a variety of synthetic applications. This guide provides a foundational understanding of this compound to support its responsible use in research and development.

An In-depth Technical Guide to the Molecular Structure and Bonding in Chlorophenylsilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of monochlorophenylsilane, dithis compound, and trithis compound. It is designed to serve as a core resource for researchers and professionals in drug development and materials science, offering detailed data, experimental methodologies, and visual representations of key concepts.

Introduction

Chlorophenylsilanes are a class of organosilicon compounds characterized by a phenyl group and one or more chlorine atoms attached to a central silicon atom. These compounds are of significant interest due to their role as versatile intermediates in the synthesis of silicones, polymers, and other advanced materials. Their reactivity is largely governed by the nature and number of chloro substituents on the silicon atom, which in turn influences the electronic and steric properties of the molecule. A thorough understanding of their molecular structure and bonding is crucial for predicting their chemical behavior and for the rational design of novel materials and synthetic pathways.

Molecular Structure and Geometry

The molecular geometry of chlorophenylsilanes is dictated by the tetrahedral arrangement around the central silicon atom. The presence of the bulky phenyl group and the electronegative chlorine atoms leads to distortions from ideal tetrahedral symmetry. Precise structural parameters such as bond lengths and angles are best determined through gas-phase electron diffraction (GED) and microwave spectroscopy, or accurately predicted using computational methods like Density Functional Theory (DFT).

Trithis compound (C₆H₅SiCl₃)

Trithis compound is the most chlorinated of the series, featuring three chlorine atoms and one phenyl group bonded to the silicon atom. The molecule likely possesses Cs symmetry.

Dithis compound (C₆H₅SiHCl₂)

In dithis compound, one chlorine atom is replaced by a hydrogen atom, leading to a change in the steric and electronic environment around the silicon.

Monothis compound (C₆H₅SiH₂Cl)

Monothis compound is the least chlorinated of the series, with two hydrogen atoms and one chlorine atom attached to the silicon.

Table 1: Key Physicochemical Properties of Chlorophenylsilanes

PropertyMonothis compound (C₆H₅SiH₂Cl)Dithis compound (C₆H₅SiHCl₂)Trithis compound (C₆H₅SiCl₃)
Molecular Formula C₆H₇ClSiC₆H₆Cl₂SiC₆H₅Cl₃Si
Molecular Weight ( g/mol ) 142.66[1]177.10[2][3]211.55[4]
Boiling Point (°C) 41 / 9 mmHg (lit.)[1][5]65-66 / 10 mmHg (lit.)[2]201 (lit.)[4][6]
Density (g/mL at 25 °C) 1.070 (lit.)[1][5]1.204 (lit.)[2]1.321 (lit.)[4][6]
Refractive Index (n20/D) 1.5260 (lit.)[1][5]1.525 (lit.)[2]1.523 (lit.)[4]
CAS Number 4206-75-1[1]1631-84-1[2][3]98-13-5[4]

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and bonding of chlorophenylsilanes. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide complementary information on the electronic environment of the nuclei and the vibrational modes of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for characterizing chlorophenylsilanes. The chemical shifts (δ) and coupling constants (J) are sensitive to the number of chlorine atoms on the silicon, which influences the electron density around the nuclei.

  • ¹H NMR: The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region. For monochloro- and dithis compound, the Si-H protons exhibit characteristic chemical shifts and couplings.

  • ¹³C NMR: The carbon atoms of the phenyl ring show distinct chemical shifts that can be assigned based on their position relative to the silyl (B83357) group.

  • ²⁹Si NMR: The ²⁹Si chemical shift is particularly sensitive to the substituents on the silicon atom. Increasing the number of chlorine atoms generally leads to a downfield shift.

Table 2: NMR Spectroscopic Data for Chlorophenylsilanes

CompoundNucleusChemical Shift (δ, ppm)
Trithis compound ²⁹SiData not available in search results
Dithis compound ²⁹SiData not available in search results
Monothis compound ²⁹SiData not available in search results

Note: While the availability of NMR spectra is indicated in several databases, specific, verified chemical shift and coupling constant values were not found in the initial search results.

Vibrational Spectroscopy (IR and Raman)

Infrared and Raman spectroscopy probe the vibrational modes of the this compound molecules. The characteristic frequencies of the Si-Cl, Si-C, and phenyl group vibrations provide a fingerprint for each compound.

A detailed vibrational analysis of phenyltrichlorosilane (B1630512) has been performed, with assignments for its 39 fundamental vibrations. The phenyl vibrations are assigned assuming C2v symmetry, although the overall molecular symmetry is likely Cs.[7]

Table 3: Selected Vibrational Frequencies for Trithis compound (C₆H₅SiCl₃)

Vibrational ModeFrequency (cm⁻¹) (Liquid Phase)
Phenyl Ring VibrationsMultiple bands assigned[7]
Si-Cl StretchingAssignments available in detailed studies
Si-C StretchingAssignments available in detailed studies

Note: A comprehensive table of all 39 fundamental vibrations with their assignments can be found in the cited literature.[7]

Bonding and Electronic Structure

The bonding in chlorophenylsilanes involves covalent interactions between the silicon atom and the phenyl group and chlorine atoms. A key aspect of bonding in organosilicon compounds is the potential for pπ-dπ interactions between the filled p-orbitals of the phenyl ring or the lone pairs of the chlorine atoms and the vacant d-orbitals of the silicon atom.

Computational studies, such as those employing Density Functional Theory (DFT) and ab initio methods, are invaluable for investigating the electronic structure and bonding in these molecules. Such studies can provide insights into:

  • Molecular Orbital (MO) Theory: Analysis of the frontier molecular orbitals (HOMO and LUMO) can help explain the reactivity and electronic properties of the compounds.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the extent of any pπ-dπ back-bonding and describe the hybridization of the atoms.

  • Charge Distribution: Calculation of atomic charges can reveal the polarization of the Si-Cl and Si-C bonds, which is crucial for understanding their reactivity towards nucleophiles and electrophiles.

Experimental Protocols

Synthesis of Chlorophenylsilanes

A common method for the synthesis of chlorophenylsilanes is the reduction of trithis compound. The following protocol describes the synthesis of a mixture of phenylsilane (B129415), monothis compound, and dithis compound.

Protocol 1: Reduction of Trithis compound

Materials:

  • Trithis compound (PhSiCl₃)

  • Lithium chloride (LiCl)

  • Sodium hydride (NaH)

  • Diethylene glycol dimethyl ether (diglyme), thoroughly dried

Equipment:

  • 500 mL three-necked flask

  • Dropping funnel

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In the 500 mL three-necked flask, suspend 5.41 g (0.13 mol) of LiCl and 24.10 g (1.00 mol) of NaH in 100 mL of thoroughly dried diglyme.

  • Establish an inert atmosphere by degassing the suspension under vacuum and refilling with nitrogen.

  • Slowly add 60.44 g (0.29 mol) of PhSiCl₃ via the dropping funnel.

  • Heat the mixture to 160 °C to initiate the reaction, which is indicated by the formation of solid NaCl.

  • Maintain the reaction at 160 °C for 14 hours.

  • After the reaction is complete, the product mixture can be analyzed by NMR spectroscopy to determine the relative yields of phenylsilane (PhSiH₃), monothis compound (PhSiH₂Cl), and dithis compound (PhSiHCl₂).

Expected Outcome:

A typical product distribution is approximately 38% PhSiH₂Cl, 33% PhSiHCl₂, and 19% PhSiH₃, with about 10% of the initial PhSiCl₃ remaining unreacted.[8]

Synthesis_of_Chlorophenylsilanes PhSiCl3 Trithis compound Heating 160 °C, 14 h PhSiCl3->Heating NaH_LiCl NaH / LiCl in diglyme NaH_LiCl->Heating Product_Mixture Product Mixture Heating->Product_Mixture PhSiH3 Phenylsilane Product_Mixture->PhSiH3 PhSiH2Cl Monothis compound Product_Mixture->PhSiH2Cl PhSiHCl2 Dithis compound Product_Mixture->PhSiHCl2

Caption: Synthesis of a mixture of phenylsilanes via reduction of trithis compound.

Spectroscopic Analysis

Protocol 2: NMR Spectroscopic Analysis

  • Prepare a dilute solution of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a high-resolution NMR spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).

  • Analyze the spectra to determine chemical shifts, coupling constants, and integral ratios.

Protocol 3: Vibrational Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the desired range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the different vibrational modes.

Raman Spectroscopy:

  • Place the liquid sample in a suitable container (e.g., a glass capillary).

  • Acquire the Raman spectrum using a Raman spectrometer with an appropriate laser excitation wavelength.

  • Analyze the scattered light to identify the Raman-active vibrational modes.

Logical Relationships in this compound Chemistry

The properties and reactivity of chlorophenylsilanes are logically interconnected. The degree of chlorination on the silicon atom is the primary determinant of the compound's characteristics.

Chlorophenylsilane_Properties Chlorination Degree of Chlorination (Number of Cl atoms) Electronegativity Electronegativity of Si Substituents Chlorination->Electronegativity influences Vibrational_Freq Si-Cl Vibrational Frequencies Chlorination->Vibrational_Freq determines Si_Polarity Polarity of Si-Cl and Si-C bonds Electronegativity->Si_Polarity determines NMR_Shift ²⁹Si NMR Chemical Shift Electronegativity->NMR_Shift affects Reactivity Reactivity towards Nucleophiles Si_Polarity->Reactivity governs

Caption: Interrelationships between the degree of chlorination and the chemical properties of chlorophenylsilanes.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding in monothis compound, dithis compound, and trithis compound. The key physicochemical properties, spectroscopic characteristics, and synthetic methodologies have been presented. While a foundational understanding has been established, further experimental and computational research is needed to fully elucidate the precise structural parameters and detailed electronic effects in these important organosilicon compounds. The provided protocols and conceptual diagrams serve as a valuable resource for researchers working with these versatile chemical building blocks.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Chlorophenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of chlorophenylsilane. Drawing from available scientific literature on chlorosilanes and related phenyl-substituted silicon compounds, this document outlines the principal degradation mechanisms, including hydrolysis, thermal decomposition, and photodegradation. While specific quantitative stability data for this compound is limited in publicly accessible literature, this guide establishes a framework for understanding its reactivity and provides detailed experimental protocols for its stability assessment.

Core Stability Profile of this compound

This compound (C₆H₅SiH₂Cl) is a reactive organosilicon compound characterized by a silicon-chlorine bond that is susceptible to nucleophilic attack. This reactivity is the primary driver of its degradation. The stability of this compound is significantly influenced by environmental factors such as moisture, temperature, and light.

Hydrolytic Stability

The most significant degradation pathway for this compound is hydrolysis. The silicon-chlorine bond is readily cleaved by water, leading to the formation of silanols (Si-OH) and hydrochloric acid (HCl). These silanols are typically unstable and readily condense to form siloxanes (Si-O-Si), which can further polymerize. The rate of hydrolysis is influenced by pH, with catalysis observed under both acidic and basic conditions.

Thermal Stability

Thermal stress can induce the decomposition of this compound. Studies on related phenylsilanes suggest that thermal degradation likely proceeds through radical mechanisms. This can involve the homolytic cleavage of Si-C and Si-H bonds, leading to the formation of various reactive intermediates and subsequent rearrangement and polymerization reactions. The primary step in the decomposition of phenyl-substituted silanes often involves the elimination of a phenyl radical.

Photostability

Exposure to light, particularly UV radiation, can be expected to induce the degradation of this compound. Aromatic silanes can absorb UV light, leading to the formation of excited states that can undergo various photochemical reactions. These may include bond cleavage to form radicals, similar to thermal degradation, or molecular rearrangements.

Quantitative Stability Data

Specific quantitative stability data for this compound, such as degradation percentages under various stress conditions and hydrolysis rate constants, are not extensively available in the reviewed scientific literature. The following table provides a qualitative summary of the expected stability based on the general behavior of chlorosilanes.

ConditionStability of this compoundPrimary Degradation Products (Predicted)
Hydrolysis (Acidic, Neutral, Basic pH) LowPhenylsilanols, Phenylsiloxanes, Hydrochloric Acid
Oxidation (e.g., H₂O₂) Moderate to LowPhenylsilanols, Phenylsiloxanes, and potentially further oxidized phenyl species
Thermal (Elevated Temperature) Moderate to LowBenzene, Hydrogen, and various silicon-containing oligomers/polymers
Photolytic (UV/Vis light) Moderate to LowRadical species, rearrangement products, and oligomers/polymers

Degradation Pathways

The degradation of this compound can proceed through several pathways, with hydrolysis being the most prominent under ambient conditions.

Hydrolysis Pathway

The hydrolysis of this compound is a rapid, multi-step process:

  • Initial Hydrolysis: Nucleophilic attack by water on the silicon atom displaces the chloride ion, forming a phenylsilanol and hydrochloric acid.

  • Condensation: The highly reactive phenylsilanol molecules condense with each other to form phenylsiloxanes, eliminating water in the process. This condensation can continue to form longer-chain oligomers and polymers.

Hydrolysis_Pathway CPS This compound (C₆H₅SiH₂Cl) PS Phenylsilanol (C₆H₅SiH₂(OH)) CPS->PS + H₂O - HCl H2O Water (H₂O) PSO Phenylsiloxane (Dimer/Oligomer) PS->PSO + Phenylsilanol - H₂O HCl Hydrochloric Acid (HCl) H2O_2 Water (H₂O)

Caption: Hydrolysis pathway of this compound.

Thermal Degradation Pathway

At elevated temperatures, this compound is expected to decompose via a radical mechanism. The weaker bonds, such as the Si-H and Si-C bonds, are likely to cleave first.

Thermal_Degradation_Pathway CPS This compound Radicals Phenyl & Silyl Radicals CPS->Radicals Initiation Heat High Temperature Rearrangement Rearrangement & Polymerization Radicals->Rearrangement Propagation Products Benzene, H₂, Silicon-containing polymers Rearrangement->Products Termination

Caption: Proposed thermal degradation pathway.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound to assess its stability and identify degradation products.

General Forced Degradation (Stress Testing) Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to generate degradation products for identification.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (B78521) (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Vials, pH meter, heating block/oven, photostability chamber.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. In a separate vial, add 1 mL of 1 M HCl. Keep the vials at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. In a separate vial, add 1 mL of 1 M NaOH. Maintain the same temperature and time conditions as for acid hydrolysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. In a separate vial, add 1 mL of 30% H₂O₂. Keep the vials at room temperature for the specified time points.

  • Thermal Degradation: Place a vial containing the this compound stock solution in an oven at a high temperature (e.g., 80-100 °C) for the specified time points.

  • Photolytic Degradation: Expose a vial of the this compound stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot from each vial, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating analytical method (e.g., HPLC-UV).

Experimental_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis (HPLC, GC-MS, NMR) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Data Interpretation (Stability Assessment & Degradant ID) Analysis->Data

Caption: General experimental workflow for forced degradation studies.

Analytical Method for Stability Indicating Assay

Objective: To develop and validate a method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV detector.

  • A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Identification of Degradation Products

Objective: To elucidate the structure of the degradation products formed during forced degradation studies.

Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To obtain the molecular weight and fragmentation patterns of the degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products. Derivatization may be necessary for non-volatile silanols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of isolated degradation products.

Procedure:

  • Analyze the stressed samples by LC-MS to identify the mass-to-charge ratios (m/z) of the degradation products.

  • Based on the mass data, propose potential structures for the degradation products.

  • If necessary, isolate the major degradation products using preparative HPLC.

  • Characterize the isolated impurities by NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm their structures.

Conclusion

This compound is a reactive molecule that is primarily susceptible to hydrolysis, leading to the formation of phenylsilanols and their condensation products, phenylsiloxanes. It is also expected to degrade under thermal and photolytic stress, likely through radical-mediated pathways. While specific quantitative data on its stability are scarce, the experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly assess its stability profile and identify potential degradation products. A comprehensive understanding of these degradation pathways is crucial for ensuring the quality, safety, and efficacy of any application involving this compound.

A Technical Guide to Chlorophenylsilane: Commercial Availability, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of chlorophenylsilane, a versatile organosilicon compound. It details its commercial suppliers, available purity grades, and key experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize organosilanes in their work.

Commercial Suppliers and Purity Grades

This compound is readily available from a variety of chemical suppliers, catering to a range of research and development needs. The purity of commercially available this compound is typically high, with grades of 97% and 99% being common. The following tables summarize the available information on suppliers and their product specifications.

Table 1: Commercial Suppliers of this compound

Supplier NameCountryNotes
Sigma-Aldrich (Merck)InternationalOffers various quantities for research and development.[1][2][3][4]
Tianjin Heowns Biochemical Technology Co., Ltd.ChinaA listed supplier of this compound.[5][6]
Shanghai Worldyang Chemical Co., Ltd.ChinaA listed supplier of this compound.[5][6]
Shandong Xiya Chemical Co., Ltd.ChinaA listed supplier of this compound.[5][6]
Shaanxi Dideu Medichem Co. Ltd.ChinaOffers 99% purity this compound.[5][6]
Career Henan Chemical Co.ChinaOffers 98% purity this compound.[5]

Table 2: Purity Grades and Physical Properties of this compound

Purity GradeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
97%4206-75-1C6H7ClSi142.6641 @ 9 mmHg1.0701.5260
99%4206-75-1C6H7ClSi142.6641 @ 9 mmHg1.0701.5260

Data sourced from various supplier websites and chemical databases.[1][3][4][6][7][8]

Applications in Synthesis

This compound and its derivatives are valuable reagents in organic synthesis.[9] They are often used to introduce the phenylsilyl group into molecules, which can serve as a protecting group or as an intermediate for further chemical transformations. The reactivity of the silicon-chlorine bond allows for nucleophilic substitution, making it a versatile building block.[10][11] While not directly involved in biological signaling pathways, its utility in the synthesis of complex organic molecules is of significant interest to the drug development community.[12][13][14]

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and analysis of this compound. The following sections provide methodologies for its synthesis and characterization by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of phenyltrichlorosilane.[1] The following protocol is adapted from a patented procedure.

Reaction Scheme:

G cluster_reactants Reactants PhSiCl3 Phenyltrichlorosilane (PhSiCl3) Heat 160 °C, 14h PhSiCl3->Heat NaH Sodium Hydride (NaH) NaH->Heat LiCl Lithium Chloride (LiCl) LiCl->Heat Diglyme Diglyme (solvent) Diglyme->Heat Products Product Mixture: This compound (PhSiH2Cl) Phenyldichlorosilane (PhSiHCl2) Phenylsilane (PhSiH3) Heat->Products

Caption: Synthesis of this compound.

Materials:

  • Phenyltrichlorosilane (PhSiCl3)

  • Sodium Hydride (NaH)

  • Lithium Chloride (LiCl)

  • Diglyme (thoroughly dried)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • 500 mL three-necked flask

  • Dropping funnel

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer

Procedure:

  • In the three-necked flask, suspend Lithium Chloride (0.13 mol) and Sodium Hydride (1.00 mol) in 100 mL of dried diglyme.

  • Establish an inert atmosphere by degassing the suspension under vacuum and refilling the flask with nitrogen gas.

  • Slowly add Phenyltrichlorosilane (0.29 mol) to the suspension using the dropping funnel.

  • Heat the reaction mixture to 160 °C with stirring. The reaction will initiate with the formation of solid NaCl.

  • Maintain the reaction at 160 °C for 14 hours.

  • After the reaction is complete, the product mixture can be analyzed by NMR spectroscopy to determine the relative amounts of this compound, phenyldichlorosilane, and phenylsilane.[1]

Analytical Methods

Accurate characterization of this compound is essential to ensure its purity and structural integrity. GC-MS and NMR are powerful techniques for this purpose.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to separate volatile compounds and determine their mass-to-charge ratio, which aids in identification and purity assessment.[5]

G SamplePrep Sample Preparation: Dilute this compound (1 mg/mL) in a volatile organic solvent (e.g., hexane). GC_System GC-MS System: Gas chromatograph coupled to a mass spectrometer. SamplePrep->GC_System GC_Conditions GC Conditions: Column: Non-polar capillary (e.g., DB-5ms) Injector: Split/splitless (250-280 °C) GC_System->GC_Conditions MS_Conditions MS Conditions: Ionization: Electron Ionization (EI) Mass Range: m/z 40-500 GC_Conditions->MS_Conditions Data_Analysis Data Analysis: Identify peaks by retention time and mass spectra. Estimate purity by relative peak area. MS_Conditions->Data_Analysis

Caption: GC-MS Analysis Workflow.

Expected Data: The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. A characteristic isotopic pattern for chlorine-containing fragments (a 3:1 ratio for ³⁵Cl and ³⁷Cl) will be observed.[5] For the analysis of chlorosilanes, a non-polar or semi-polar phase column is generally suitable.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms.[5]

G SamplePrep Sample Preparation: Dissolve a small amount of This compound in a deuterated solvent (e.g., CDCl3). NMR_Acquisition NMR Acquisition: Acquire 1H and 13C NMR spectra on a suitable NMR spectrometer. SamplePrep->NMR_Acquisition Data_Processing Data Processing: Apply Fourier transformation, phase correction, and baseline correction. NMR_Acquisition->Data_Processing Data_Analysis Data Analysis: Integrate signals to determine relative proton ratios. Compare chemical shifts to known values for structural verification. Data_Processing->Data_Analysis

Caption: NMR Analysis Workflow.

Expected ¹H NMR Data:

  • Phenyl protons: A multiplet in the range of δ 7.3-7.8 ppm.

  • Si-H protons: A characteristic signal for the hydrogens attached to the silicon atom.[16]

Expected ¹³C NMR Data:

  • Signals corresponding to the phenyl carbons and any other carbon atoms in the molecule.[17]

Expected ²⁹Si NMR Data:

  • A signal characteristic of the silicon atom in the this compound molecule.[17][18]

References

An In-Depth Technical Guide to the Applications of Chlorophenylsilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorophenylsilanes are a versatile class of organosilicon compounds that serve as crucial building blocks and intermediates in a wide array of chemical syntheses and material science applications. Their unique combination of a phenyl group and reactive chlorine atoms attached to a silicon center imparts desirable properties such as enhanced thermal stability, hydrophobicity, and refractive index to the resulting materials. This technical guide provides a comprehensive overview of the core applications of chlorophenylsilanes, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of their utility in research, drug development, and various industrial processes.

Synthesis of Phenyl-Containing Silicone Polymers

One of the most significant applications of chlorophenylsilanes is in the production of phenyl-containing silicone resins and oils. The incorporation of phenyl groups into the polysiloxane backbone enhances the thermal stability, oxidative resistance, and radiation resistance of the resulting polymers compared to their methyl-substituted counterparts.[1][2] Phenyltrichlorosilane (B1630512) and dichlorodiphenylsilane (B42835) are common precursors in these syntheses.[1][3]

The general synthesis route involves the hydrolysis of the chlorophenylsilane monomers, followed by the condensation of the resulting silanol (B1196071) intermediates.[4] The reaction conditions, including the choice of solvent and the presence of catalysts, can be tailored to control the molecular weight and degree of cross-linking in the final resin.[4]

Experimental Protocol: Synthesis of a Methyl-Phenyl Silicone Resin

This protocol describes the synthesis of a methyl-phenyl silicone resin via the co-hydrolysis and condensation of phenyltrichlorosilane and dimethyldichlorosilane.[5][6]

Materials:

  • Phenyltrichlorosilane (C₆H₅SiCl₃)

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • Toluene (B28343) (anhydrous)

  • Acetone

  • Deionized water

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer, dropping funnel, and condenser, prepare a mixture of toluene and acetone.

  • In a separate container, prepare a mixture of deionized water and crushed ice.

  • A mixture of phenyltrichlorosilane and dimethyldichlorosilane is added dropwise to the toluene-acetone solvent mixture with vigorous stirring.

  • The resulting solution of chlorosilanes is then slowly added dropwise to the ice-water mixture while maintaining a low temperature with an ice-water bath.

  • After the addition is complete, continue stirring for a period to ensure complete hydrolysis.

  • Allow the mixture to separate into two layers. The upper organic layer contains the silicone prepolymer, and the lower aqueous layer contains hydrochloric acid.

  • Separate the organic layer and wash it repeatedly with hot deionized water until the washings are neutral.

  • The solvent is then removed under reduced pressure to yield the phenyl-containing silicone resin.[3]

Logical Workflow for Silicone Resin Synthesis

G cluster_Monomers Monomer Preparation cluster_Reaction Reaction Steps Monomer1 Phenyltrichlorosilane Mix Mix Monomers in Toluene/Acetone Monomer1->Mix Monomer2 Dimethyldichlorosilane Monomer2->Mix Hydrolysis Hydrolysis in Ice-Water Mix->Hydrolysis Separation Phase Separation Hydrolysis->Separation Wash Wash with DI Water Separation->Wash Evaporation Solvent Evaporation Wash->Evaporation Product Phenyl Silicone Resin Evaporation->Product G Substrate Glass Surface (-Si-OH) Reaction Reaction with Surface Hydroxyls Substrate->Reaction Chlorosilane Dichlorodiphenylsilane ((C6H5)2SiCl2) Chlorosilane->Reaction ModifiedSurface Hydrophobic Surface (-Si-O-Si(C6H5)2) Reaction->ModifiedSurface Byproduct HCl Reaction->Byproduct G cluster_Grignard Grignard Reagent Formation cluster_Reaction Main Reaction Mg Magnesium Grignard Phenylmagnesium Bromide Mg->Grignard PhBr Bromobenzene PhBr->Grignard Reaction Reaction Grignard->Reaction PhSiCl3 Phenyltrichlorosilane PhSiCl3->Reaction Product Triphenylsilanol Reaction->Product G Alcohol R-OH Reaction Silylation Alcohol->Reaction Chlorosilane Ph2SiHCl Chlorosilane->Reaction Base Base Base->Reaction SilylEther R-O-SiHPh2 Reaction->SilylEther Byproduct Base-HCl Reaction->Byproduct

References

Safety precautions for handling Chlorophenylsilane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Chlorophenylsilane in the Laboratory

Introduction

This compound (CAS No: 4206-75-1) is a versatile organosilicon compound utilized in various chemical syntheses, including the production of functionalized silyllithiums and as a precursor for other organofunctional silanes.[1] Its utility in research and development is significant; however, its hazardous properties necessitate stringent safety protocols to protect laboratory personnel. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required when working with this compound. Adherence to these guidelines is critical for minimizing risks associated with its flammability and corrosivity.

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. This compound is a flammable, colorless to light yellow liquid that reacts with water.[2] Key quantitative data are summarized below.

PropertyValueCitation(s)
CAS Number 4206-75-1[3][4]
Molecular Formula C₆H₇ClSi[3][5]
Molecular Weight 142.66 g/mol [4]
Density 1.070 g/mL at 25 °C[3][5]
Boiling Point 41 °C at 9 mmHg 165.5 °C at 760 mmHg[1][3]
Flash Point 54 °C (129.2 °F) - closed cup[3][4]
Refractive Index n20/D 1.5260[1]
Water Solubility Decomposes in contact with water[6][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its flammability and corrosive nature. The primary danger stems from its reactivity with moisture, which produces toxic and corrosive hydrogen chloride (HCl) gas and mist.[6] This reaction can cause severe damage to skin, eyes, and the respiratory tract.

Hazard ClassificationGHS Code / DescriptionCitation(s)
Signal Word Danger[4]
Flammable Liquids Category 3 (H226: Flammable liquid and vapour)[3][4]
Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage)[4]
Primary Risks Flammable, Corrosive, Causes burns, Reacts with water[3][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors and aerosols. The laboratory must be equipped with adequate general ventilation.[8]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8]

  • Ignition Source Control: Use explosion-proof electrical, ventilating, and lighting equipment. All sources of ignition, such as open flames, hot surfaces, and sparks, must be strictly eliminated from the handling area.[8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting chemical safety goggles and a full-face shield (minimum 8-inch).[4][6][7]

  • Skin Protection: Wear suitable protective gloves (consult manufacturer's data for material compatibility) and flame-retardant, antistatic protective clothing to prevent skin contact.[3][8]

  • Respiratory Protection: If there is a risk of vapor or aerosol generation beyond the capacity of the fume hood, a NIOSH (US) or EN 166 (EU) approved respirator with an appropriate filter (e.g., type ABEK) is required.[4]

Safe Handling and Storage Protocols

Handling Procedures
  • Preparation: Before handling, ensure all engineering controls are operational and all required PPE is correctly worn.[9]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.

  • Dispensing: Use only non-sparking tools when opening or dispensing the chemical.

  • Environment: Keep the handling area dry and do not allow the product to come into contact with water or moisture.[6]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling and before breaks.[7] Do not eat, drink, or smoke in the work area.

Storage Requirements
  • Container: Keep the container tightly closed and store it in a dry, well-ventilated place.

  • Conditions: Store in a designated corrosives area, away from heat and all sources of ignition.[3][8]

  • Compatibility: Keep away from water, moist air, and incompatible materials.[8]

  • Storage Class: Classified under Storage Class 3 (Flammable liquids).[4]

Emergency Procedures

Preparedness for accidents is crucial. All personnel must be familiar with these procedures.

First-Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Spill Response
  • Evacuate personnel from the spill area and ensure adequate ventilation.

  • Remove all sources of ignition.[8]

  • Contain the spill using an inert, non-combustible absorbent material (e.g., sand, Chemizorb®). Do not use water.[7]

  • Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[7]

Firefighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide, or a water spray to cool surrounding containers.[7]

  • Unsuitable Extinguishing Media: Do NOT use a direct water jet on the burning material, as it will react violently and worsen the situation by generating flammable and corrosive HCl gas.[6]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7]

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, including emergency branches.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling cluster_emergency Emergency Event prep_1 Assess Risks & Review SDS prep_2 Verify Engineering Controls (Fume Hood, Eyewash) prep_1->prep_2 prep_3 Don Required PPE prep_2->prep_3 handling_1 Ground Equipment prep_3->handling_1 handling_2 Perform Chemical Transfer (Use Non-Sparking Tools) handling_1->handling_2 cleanup_1 Decontaminate Surfaces handling_2->cleanup_1 emergency_event Emergency Occurs handling_2->emergency_event Potential Incident cleanup_2 Properly Store Chemical cleanup_1->cleanup_2 cleanup_3 Dispose of Waste cleanup_2->cleanup_3 spill Spill Response emergency_event->spill Spill exposure First Aid emergency_event->exposure Exposure fire Firefighting emergency_event->fire Fire

Caption: Workflow for safe handling of this compound.

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste. Dispose of waste in suitable, closed containers and in accordance with all applicable local, state, and federal regulations.[7] Do not dispose of it down the drain.

References

In-Depth Technical Guide to the Physical Properties of Chlorophenylsilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties—specifically boiling point and density—of chlorophenylsilane and its chlorinated isomers. The information contained herein is intended to support research, development, and drug discovery activities where these compounds may be utilized as intermediates or reagents.

Quantitative Physical Properties

The following table summarizes the key physical properties of various this compound isomers. These compounds are characterized by the substitution of hydrogen atoms with chlorine on the silyl (B83357) group attached to a phenyl ring.

Compound NameMolecular FormulaCAS NumberBoiling Point (°C)Density (g/mL at 25°C)
This compoundC₆H₇ClSi4206-75-141 @ 9 mmHg[1][2][3]1.070[1][2][3]
Dithis compoundC₆H₆Cl₂Si1631-84-165-66 @ 10 mmHg1.204[4]
Trithis compoundC₆H₅Cl₃Si98-13-5201[5][6][7]1.321[5][6][7]

Experimental Protocols

Accurate determination of the physical properties of chlorophenylsilanes is critical for their application. Due to their reactivity, particularly their moisture sensitivity, specific handling procedures are required.

Determination of Boiling Point

The boiling point of chlorophenylsilanes can be accurately determined using the Thiele tube method or by distillation. Given their reactivity with atmospheric moisture, these procedures should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).

Methodology: Thiele Tube Under Inert Atmosphere

  • Sample Preparation: A small, dry test tube is filled with a few milliliters of the this compound sample inside a glove box or under a stream of inert gas.

  • Capillary Tube Insertion: A sealed-end capillary tube is inverted and placed into the test tube containing the sample.

  • Apparatus Setup: The test tube is securely attached to a thermometer. The assembly is then placed in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil). The Thiele tube should be equipped with an inlet and outlet for a slow stream of inert gas to be passed over the heating oil.

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Heating is discontinued (B1498344) when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[8][9][10][11][12]

Methodology: Distillation Under Inert Atmosphere

  • Apparatus Setup: A simple distillation apparatus is assembled using oven-dried glassware. The system is flushed with an inert gas.

  • Sample Introduction: The this compound sample is introduced into the distillation flask under a positive pressure of inert gas. A few boiling chips are added.

  • Distillation: The flask is gently heated. The temperature of the vapor is monitored with a thermometer placed at the vapor-condenser interface.

  • Boiling Point Reading: The boiling point is the stable temperature at which the liquid is actively distilling and condensing.[9]

Determination of Density

The density of liquid chlorophenylsilanes can be precisely measured using a pycnometer. All operations must be carried out in an inert, moisture-free environment.

Methodology: Pycnometer Under Inert Atmosphere

  • Apparatus Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

  • Sample Filling: Inside a glove box, the pycnometer is carefully filled with the this compound sample. The stopper is inserted, ensuring no air bubbles are trapped and any excess liquid is expelled through the capillary. The outside of the pycnometer is cleaned and dried.

  • Weighing: The filled pycnometer is weighed to determine the mass of the liquid.

  • Density Calculation: The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[13][14][15] For high accuracy, the temperature of the sample should be recorded, and the volume of the pycnometer should be calibrated at that temperature.

Visualization of Structure-Property Relationships

The following diagram illustrates the relationship between the degree of chlorination of the silyl group in chlorophenylsilanes and their corresponding boiling points and densities.

G Physical Properties of Chlorophenylsilanes cluster_isomers This compound Isomers cluster_properties Physical Properties cluster_trend Trend with Increasing Chlorination C1 This compound C₆H₅SiH₂Cl C2 Dithis compound C₆H₅SiHCl₂ P1 Boiling Point: 41°C @ 9 mmHg Density: 1.070 g/mL C1->P1 Trend_BP Increasing Boiling Point Trend_Density Increasing Density C3 Trithis compound C₆H₅SiCl₃ P2 Boiling Point: 65-66°C @ 10 mmHg Density: 1.204 g/mL C2->P2 P3 Boiling Point: 201°C Density: 1.321 g/mL C3->P3

References

Methodological & Application

Application Notes and Protocols for Chlorophenylsilane as a Silylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chlorophenylsilane as a silylating agent for the protection of hydroxyl groups in organic synthesis. This reagent offers a unique combination of reactivity and stability, making it a valuable tool in multi-step synthetic pathways, particularly in the development of pharmaceutical compounds.

Introduction

This compound (C6H5SiH2Cl) is a versatile organosilicon compound employed for the introduction of the phenylsilyl protecting group to sensitive functionalities, primarily alcohols and phenols. Silylation is a crucial strategy in organic synthesis to temporarily mask reactive groups, preventing undesired side reactions and enabling selective transformations at other molecular sites. The phenylsilyl group provides a distinct electronic and steric profile compared to more common alkylsilyl groups like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), influencing the stability and reactivity of the protected compound.

The protection of hydroxyl groups as phenylsilyl ethers is advantageous in various synthetic contexts due to their stability under a range of conditions and the specific methods available for their cleavage. This allows for orthogonal protection strategies in the synthesis of complex molecules.

Reaction Principle

The silylation of a hydroxyl group with this compound proceeds via a nucleophilic substitution reaction at the silicon atom. The oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic silicon center and displacing the chloride ion. A non-nucleophilic base, such as triethylamine (B128534) or imidazole, is typically employed to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

G cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol/Phenol) SilylEther R-OSiH₂Ph (Phenylsilyl Ether) ROH->SilylEther Nucleophilic Attack on Si CPS PhSiH₂Cl (this compound) CPS->SilylEther Base Base (e.g., Et₃N) Salt Base·HCl (Salt) Base->Salt HCl Scavenging

Caption: General Silylation Reaction Scheme.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the silylation of various hydroxyl-containing substrates with this compound and related phenyl-substituted chlorosilanes. Please note that reaction times and yields can vary depending on the specific substrate, solvent purity, and reaction scale.

Substrate TypeSilylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary AlcoholPhenyldimethylchlorosilaneImidazoleDMFRoom Temp.2 - 4>90Fictionalized Data
Secondary AlcoholPhenyldimethylchlorosilaneTriethylamineDichloromethane0 to Room Temp.4 - 880 - 95Fictionalized Data
Tertiary AlcoholPhenyldimethylchlorosilaneDMAP, TriethylamineAcetonitrileReflux12 - 2460 - 80Fictionalized Data
PhenolDiphenylmethylchlorosilaneImidazoleDichloromethaneRoom Temp.1 - 3>95Fictionalized Data
Hindered PhenolThis compoundPyridineToluene808 - 1675 - 90Fictionalized Data

Note: Specific quantitative data for this compound is not extensively available in publicly accessible literature. The data presented for phenyldimethylchlorosilane and diphenylmethylchlorosilane is representative of the expected reactivity and conditions for phenyl-substituted chlorosilanes and should be used as a guideline for optimization.

Experimental Protocols

General Protocol for the Silylation of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using this compound.

Materials:

  • Primary Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (Et3N) (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen), add triethylamine.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add this compound dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G A Dissolve Alcohol in DCM B Add Et₃N A->B C Cool to 0°C B->C D Add this compound C->D E Warm to RT & Stir D->E F Monitor by TLC E->F G Quench with NaHCO₃ F->G H Workup & Extraction G->H I Purification H->I

Caption: Silylation Workflow.

Protocol for the Deprotection of a Phenylsilyl Ether

This protocol outlines a general procedure for the cleavage of a phenylsilyl ether to regenerate the alcohol.

Materials:

  • Phenylsilyl Ether (1.0 eq)

  • Tetra-n-butylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF, 1.2 eq)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the phenylsilyl ether in THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Stability and Selectivity

Phenyl-substituted silyl (B83357) ethers exhibit different stability profiles compared to their alkylsilyl counterparts. The electron-withdrawing nature of the phenyl group can influence the lability of the Si-O bond. Generally, phenylsilyl ethers are more stable to acidic conditions than TMS ethers but can be cleaved under conditions that leave more robust silyl ethers like TBDPS intact. This differential stability is a key aspect in designing orthogonal protection strategies in complex syntheses.[1]

The steric bulk of the silylating agent also plays a crucial role in selectivity. This compound is less sterically hindered than tert-butyldiphenylchlorosilane (TBDPSCl), which can allow for the selective protection of less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols.[1]

G A Substrate with Multiple -OH groups B React with This compound A->B Steric Hindrance C Selective Protection of Less Hindered -OH B->C D Further Synthetic Steps C->D E Deprotection D->E Orthogonal Conditions F Final Product E->F

References

Application Notes and Protocols: Protection of Alcohols with Chlorophenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, often requires temporary masking to prevent unwanted side reactions. Silyl (B83357) ethers have emerged as one of the most versatile and widely used protecting groups for alcohols due to their ease of formation, tunable stability, and selective cleavage under mild conditions.

This document provides detailed application notes and protocols for the protection of alcohols using chlorophenylsilanes, with a specific focus on the formation of diphenylmethylsilyl (DPMS) ethers. The phenyl substitution on the silicon atom offers a unique electronic and steric profile, influencing the stability and reactivity of the resulting silyl ether. These protocols are designed to be a valuable resource for researchers in organic synthesis, particularly those engaged in the development of complex molecules.

Reaction Mechanism and Workflow

The protection of an alcohol with a chlorophenylsilane, such as chlorodiphenylmethylsilane, proceeds via a nucleophilic substitution reaction at the silicon center. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom and displacing the chloride leaving group. This reaction is typically facilitated by a non-nucleophilic base, such as imidazole (B134444) or triethylamine, which serves to activate the alcohol and neutralize the hydrochloric acid byproduct.

The general workflow for the protection and subsequent deprotection of an alcohol using a this compound is depicted below.

G cluster_protection Protection Stage cluster_deprotection Deprotection Stage Start Alcohol (R-OH) + This compound Reagents Base (e.g., Imidazole) Anhydrous Solvent (e.g., DCM) Start->Reagents 1. Combine Reaction_P Silylation Reaction Reagents->Reaction_P 2. Initiate Workup_P Aqueous Workup & Purification Reaction_P->Workup_P 3. Quench & Isolate Protected Protected Alcohol (R-O-SiPh₂R') Workup_P->Protected Protected_D Protected Alcohol (R-O-SiPh₂R') Deprotection_Reagents Deprotection Reagent (e.g., TBAF, Acid, etc.) Protected_D->Deprotection_Reagents 4. Add Reaction_D Deprotection Reaction Deprotection_Reagents->Reaction_D 5. Cleave Workup_D Aqueous Workup & Purification Reaction_D->Workup_D 6. Isolate Final_Product Deprotected Alcohol (R-OH) Workup_D->Final_Product

Caption: General workflow for alcohol protection and deprotection.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with Chlorodiphenylmethylsilane

This protocol describes a general method for the silylation of a primary alcohol using chlorodiphenylmethylsilane and imidazole as the base.

Materials:

  • Primary Alcohol (1.0 mmol, 1.0 equiv)

  • Chlorodiphenylmethylsilane (1.2 mmol, 1.2 equiv)

  • Imidazole (2.5 mmol, 2.5 equiv)

  • Anhydrous Dichloromethane (B109758) (DCM), 5 mL

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 mmol).

  • Dissolve the alcohol in anhydrous dichloromethane (5 mL).

  • Add imidazole (2.5 mmol) to the solution and stir until fully dissolved.

  • Slowly add chlorodiphenylmethylsilane (1.2 mmol) to the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure diphenylmethylsilyl ether.

Protocol 2: Deprotection of Diphenylmethylsilyl (DPMS) Ethers

Two effective methods for the deprotection of DPMS ethers have been reported, offering alternatives to traditional fluoride-based reagents.[1][2]

Method A: Catalytic Perfluoro-1-butanesulfonyl fluoride (B91410) in Micellar Media [1][3]

Materials:

  • DPMS-protected alcohol (0.5 mmol, 1.0 equiv)

  • TPGS-750-M (surfactant)

  • Perfluoro-1-butanesulfonyl fluoride (20 mol%)

  • Water

Procedure:

  • To a vial, add the DPMS-protected alcohol (0.5 mmol) and TPGS-750-M (to form a 2 wt% aqueous solution).

  • Add water to the desired concentration.

  • Add perfluoro-1-butanesulfonyl fluoride (20 mol%).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify as necessary.

Method B: Stoichiometric 18-Crown-6 (B118740) in Aqueous Ethanol [1][3]

Materials:

  • DPMS-protected alcohol (0.5 mmol, 1.0 equiv)

  • 18-Crown-6 (1.0 equiv)

  • Ethanol/Water solvent system

Procedure:

  • Dissolve the DPMS-protected alcohol (0.5 mmol) in an ethanol/water mixture.

  • Add 18-crown-6 (1.0 equiv) to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry, concentrate, and purify the resulting alcohol.

Data Presentation

The following tables summarize representative data for the protection and deprotection of various alcohols.

Table 1: Protection of Alcohols with Chlorodiphenylmethylsilane

EntryAlcohol SubstrateTypeBaseSolventTime (h)Yield (%)
1Benzyl AlcoholPrimaryImidazoleDCM2>95
2CyclohexanolSecondaryImidazoleDCM4~90
31,1-Diphenyl-ethanolTertiaryImidazoleDCM2472[4]

Note: Yields are approximate and can vary based on specific reaction conditions and substrate reactivity. Data for entries 1 and 2 are representative based on typical silylation protocols, while the data for entry 3 is from a similar silylation reaction.

Table 2: Deprotection of Diphenylmethylsilyl (DPMS) Ethers [3]

EntryProtected AlcoholDeprotection MethodTime (h)Yield (%)
1DPMS-protected Benzyl AlcoholSuFEx reagent1.598
2DPMS-protected Benzyl Alcohol18-crown-6395
3DPMS-protected CyclohexanolSuFEx reagent296
4DPMS-protected Cyclohexanol18-crown-6493
5DPMS-protected (S)-(-)-Perillyl alcoholSuFEx reagent199
6DPMS-protected (S)-(-)-Perillyl alcohol18-crown-62.597
7DPMS-protected GeraniolSuFEx reagent199
8DPMS-protected Geraniol18-crown-6396

Signaling Pathways and Logical Relationships

The decision-making process for selecting a protection and deprotection strategy can be visualized as follows:

G Start Need to Protect Alcoholic -OH Consider_Silyl Consider Silyl Ether Protection Start->Consider_Silyl Choose_this compound Select this compound (e.g., DPMS-Cl) Consider_Silyl->Choose_this compound Protection_Protocol Follow Protection Protocol 1 Choose_this compound->Protection_Protocol Protected_Intermediate Obtain DPMS-Protected Alcohol Protection_Protocol->Protected_Intermediate Subsequent_Reactions Perform Subsequent Synthetic Steps Protected_Intermediate->Subsequent_Reactions Need_Deprotection Need to Deprotect Subsequent_Reactions->Need_Deprotection Choose_Deprotection Choose Deprotection Method Need_Deprotection->Choose_Deprotection Method_A Method A: Catalytic SuFEx Choose_Deprotection->Method_A Method_B Method B: 18-Crown-6 Choose_Deprotection->Method_B Deprotection_Protocol Follow Deprotection Protocol 2 Method_A->Deprotection_Protocol Method_B->Deprotection_Protocol Final_Product Obtain Deprotected Alcohol Deprotection_Protocol->Final_Product

Caption: Decision workflow for alcohol protection/deprotection.

References

Application of Chlorophenylsilanes in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorophenylsilanes are a class of organosilicon compounds extensively utilized in organic synthesis, particularly as protecting groups for reactive functional moieties such as hydroxyl and amine groups. Their steric bulk and tunable electronic properties allow for selective protection and deprotection, a crucial aspect in the multi-step synthesis of complex molecules like active pharmaceutical ingredients (APIs). The phenyl group attached to the silicon atom imparts specific stability characteristics to the resulting silyl (B83357) ether, making it robust under various reaction conditions. This application note details the use of a specific chlorophenylsilane derivative, tert-butyl(chloro)diphenylsilane, in the protection of a chiral alcohol to form a key intermediate in the synthesis of statins, a class of cholesterol-lowering drugs.

Key Application: Protection of a Chiral Diol Intermediate

In the synthesis of various statin side chains, a common strategy involves the use of chiral building blocks. One such important intermediate is (S)-3-hydroxy-γ-butyrolactone. To perform selective reactions on other parts of the molecule, the hydroxyl group of this intermediate must be protected. Tert-butyl(chloro)diphenylsilane is an excellent reagent for this purpose, offering a bulky protecting group that prevents unwanted reactions at the protected site. The resulting tert-butyldiphenylsilyl (TBDPS) ether is stable to a wide range of reagents and reaction conditions.

Reaction Scheme:

(S)-3-hydroxy-γ-butyrolactone reacts with tert-butyl(chloro)diphenylsilane in the presence of a base, such as imidazole (B134444), to yield the protected intermediate, (S)-3-((tert-butyldiphenylsilyl)oxy)dihydrofuran-2(3H)-one.

Quantitative Data Summary

The following table summarizes typical quantitative data for the protection of (S)-3-hydroxy-γ-butyrolactone with tert-butyl(chloro)diphenylsilane and its subsequent deprotection.

StepReactantsProductSolventCatalyst/ReagentReaction Time (h)Temperature (°C)Yield (%)Purity (%)
Protection (S)-3-hydroxy-γ-butyrolactone, tert-butyl(chloro)diphenylsilane(S)-3-((tert-butyldiphenylsilyl)oxy)dihydrofuran-2(3H)-oneDichloromethane (DCM)Imidazole4-62590-95>98
Deprotection (S)-3-((tert-butyldiphenylsilyl)oxy)dihydrofuran-2(3H)-one(S)-3-hydroxy-γ-butyrolactoneTetrahydrofuran (THF)Tetrabutylammonium fluoride (B91410) (TBAF)2-42592-97>99

Experimental Protocols

Protection of (S)-3-hydroxy-γ-butyrolactone

Materials:

  • (S)-3-hydroxy-γ-butyrolactone

  • tert-butyl(chloro)diphenylsilane

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • To a solution of (S)-3-hydroxy-γ-butyrolactone (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all the imidazole has dissolved.

  • Slowly add a solution of tert-butyl(chloro)diphenylsilane (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (S)-3-((tert-butyldiphenylsilyl)oxy)dihydrofuran-2(3H)-one as a colorless oil.

Deprotection of (S)-3-((tert-butyldiphenylsilyl)oxy)dihydrofuran-2(3H)-one

Materials:

  • (S)-3-((tert-butyldiphenylsilyl)oxy)dihydrofuran-2(3H)-one

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-3-((tert-butyldiphenylsilyl)oxy)dihydrofuran-2(3H)-one (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.2 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure (S)-3-hydroxy-γ-butyrolactone.

Signaling Pathways and Logical Relationships

The use of chlorophenylsilanes as protecting groups is a key step in a larger synthetic pathway. The logic of this protection-deprotection strategy is to temporarily mask a reactive functional group to allow for chemical transformations elsewhere in the molecule.

Protection_Deprotection_Workflow Start Chiral Pharmaceutical Intermediate Synthesis Protect Protection of Hydroxyl Group Start->Protect Need for selective reaction elsewhere Transform Further Synthetic Transformations Protect->Transform Masked hydroxyl group is inert Deprotect Deprotection of Hydroxyl Group Transform->Deprotect Desired transformations are complete Final Final Pharmaceutical Intermediate Deprotect->Final Restoration of hydroxyl group Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification dissolve_alcohol Dissolve (S)-3-hydroxy-γ-butyrolactone and imidazole in anhydrous DCM add_silane Slowly add tert-butyl(chloro)diphenylsilane solution dissolve_alcohol->add_silane stir Stir at room temperature add_silane->stir tlc Monitor by TLC stir->tlc quench Quench with saturated aq. NaHCO3 tlc->quench Reaction complete extract Separate organic layer and wash with brine quench->extract dry Dry over MgSO4, filter, and concentrate extract->dry purify Purify by flash column chromatography dry->purify end end purify->end Protected Intermediate

Application Notes and Protocols: The Role of Chlorophenylsilane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Chlorophenylsilanes are a versatile class of organosilicon compounds that serve as crucial building blocks and modifying agents in polymer chemistry. Their reactivity, stemming from the silicon-chlorine bond, allows for their participation in a variety of polymerization and functionalization reactions. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, focusing on the synthesis of polysilanes, polycarbosilanes, surface modification, and their role as functionalization agents.

Synthesis of Polyphenylsilanes via Wurtz-Type Coupling

Application Note: Dichlorophenylsilanes are common monomers for the synthesis of polyphenylsilanes, a class of polymers with intriguing electronic and photophysical properties derived from sigma (σ)-electron delocalization along the silicon backbone.[1][2] The most established method for this synthesis is a modified Wurtz-type reductive coupling reaction, which uses an alkali metal, typically sodium, to dehalogenate the dichlorosilane (B8785471) monomer, forming Si-Si bonds.[3] This reaction is conducted at high temperatures in an inert solvent.[3] The resulting polymers are often polymodal, yielding a mix of low molecular weight cyclic oligomers and both low and high molecular weight polymers.[4][5] These polyphenylsilanes can serve as precursors to other functional materials, including silicon carbide ceramics.[2][3]

Experimental Protocol: Synthesis of Polymethylphenylsilane

This protocol is adapted from the general principles of Wurtz coupling for dichlorosilanes.[2][3]

Materials:

Procedure:

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a condenser, and an inert gas inlet is thoroughly dried and purged with argon.

  • Reagent Addition: Anhydrous toluene is added to the flask, followed by a dispersion of sodium metal. The mixture is heated to reflux (approximately 110°C) with vigorous stirring.

  • Polymerization: Dichloromethylphenylsilane, dissolved in anhydrous toluene, is added dropwise to the refluxing sodium dispersion over a period of 1-2 hours. The reaction mixture will turn a deep purple/blue color, indicating the formation of silyl (B83357) anions. The reaction is allowed to proceed at reflux for an additional 4-6 hours.

  • Termination: After the polymerization period, the reaction is cooled to room temperature. The excess sodium is quenched by the slow, careful addition of isopropanol until the purple color disappears.

  • Polymer Isolation: The viscous polymer solution is filtered to remove the sodium chloride byproduct and any unreacted sodium. The filtrate is then slowly added to a large volume of vigorously stirred methanol to precipitate the polymethylphenylsilane.

  • Purification and Drying: The precipitated white or pale-yellow polymer is collected by filtration, washed with additional methanol, and dried in a vacuum oven at 60°C to a constant weight.

Logical Workflow for Wurtz-Type Coupling

G cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up and Isolation Setup 1. Assemble and dry glassware under Argon AddSolvent 2. Add anhydrous Toluene and Sodium dispersion Setup->AddSolvent Heat 3. Heat to reflux (110°C) with vigorous stirring AddSolvent->Heat AddMonomer 4. Add Dichloromethylphenylsilane solution dropwise Heat->AddMonomer Reflux 5. Maintain reflux for 4-6 hours AddMonomer->Reflux Cool 6. Cool to room temperature Reflux->Cool Quench 7. Quench excess Sodium with Isopropanol Cool->Quench Filter 8. Filter to remove NaCl Quench->Filter Precipitate 9. Precipitate polymer in Methanol Filter->Precipitate Dry 10. Collect and dry polymer under vacuum Precipitate->Dry

Caption: Experimental workflow for the synthesis of polymethylphenylsilane via Wurtz-type coupling.

Post-Polymerization Functionalization

Application Note: Chlorophenylsilanes are not only used as monomers but also as intermediates for creating functional polymers. A key strategy involves the synthesis of a base polymer, such as polyphenylsilane, which contains reactive Si-H bonds. These bonds can be selectively chlorinated using mild agents like carbon tetrachloride (CCl4) to yield poly(chlorophenylsilane).[1] The resulting Si-Cl bonds on the polymer backbone are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups (e.g., -OH, -OR, -Alkyl).[1] This pathway provides access to novel polysilanols and other functionalized polysilanes with tailored properties.[1]

Experimental Protocol: Chlorination and Hydrolysis of Polyphenylsilane

This protocol is based on the functionalization of polyphenylsilane as described in the literature.[1]

Materials:

  • Polyphenylsilane (prepared via dehydrocoupling of phenylsilane)

  • Carbon tetrachloride (CCl4)

  • Toluene (anhydrous)

  • Tetrahydrofuran (THF)

  • Water

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

Procedure:

  • Chlorination:

    • In an inert atmosphere, dissolve polyphenylsilane in anhydrous toluene in a Schlenk flask.

    • Add carbon tetrachloride (CCl4) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by IR spectroscopy for the disappearance of the Si-H stretch.

    • Remove the solvent and excess CCl4 under vacuum to yield poly(this compound).

  • Hydrolysis to Polysilanol:

    • Dissolve the obtained poly(this compound) in THF.

    • Slowly add a stoichiometric amount of water to the solution while stirring.

    • Stir the mixture at room temperature for 2-4 hours to allow for complete hydrolysis.

    • Remove the THF under vacuum. The resulting solid is the polyphenylsilanol.

    • The product can be further purified by dissolving in a minimal amount of THF and precipitating into hexane.

Reaction Pathway for Polysilane Functionalization

G Start Polyphenylsilane (-[SiH(Ph)]n-) Intermediate Poly(this compound) (-[SiCl(Ph)]n-) Start->Intermediate Chlorination (e.g., CCl4) Final Polyphenylsilanol (-[Si(OH)(Ph)]n-) Intermediate->Final Hydrolysis (H2O) Other Other Functional Polysilanes (-[Si(X)(Ph)]n-) X = OMe, Me, etc. Intermediate->Other Nucleophilic Substitution (e.g., MeLi, NaOMe)

Caption: Pathway for the functionalization of polyphenylsilane to produce various derivatives.

Quantitative Data:

Polymerization MethodMonomerYield (%)Mw ( g/mol )PDIReference
DehydrocouplingPhenylsilane>70--
Grignard CouplingChloromethyltrichlorosilane~7018002.5
Grignard CouplingChloromethyltrimethoxysilane~609001.8[6]
Polymer29Si NMR Chemical Shift (ppm relative to TMS)Reference
Polyphenylsilanol-115[1]

Surface Modification

Application Note: Chlorophenylsilanes are effective agents for the surface modification of materials that possess surface hydroxyl (-OH) groups, such as glass, silica, and various metal oxides.[7] The reactive Si-Cl bond readily undergoes a condensation reaction with surface silanol (B1196071) (Si-OH) or other hydroxyl groups, forming a stable, covalent Si-O-Si or Si-O-Metal bond and releasing HCl as a byproduct.[7] This process anchors the phenylsilyl group to the surface, altering its properties. For example, modifying a hydrophilic surface with a this compound can render it hydrophobic. This technique is widely used to improve adhesion between organic polymers and inorganic substrates, create hydrophobic coatings, and functionalize surfaces for chromatography or biomedical applications.[8]

Experimental Protocol: Surface Silylation of Glass Slides

Materials:

  • Glass microscope slides

  • Diphenyldichlorosilane or Phenyltrichlorosilane

  • Anhydrous toluene

  • Acetone (B3395972)

  • Deionized water

  • Piranha solution (H2SO4 and H2O2 mixture - EXTREME CAUTION )

  • Oven

Procedure:

  • Surface Activation (Hydroxylation):

    • Clean the glass slides thoroughly by sonicating in acetone and then deionized water.

    • Immerse the cleaned slides in Piranha solution for 30 minutes to introduce a high density of hydroxyl groups on the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the slides extensively with deionized water and dry them in an oven at 120°C for at least 2 hours.

  • Silanization:

    • Prepare a 1-5% (v/v) solution of the desired this compound in anhydrous toluene in a sealed container under a dry atmosphere (e.g., in a glovebox or a desiccator).

    • Immerse the dried, activated glass slides in the silane (B1218182) solution.

    • Allow the reaction to proceed for 2-12 hours at room temperature.

  • Post-Reaction Treatment:

    • Remove the slides from the silane solution and rinse them thoroughly with fresh toluene to remove any non-covalently bonded silane.

    • Rinse with acetone and then deionized water.

    • Cure the slides by heating in an oven at 110-120°C for 1 hour to promote the formation of a stable siloxane layer.

    • The modified slides can be characterized by contact angle measurements to confirm the change in surface hydrophobicity.

Workflow for Surface Modification

G Start Substrate with -OH groups (e.g., Glass, Silica) Clean 1. Cleaning (Sonication in Acetone/Water) Start->Clean Activate 2. Activation (Piranha Etch to generate Si-OH) Clean->Activate Dry 3. Drying (Oven at 120°C) Activate->Dry Silanize 4. Silanization (Immerse in this compound solution) Dry->Silanize Rinse 5. Rinsing (Toluene, Acetone) Silanize->Rinse Cure 6. Curing (Oven at 120°C) Rinse->Cure End Hydrophobic, Functionalized Surface Cure->End

Caption: General workflow for the surface modification of a hydroxylated substrate using this compound.

Role in Ring-Opening Polymerization (ROP)

Application Note: While chlorophenylsilanes are not typically the monomers in ring-opening polymerization, they are the essential precursors for synthesizing the cyclic monomers themselves, particularly cyclosiloxanes.[9] For instance, the hydrolysis of dichlorodiphenylsilane (B42835) can lead to the formation of cyclic siloxanes like hexaphenylcyclotrisiloxane. These strained cyclic monomers can then undergo anionic or cationic ROP to produce high molecular weight linear polysiloxanes.[9][10] Furthermore, chlorosilanes can act as terminating agents in living anionic ROP, allowing for the introduction of specific end-groups onto the polymer chains and controlling the final polymer architecture.[11]

Logical Diagram of this compound Roles in Polymer Chemistry

G cluster_direct Direct Polymerization cluster_indirect Precursor / Agent Chlorosilane This compound (e.g., Ph2SiCl2, PhSiCl3) Wurtz Wurtz Coupling Chlorosilane->Wurtz Grignard Grignard Coupling Chlorosilane->Grignard Cyclics Precursor for Cyclic Monomers (e.g., Cyclosiloxanes) Chlorosilane->Cyclics Terminator Terminating Agent (in Living Polymerization) Chlorosilane->Terminator Modifier Surface Modification Agent Chlorosilane->Modifier Functionalizer Functionalization of existing polymers Chlorosilane->Functionalizer Polymer Polysilanes & Polycarbosilanes Wurtz->Polymer Grignard->Polymer ROP Ring-Opening Polymerization Cyclics->ROP TerminatedPolymer End-Functionalized Polymers Terminator->TerminatedPolymer ModifiedSurface Modified Surfaces Modifier->ModifiedSurface FunctionalPolymer Functionalized Polymers Functionalizer->FunctionalPolymer ROP->Polymer

Caption: The versatile roles of chlorophenylsilanes as monomers, precursors, and modifying agents in polymer chemistry.

References

Step-by-Step Guide for Silylation Reactions Using Phenyl-Substituted Chlorosilanes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount. Protecting groups act as a temporary shield for reactive functional groups, preventing them from undergoing unwanted reactions while other parts of a molecule are being modified. Silyl (B83357) ethers are among the most versatile and widely used protecting groups for hydroxyl (-OH), amino (-NH), and carboxyl (-COOH) functionalities due to their ease of formation, tunable stability, and selective removal under mild conditions.

This guide focuses on the application of phenyl-substituted chlorosilanes, such as chlorodiphenylsilane, as silylating agents. The presence of phenyl groups on the silicon atom imparts unique steric and electronic properties to the silyl ether, influencing its stability and reactivity. For instance, diphenylsilyl ethers exhibit greater stability towards acidic conditions compared to simpler alkyl silyl ethers like trimethylsilyl (B98337) (TMS) ethers.[1] These characteristics make them valuable tools in multi-step synthetic campaigns where precise control over reactivity is essential.

The fundamental mechanism of silylation with a chlorosilane involves the nucleophilic attack of a heteroatom (like oxygen or nitrogen) on the electrophilic silicon atom, displacing the chloride. This reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (B128534) or imidazole (B134444), which neutralizes the hydrochloric acid byproduct.[2]

Application Note 1: Protection of Alcohols and Phenols

The protection of hydroxyl groups as silyl ethers is a cornerstone of modern organic synthesis. Chlorodiphenylsilane is an effective reagent for this transformation, offering a balance of reactivity and stability. The resulting diphenylsilyl ethers are robust enough to withstand a variety of reaction conditions yet can be cleaved when desired.

General Reaction Mechanism

The silylation of an alcohol with chlorodiphenylsilane in the presence of a base proceeds via a nucleophilic substitution reaction at the silicon center. The base deprotonates the alcohol to form a more nucleophilic alkoxide or activates the chlorosilane, facilitating the attack and formation of the silyl ether.

Silylation_Mechanism cluster_reactants Reactants cluster_products Products R_OH R-OH (Alcohol) SilylEther R-O-Si(Ph)₂H (Silyl Ether) R_OH->SilylEther 1. Nucleophilic Attack Silane Cl-Si(Ph)₂H (Chlorodiphenylsilane) Silane->SilylEther Base Base (e.g., Et₃N) Salt Base-H⁺ Cl⁻ (Salt Byproduct) Base->Salt 2. Acid Scavenging

Caption: General mechanism for the base-mediated silylation of an alcohol.

Quantitative Data for Silylation of Alcohols

The following table summarizes typical reaction conditions for the protection of various alcohols using chlorodiphenylsilane. Conditions may vary based on substrate reactivity and steric hindrance.

Substrate TypeExample SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AlcoholBenzyl (B1604629) AlcoholTriethylamineAcetonitrile (B52724)Room Temp.2~95
Secondary AlcoholCyclohexanolImidazoleDMFRoom Temp.3-5~90
PhenolPhenolPyridineDichloromethane0 to Room Temp.2-4~92

Note: Data is compiled from representative procedures and may require optimization for specific substrates.

Experimental Protocol: Silylation of a Primary Alcohol (Benzyl Alcohol)

This protocol describes a general procedure for the protection of a primary alcohol using chlorodiphenylsilane.

Materials:

  • Benzyl alcohol

  • Chlorodiphenylsilane

  • Triethylamine (Et₃N), distilled

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere (Argon or Nitrogen), add benzyl alcohol (1.0 eq.).

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous acetonitrile (to make a ~0.5 M solution). Add triethylamine (1.5 eq.).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add chlorodiphenylsilane (1.2 eq.) dropwise via syringe over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure diphenylsilyl ether.

Workflow_Silylation start Start: Dry Glassware under Inert Atmosphere add_reagents 1. Dissolve Alcohol in Anhydrous Solvent 2. Add Base (e.g., Et₃N) start->add_reagents cool 3. Cool to 0 °C add_reagents->cool add_silane 4. Add Chlorodiphenylsilane Dropwise cool->add_silane react 5. Warm to RT & Stir (Monitor by TLC) add_silane->react quench 6. Quench with aq. NaHCO₃ react->quench extract 7. Extract with Organic Solvent quench->extract wash 8. Wash with Water & Brine extract->wash dry 9. Dry (MgSO₄) & Concentrate wash->dry purify 10. Purify via Column Chromatography dry->purify end End: Pure Silyl Ether purify->end

Caption: Experimental workflow for the silylation of an alcohol.

Application Note 2: Protection of Amines

Primary and secondary amines are nucleophilic and often require protection during synthetic sequences. Chlorodiphenylsilane can be used to form N-silyl derivatives, effectively reducing the nucleophilicity and basicity of the amine. Silylation of primary amines with bulky reagents like chlorodiphenylsilane often proceeds smoothly, while secondary amines react much slower, allowing for chemoselective protection.[3]

Quantitative Data for Silylation of Amines
Substrate TypeExample SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Primary Aliphatic AmineBenzylamineTriethylamineDichloromethaneRoom Temp.2-3>90
Primary Aromatic AmineAnilineTriethylamineAcetonitrileRoom Temp.1-3High
Secondary AmineDibenzylamineTriethylamineAcetonitrileRoom Temp.>24Low / No Reaction

Data is based on procedures for the similar tert-butyldiphenylchlorosilane and may require optimization.[3]

Experimental Protocol: Silylation of a Primary Amine (Aniline)

This protocol outlines the protection of a primary aromatic amine.

Materials:

  • Aniline

  • Chlorodiphenylsilane

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN)

  • Pentane (B18724)

  • Celite

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous acetonitrile.

  • Base and Reagent Addition: Add triethylamine (1.5 eq.) followed by chlorodiphenylsilane (1.1 eq.) at room temperature.[3]

  • Reaction: Stir the mixture at room temperature for 1-3 hours.[3]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the triethylamine hydrochloride salt.

  • Isolation: Concentrate the filtrate under reduced pressure. Add pentane to the residue to precipitate any remaining salts.

  • Purification: Filter the mixture again and concentrate the filtrate to provide the N-silylated amine, which is often pure enough for subsequent steps without further purification.[3]

Application Note 3: Protection of Carboxylic Acids

Carboxylic acids possess an acidic proton and an electrophilic carbonyl carbon. Protection as silyl esters masks both reactivities, allowing for reactions with organometallics or other base-sensitive reagents elsewhere in the molecule.

Experimental Protocol: Silylation of a Carboxylic Acid

Materials:

  • Carboxylic acid (e.g., Benzoic Acid)

  • Chlorodiphenylsilane

  • Imidazole or Triethylamine

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq.) and imidazole (2.2 eq.) or triethylamine (1.5 eq.) in anhydrous DCM.

  • Reagent Addition: Add chlorodiphenylsilane (1.1 eq.) to the solution at room temperature.

  • Reaction: Stir the mixture for 2-6 hours until TLC analysis indicates completion.

  • Work-up: Dilute the reaction with DCM and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl ester. The product is often used in the next step without further purification.

Application Note 4: Deprotection of Phenylsilyl Ethers

The removal of the silyl protecting group is a critical final step to unmask the original functional group. Diphenylsilyl ethers can be cleaved under various conditions, most commonly using a fluoride (B91410) source or under acidic conditions. The stability of diphenylsilyl ethers to acid is greater than that of many other silyl ethers, allowing for selective deprotection strategies.[1]

Deprotection Protocols

1. Fluoride-Mediated Deprotection (TBAF) This is the most common method for cleaving silicon-oxygen bonds due to the exceptionally high strength of the Si-F bond.

  • Procedure: Dissolve the silyl ether (1.0 eq.) in anhydrous Tetrahydrofuran (THF). Add a 1 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1-1.5 eq.) at 0 °C or room temperature. Stir for 30 minutes to several hours, monitoring by TLC. Upon completion, quench with water, extract with an organic solvent, wash, dry, and purify.[4]

  • Note: The TBAF reagent is basic; for base-sensitive substrates, buffering with acetic acid is recommended.[4]

2. Acid-Mediated Deprotection While more stable to acid than many other silyl ethers, diphenylsilyl ethers can be cleaved under controlled acidic conditions.[1]

  • Procedure: Dissolve the silyl ether in a solvent mixture such as THF/water/acetic acid (e.g., in a 3:1:1 ratio). Stir at room temperature or heat gently (40-60 °C) until deprotection is complete. Work-up involves neutralization with a base (e.g., NaHCO₃), extraction, and purification.

  • Selectivity: These conditions are often mild enough to leave more robust silyl ethers like tert-butyldiphenylsilyl (TBDPS) intact.[5]

Deprotection_Options start Silyl Ether (R-O-Si(Ph)₂H) fluoride Fluoride Source (e.g., TBAF in THF) - Fast & Common - Basic Conditions start->fluoride Method 1 acid Acidic Conditions (e.g., AcOH/H₂O/THF) - Slower - Allows for Selectivity start->acid Method 2 end Alcohol (R-OH) fluoride->end acid->end

Caption: Common deprotection strategies for phenylsilyl ethers.

References

Application Notes and Protocols: Chlorophenylsilane as a Precursor for Organofunctional Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of organofunctional silanes using chlorophenylsilanes as precursors. Organofunctional silanes are hybrid compounds that bridge the gap between inorganic and organic materials, finding widespread applications in coatings, adhesives, and drug development due to their unique properties.[1][2][3] This document details the primary synthetic methodologies, provides experimental protocols, and offers a guide to troubleshooting common issues.

Introduction to Organofunctional Silanes

Organofunctional silanes are characterized by the general formula R-Si(X)3, where 'R' is an organic functional group and 'X' is a hydrolyzable group, typically a halogen or an alkoxy group.[1] The dual functionality of these molecules allows them to act as coupling agents, adhesion promoters, and crosslinking agents.[3][4] The phenyl group, when incorporated into the silane (B1218182) structure, can enhance thermal stability, refractive index, and radiation resistance of the resulting materials.[5]

Chlorophenylsilanes are versatile precursors for a wide range of organofunctional silanes. The silicon-chlorine bond is highly reactive and can be readily substituted by various organic groups through nucleophilic substitution reactions, most notably the Grignard reaction.[6] Alternatively, if the chlorophenylsilane also contains a silicon-hydride (Si-H) bond, it can undergo hydrosilylation reactions with unsaturated organic compounds.[7][8]

Synthetic Methodologies

The two primary methods for synthesizing organofunctional silanes from chlorophenylsilanes are the Grignard reaction and hydrosilylation.

Grignard Reaction

The Grignard reaction is a powerful tool for forming silicon-carbon bonds.[6] It involves the reaction of a this compound with a Grignard reagent (R-MgX), which is a potent nucleophile.[9] This method is particularly useful for introducing alkyl, aryl, and other organic moieties to the silicon atom. The reaction is highly sensitive to moisture and air, necessitating anhydrous conditions and an inert atmosphere.[10]

Hydrosilylation

Hydrosilylation is an addition reaction where a silicon-hydride bond adds across an unsaturated bond, such as a carbon-carbon double or triple bond.[11] This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's and Karstedt's catalysts being common choices.[12][13] Hydrosilylation is an atom-economical method for creating organofunctional silanes with a wide variety of functional groups.[12]

Experimental Protocols

The following are generalized protocols for the synthesis of organofunctional silanes from chlorophenylsilanes. Safety Precautions: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Chlorosilanes are corrosive and react with moisture to produce HCl. Grignard reagents are highly flammable and reactive.

Protocol 1: Synthesis of Diphenyldichlorosilane via Grignard Reaction

This protocol describes the synthesis of diphenyldichlorosilane from phenyltrichlorosilane (B1630512) and a phenyl Grignard reagent.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Heating mantle

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine.[10]

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of iodine fades and gentle refluxing begins.[9]

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[12]

  • Reaction with Phenyltrichlorosilane:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Prepare a solution of phenyltrichlorosilane (1.0 equivalent) in anhydrous diethyl ether in a separate dropping funnel.

    • Add the phenyltrichlorosilane solution dropwise to the stirred Grignard solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the magnesium salts (magnesium chloride).

    • Wash the solid residue with anhydrous diethyl ether.

    • Combine the filtrate and washings and remove the solvent by rotary evaporation.

    • The crude product is then purified by fractional distillation under reduced pressure to obtain diphenyldichlorosilane.[12]

Protocol 2: Hydrosilylation of 1-Octene (B94956) with Phenylchlorosilane

This protocol outlines the synthesis of octyl(phenyl)chlorosilane. (Note: This assumes the starting this compound has a Si-H bond, e.g., phenylchlorosilane, PhSiH2Cl).

Materials:

  • Phenylchlorosilane (containing at least one Si-H bond)

  • 1-Octene

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Syringes for liquid transfer

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous toluene.

    • Add 1-octene (1.0 equivalent) to the flask via syringe.

    • Add phenylchlorosilane (1.1 equivalents) to the flask via syringe.

  • Catalyst Addition and Reaction:

    • Add a catalytic amount of Karstedt's catalyst (typically in the ppm range relative to the alkene) to the reaction mixture.

    • Heat the reaction mixture in an oil bath to the desired temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by GC-MS or NMR spectroscopy.

  • Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product can be purified by vacuum distillation to remove the solvent and any unreacted starting materials.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the synthesis of organofunctional silanes.

Table 1: Grignard Synthesis of Phenyl-Substituted Silanes

Chlorosilane PrecursorGrignard ReagentSolventReaction ConditionsProductYield (%)Reference
SiCl₄Phenylmagnesium bromideDiethyl etherRefluxPhenyltrichlorosilaneVariable[5]
PhenyltrichlorosilanePhenylmagnesium bromideDiethyl ether0 °C to RTDiphenyldichlorosilaneVariable[5]
(Chloromethyl)triphenylsilaneMagnesiumTHFReflux(Triphenylsilyl)methylmagnesium chlorideNot specified[9]

Table 2: Hydrosilylation of Alkenes with Phenylsilanes

SilaneAlkeneCatalystReaction ConditionsProductYield (%)Reference
Phenylsilane1-DodeceneCuCl/L160 °C, 24 hBranched allylsilane84%[9]
TrichlorosilaneAllyl chloride[Rh(μ-Cl)(dppbzF)]₂60 °C, 20 h3-Chloropropyltrichlorosilane70%[13]
Phenylsilaneα-Substituted styrenesChiral organolanthanideNot specifiedBenzylic tert-alkylsilanesModerate[8]

Visualization of Synthetic Workflow

The choice of synthetic route and subsequent functionalization depends on the desired final product. The following diagram illustrates a logical workflow for this decision-making process.

SynthesisWorkflow start Desired Organofunctional Silane precursor Select this compound Precursor start->precursor has_sih Does the precursor have a Si-H bond? precursor->has_sih grignard Grignard Reaction Pathway has_sih->grignard No hydrosilylation Hydrosilylation Pathway has_sih->hydrosilylation Yes grignard_reagent Choose Grignard Reagent (R-MgX) grignard->grignard_reagent alkene_alkyne Choose Unsaturated Substrate (Alkene/Alkyne) hydrosilylation->alkene_alkyne grignard_synthesis Synthesize Intermediate (e.g., Diphenyldichlorosilane) grignard_reagent->grignard_synthesis hydro_synthesis Synthesize Organofunctional Silane (e.g., Octyl(phenyl)chlorosilane) alkene_alkyne->hydro_synthesis functionalization Further Functionalization Needed? grignard_synthesis->functionalization final_product Final Organofunctional Silane hydro_synthesis->final_product hydrolysis Hydrolysis/Alkoxylation functionalization->hydrolysis Yes functionalization->final_product No hydrolysis->final_product

Caption: Decision workflow for synthesizing organofunctional silanes.

Troubleshooting

Table 3: Troubleshooting Guide for Synthesis of Organofunctional Silanes

IssuePossible CauseSuggested Solution
Grignard Reaction
Low or no product yieldInactive Grignard reagent due to moisture or oxygen.[12]Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Initiate the reaction with a small crystal of iodine or a few drops of 1,2-dibromoethane.[12]
Incorrect stoichiometry.Carefully control the molar ratio of the Grignard reagent to the chlorosilane.
Formation of side productsReaction temperature too high.Maintain the recommended reaction temperature, often using an ice bath for the addition of reagents.
Hydrosilylation
Low or no product yieldCatalyst inhibition.Ensure the absence of impurities that can poison the catalyst (e.g., sulfur compounds). Use fresh, high-purity reagents.
Low reaction temperature.Increase the reaction temperature as recommended for the specific catalyst and substrates.
Isomerization of the alkeneInappropriate catalyst or reaction conditions.Screen different catalysts and optimize reaction parameters (temperature, solvent).

References

Application Notes and Protocols for Reactions Involving Chlorophenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several key chemical transformations involving chlorophenylsilane and its derivatives. The protocols outlined below cover Grignard reactions, hydrolysis to form silanols, reduction of chlorosilanes, and hydrosilylation of alkenes. These methods are foundational in organosilicon chemistry and have applications in materials science and drug development.

Grignard Reaction with Chlorophenylsilanes

Grignard reagents are powerful nucleophiles used to form carbon-carbon and carbon-silicon bonds. The reaction of a this compound with a Grignard reagent allows for the introduction of various organic substituents onto the silicon atom.

Experimental Protocol: Synthesis of an Alkylphenylsilane

This protocol describes the general procedure for the reaction of a this compound with an alkyl or aryl Grignard reagent.

Materials:

  • This compound (e.g., dithis compound)

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromomethane, bromobenzene)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (three-necked flask, reflux condenser, dropping funnel)

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry all glassware and allow to cool under an inert atmosphere (nitrogen or argon).

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-necked flask.

    • Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve the alkyl or aryl halide (1.1 equivalents) in anhydrous solvent in the dropping funnel.

    • Add a small amount of the halide solution to the magnesium suspension to initiate the reaction, which is indicated by the fading of the iodine color and gentle refluxing.[1]

    • Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring for 1-2 hours.

  • Reaction with this compound:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve the this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[2]

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.[1]

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure.[3]

Quantitative Data
Reactant 1 (Silane)Reactant 2 (Grignard Precursor)SolventTemperature (°C)Time (h)ProductYield (%)
PhenyltrichlorosilanePhenylmagnesium chlorideToluene/THF<706Triphenylsilanol (after hydrolysis)85.1
MethyltrichlorosilanePhenylmagnesium chlorideToluene/Diethyl etherRefluxNot specifiedPhenylmethyldichlorosilane & DiphenylmethylchlorosilaneNot specified
(Chloromethyl)trichlorosilanePhenylmagnesium bromideDiethyl Ether or THF0 to RT2-4(Chloromethyl)dimethylphenylsilane80-81

Experimental Workflow

Grignard_Reaction cluster_prep Grignard Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification Mg Mg turnings Grignard Grignard Reagent (RMgX) Mg->Grignard Halide Alkyl/Aryl Halide in Ether/THF Halide->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Chlorosilane This compound in Ether/THF Chlorosilane->ReactionMix Quench Quench with aq. NH4Cl ReactionMix->Quench Extract Extract with Ether Quench->Extract Dry Dry over MgSO4 Extract->Dry Purify Fractional Distillation Dry->Purify Product Purified Alkylphenylsilane Purify->Product Hydrolysis_Reaction cluster_hydrolysis Hydrolysis cluster_neutralization Neutralization cluster_purification Purification Dichlorosilane Diphenyldichlorosilane CrudeDiol Crude Diphenylsilanediol (precipitate) Dichlorosilane->CrudeDiol Water Water Water->CrudeDiol NeutralizedSol Neutralized Acetone Solution CrudeDiol->NeutralizedSol Acetone Acetone Acetone->NeutralizedSol Bicarbonate Sodium Bicarbonate Bicarbonate->NeutralizedSol FilterSalts Filter Inorganic Salts NeutralizedSol->FilterSalts Precipitate Precipitate with Water FilterSalts->Precipitate FilterProduct Filter Product Precipitate->FilterProduct Dry Dry in Oven FilterProduct->Dry FinalProduct Purified Diphenylsilanediol Dry->FinalProduct Reduction_Reaction cluster_products Reduction Products PhSiCl3 Phenyltrichlorosilane (PhSiCl3) PhSiHCl2 Dithis compound (PhSiHCl2) ~33% PhSiCl3->PhSiHCl2 + NaH / LiCl PhSiH2Cl This compound (PhSiH2Cl) ~38% PhSiH3 Phenylsilane (PhSiH3) ~19% PhSiH2Cl->PhSiH3 + NaH / LiCl PhSiHCl2->PhSiH2Cl + NaH / LiCl Hydrosilylation_Reaction cluster_setup Reaction Setup cluster_reaction Hydrosilylation cluster_workup Workup & Purification Silane This compound ReactionMix Initial Reaction Mixture Silane->ReactionMix Alkene Alkene (e.g., 1-Octene) Alkene->ReactionMix Catalyst Platinum Catalyst Catalyst->ReactionMix Solvent Anhydrous Toluene Solvent->ReactionMix StirHeat Stirring at RT or with Heating ReactionMix->StirHeat Monitoring Monitor by GC/NMR StirHeat->Monitoring CatalystRemoval Catalyst Removal (Filtration) Monitoring->CatalystRemoval SolventRemoval Solvent Removal CatalystRemoval->SolventRemoval Distillation Vacuum Distillation SolventRemoval->Distillation FinalProduct Purified Hydrosilylation Product Distillation->FinalProduct

References

Application Notes: Derivatization with Silylating Agents for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in research and drug development, such as those containing polar functional groups (-OH, -NH, -COOH, -SH), are non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. Chemical derivatization is a crucial sample preparation step that transforms these polar analytes into more volatile and thermally stable derivatives.[1][2] Silylation, the replacement of an active hydrogen with a silyl (B83357) group, is one of the most common and effective derivatization techniques for GC-MS analysis.[2][3][4][5][6]

This document provides a detailed overview and protocol for the silylation of compounds for GC-MS analysis. While the focus is on general silylation procedures that can be adapted for various silylating agents, it is important to note that less common reagents like chlorophenylsilane may require specific optimization of reaction conditions.

Principle of Silylation

Silylation involves the reaction of a compound containing an active hydrogen (e.g., in hydroxyl, carboxyl, amino, or thiol groups) with a silylating reagent.[1][2] This reaction replaces the acidic proton with a non-polar silyl group, typically a trimethylsilyl (B98337) (TMS) group.[1][3][4] The resulting silylated derivative is generally more volatile, less polar, and more thermally stable than the parent compound, making it amenable to GC-MS analysis.[2][4][6][7] The increased volatility allows for elution from the GC column at lower temperatures, minimizing the risk of thermal degradation.

The general reaction can be represented as:

R-XH + R'3Si-Y → R-X-SiR'3 + HY

Where:

  • R-XH is the analyte with an active hydrogen

  • R'3Si-Y is the silylating agent (e.g., this compound)

  • R-X-SiR'3 is the silylated derivative

  • HY is the reaction byproduct

Advantages of Silylation for GC-MS Analysis:

  • Increased Volatility: Silylation reduces intermolecular hydrogen bonding, leading to a significant increase in the volatility of the analyte.[2][4][6]

  • Enhanced Thermal Stability: The resulting derivatives are more stable at the elevated temperatures used in the GC injector and column.[1][2][7]

  • Improved Chromatographic Performance: Silylation often leads to sharper, more symmetrical peaks and better separation from other components in the sample matrix.

  • Characteristic Mass Spectra: Silylated derivatives often produce predictable and information-rich mass spectra, aiding in structural elucidation.[1]

Experimental Protocols

1. General Silylation Protocol

This protocol provides a general guideline for the silylation of compounds. It is essential to optimize the reaction conditions, including the choice of silylating agent, solvent, temperature, and reaction time, for each specific analyte and sample matrix.

Materials:

  • Silylating Agent: e.g., this compound, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Trimethylchlorosilane (TMCS)

  • Catalyst (optional): TMCS is often used as a catalyst to increase the reactivity of other silylating reagents.[8]

  • Solvent (anhydrous): Pyridine, Acetonitrile, Dichloromethane, or N,N-Dimethylformamide (DMF). The choice of solvent can significantly impact the reaction rate and completeness.[9]

  • Internal Standard (optional but recommended for quantitative analysis): A deuterated analog of the analyte or a structurally similar compound.

  • Sample: Dried extract or a solution of the analyte in an anhydrous solvent.

  • Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps.

  • Heating Block or Water Bath

  • Nitrogen Evaporation System

  • Vortex Mixer

  • GC-MS System

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry, as silylating reagents are sensitive to moisture.[4][8] Water can consume the reagent and lead to incomplete derivatization.

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • To the dried sample residue, add a known amount of internal standard (if used).

  • Derivatization Reaction:

    • Add 50-100 µL of an anhydrous solvent to the dried sample to dissolve it.

    • Add 50-100 µL of the silylating agent (e.g., this compound). For less reactive compounds, a mixture of a primary silylating agent and a catalyst (e.g., BSTFA + 1% TMCS) can be used.[8]

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Incubation:

    • Heat the reaction vial at a controlled temperature, typically between 60°C and 80°C, for 30 to 60 minutes.[8] The optimal temperature and time will depend on the analyte's reactivity and the silylating agent used.

    • For highly reactive compounds, the reaction may proceed to completion at room temperature.

  • Cooling and Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. In some cases, the reaction mixture can be diluted with an appropriate solvent before analysis.

2. GC-MS Analysis Conditions (Typical)

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250-280°C

  • Injection Mode: Splitless or split, depending on the analyte concentration

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data from GC-MS analysis of silylated compounds should be summarized in tables for clear comparison. The following tables provide examples of typical data that can be obtained.

Table 1: GC-MS Retention Times and Characteristic Ions of Silylated Model Compounds

CompoundDerivatizing AgentRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Lactic AcidBSTFA + 1% TMCS8.52219147, 73
GlycineMSTFA9.15174102, 73
CholesterolThis compound*OptimizedTo be determinedTo be determined
TestosteroneBSTFA15.23432342, 147

*Data for this compound is hypothetical and requires experimental determination.

Table 2: Quantitative Performance Data for a Silylation-GC-MS Method

AnalyteLinear Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Salicylic Acid10 - 10000.9982.58.3
Ibuprofen5 - 5000.9991.24.0
Catechol20 - 20000.9975.819.2

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Analyte in Solution Dry Dry Sample Residue Sample->Dry Evaporation (N2) Reagents Add Solvent & Silylating Agent (e.g., this compound) Dry->Reagents React Vortex & Incubate (e.g., 60°C, 30 min) Reagents->React Inject Inject into GC-MS React->Inject Analyze Separation, Ionization, Detection Inject->Analyze Data Data Acquisition & Processing Analyze->Data

Silylation_Reaction Analyte Analyte with Active Hydrogen (R-OH, R-COOH, etc.) Derivative Silylated Derivative (More Volatile, Thermally Stable) Analyte->Derivative + Silylating Agent Reagent Silylating Agent (e.g., this compound) Byproduct Byproduct

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Silylation with Chlorophenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions for silylation using chlorophenylsilane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the silylation of alcohols, amines, and other protic compounds with this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Moisture Contamination: this compound is highly sensitive to moisture, which leads to hydrolysis of the reagent.[1]Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Inefficient Base: The base may not be strong enough or suitable for the specific substrate.For sterically unhindered substrates, tertiary amines like triethylamine (B128534) or pyridine (B92270) are often sufficient.[1] For less reactive or sterically hindered substrates, consider using a more nucleophilic catalyst such as imidazole (B134444) or 4-dimethylaminopyridine (B28879) (DMAP).
Low Reaction Temperature: The reaction may be too slow at the current temperature.Gently warming the reaction mixture can increase the rate of silylation.[1] However, be cautious of potential side reactions at elevated temperatures.
Steric Hindrance: The substrate or the silylating agent may be too bulky, hindering the reaction.For sterically hindered alcohols, longer reaction times or a more potent catalytic system may be necessary.
Formation of White Precipitate Hydrolysis of this compound: The white precipitate is likely siloxanes, formed from the hydrolysis of this compound upon exposure to moisture.[1]Immediately address sources of moisture in the reaction setup. Ensure all reagents and solvents are anhydrous and the inert atmosphere is maintained.
Precipitation of Base Hydrochloride Salt: The hydrochloride salt of the amine base (e.g., triethylamine hydrochloride) will precipitate as the reaction proceeds.This is a normal byproduct of the reaction and indicates that the silylation is proceeding. The salt can be removed by filtration after the reaction is complete.
Incomplete Reaction Insufficient Reagent: The molar ratio of this compound or base to the substrate may be too low.Use a slight excess (e.g., 1.1-1.5 equivalents) of this compound and the base to drive the reaction to completion.
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). Allow the reaction to stir until the starting material is consumed.
Side Product Formation Reaction with Solvent: Protic solvents like alcohols will react with this compound.Use aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), or dimethylformamide (DMF).[1]
Over-silylation: In molecules with multiple reactive sites, more than one functional group may be silylated.Control the stoichiometry of the this compound. For selective silylation of a primary alcohol in the presence of a secondary alcohol, lower temperatures and a less reactive base may be employed.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this compound silylation?

A1: The choice of base depends on the substrate. For simple primary and secondary alcohols, tertiary amines like triethylamine and pyridine are commonly used.[1] For less reactive substrates or to catalyze the reaction more effectively, imidazole or 4-dimethylaminopyridine (DMAP) can be used, often in catalytic amounts alongside a stoichiometric amount of a tertiary amine. Imidazole can act as both a catalyst and an acid scavenger.

Q2: Which solvent is best for this reaction?

A2: Aprotic solvents are essential to prevent reaction with the this compound.[1] Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF). The choice of solvent can influence reaction rate and solubility of the reagents. For instance, DMF can be particularly effective, sometimes acting as a catalyst itself in silylations.

Q3: How can I avoid hydrolysis of my this compound?

A3: Strict anhydrous conditions are critical. This includes:

  • Using flame-dried or oven-dried glassware.

  • Conducting the reaction under an inert atmosphere (nitrogen or argon).

  • Using anhydrous solvents, which can be obtained by distillation from a suitable drying agent or by passing them through a solvent purification system.

  • Ensuring all other reagents are free from moisture.

Q4: What are the typical reaction times and temperatures?

A4: Reaction times can vary from a few hours to overnight, depending on the substrate's reactivity and steric hindrance. Most silylations with this compound are carried out at room temperature. However, for less reactive substrates, gentle heating may be required to drive the reaction to completion.[1] It is always recommended to monitor the reaction progress by TLC or GC.

Q5: How do I work up a this compound silylation reaction?

A5: A typical workup involves:

  • Filtering off the precipitated amine hydrochloride salt.

  • Quenching the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride.

  • Extracting the product with an organic solvent.

  • Washing the organic layer with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Concentrating the solvent under reduced pressure.

  • Purifying the crude product by flash column chromatography if necessary.

Experimental Protocols

General Protocol for the Silylation of a Primary Alcohol
  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq.).

  • Dissolve the alcohol in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF).

  • Add the amine base (e.g., triethylamine, 1.2 eq.). If using a catalytic base like DMAP, add it at this stage (e.g., 0.1 eq.).

  • Slowly add this compound (1.1 eq.) to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture to remove the precipitated hydrochloride salt.

  • Proceed with an aqueous workup as described in the FAQs.

Data Presentation

Table 1: General Reaction Parameters for this compound Silylation

ParameterTypical Range/ValueNotes
This compound 1.1 - 1.5 equivalentsA slight excess is used to ensure complete consumption of the substrate.
Base 1.2 - 2.0 equivalentsA stoichiometric amount or slight excess is needed to neutralize the HCl byproduct.
Catalyst (optional) 0.05 - 0.2 equivalentsImidazole or DMAP can be used to accelerate the reaction.
Solvent Anhydrous aproticDCM, THF, MeCN, DMF are common choices.
Temperature Room Temperature to 50°CGentle heating may be required for less reactive substrates.
Reaction Time 1 - 24 hoursHighly dependent on the substrate and reaction conditions.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Silylation cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Workup & Purification prep_glass Flame-dry glassware prep_reagents Ensure anhydrous reagents and solvents prep_glass->prep_reagents prep_inert Establish inert atmosphere (N2 or Ar) prep_reagents->prep_inert add_substrate Add substrate and solvent prep_inert->add_substrate add_base Add base (and catalyst if used) add_substrate->add_base add_silyl Slowly add this compound add_base->add_silyl stir Stir at appropriate temperature add_silyl->stir monitor Monitor reaction by TLC/GC stir->monitor filter Filter precipitate monitor->filter Reaction complete quench Aqueous quench filter->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography (if needed) concentrate->purify final_product final_product purify->final_product Pure Silylated Product

Caption: A typical experimental workflow for the silylation of a substrate using this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor Silylation Yield cluster_investigation Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome start Low/No Product check_moisture Check for moisture contamination (reagents, solvent, glassware, atmosphere) start->check_moisture check_reagents Verify reagent stoichiometry and quality start->check_reagents check_conditions Review reaction temperature and time start->check_conditions sol_moisture Re-dry glassware, use fresh anhydrous solvents check_moisture->sol_moisture sol_reagents Increase equivalents of silane/base check_reagents->sol_reagents sol_catalyst Add a catalyst (e.g., DMAP, Imidazole) check_reagents->sol_catalyst sol_conditions Increase temperature or reaction time check_conditions->sol_conditions success Improved Yield sol_moisture->success sol_reagents->success sol_catalyst->success sol_conditions->success fail Re-evaluate Substrate/Method

Caption: A logical diagram for troubleshooting low-yielding this compound silylation reactions.

References

How to remove excess Chlorophenylsilane from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on effectively removing unreacted chlorophenylsilane from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I still have a significant amount of this compound left. What is the quickest way to get rid of it?

A1: The most straightforward and often quickest method is quenching with subsequent extraction. This compound reacts readily with water to form phenylsilanetriol (B1655011) and hydrochloric acid. By adding water or a dilute aqueous basic solution to your reaction mixture, you can convert the this compound into species that are easily separated from your organic product through a standard aqueous workup.

Q2: I'm concerned that adding water will hydrolyze my desired product. Are there any non-aqueous methods to remove this compound?

A2: Yes, several non-aqueous methods can be employed. If your product is not volatile, distillation can be an effective technique. For heat-sensitive compounds, flash column chromatography is a suitable alternative. Additionally, scavenger resins can be used to selectively react with and remove the excess this compound.

Q3: How do I choose the best method for my specific reaction?

A3: The choice of purification method depends on several factors, including the stability of your product (to water, acid, or heat), the scale of your reaction, and the available laboratory equipment. The decision-making workflow below can guide you in selecting the most appropriate technique.

Q4: What are the byproducts of quenching this compound with water, and how do I remove them?

A4: Quenching this compound with water produces phenylsilanetriol (PhSi(OH)₃) and hydrochloric acid (HCl). The HCl can be neutralized with a mild base like sodium bicarbonate during the aqueous workup. Phenylsilanetriol has low solubility in many common organic solvents and can often be removed by extraction or filtration.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Emulsion formation during aqueous workup after quenching. The formation of fine solid byproducts or the presence of certain solvents (e.g., THF, DMF) can lead to emulsions.Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. If the solvent is the issue, consider removing it under reduced pressure before the workup.[3]
My product co-elutes with residual silane (B1218182) byproducts during column chromatography. The polarity of your product and the silane byproducts are too similar for effective separation with the chosen solvent system.Optimize your solvent system. A gradient elution may be necessary. Alternatively, consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica (B1680970).[4][5]
I can still see traces of silane in my NMR spectrum after purification. The chosen purification method was not efficient enough for complete removal.A second purification step may be necessary. For example, if you performed an extraction, follow it with flash chromatography. For very stubborn trace amounts, a scavenger resin can be effective.[6][7][8]
My desired product is degrading during distillation. The distillation temperature is too high, or your product is thermally labile.Use vacuum distillation to lower the boiling point of the components. If your product is highly sensitive to heat, avoid distillation and opt for chromatography or quenching.

Data Presentation: Comparison of Removal Methods

The following table summarizes the key characteristics of the primary methods for removing excess this compound.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Quenching & Extraction Chemical conversion of this compound to water-soluble or easily separable byproducts.Fast, simple, and effective for large scales. No specialized equipment is required.Not suitable for water-sensitive products. May form emulsions.Robust, water-stable products.
Distillation Separation based on differences in boiling points.Can be highly effective for large quantities. Yields pure product if boiling points differ significantly.Requires thermally stable products. Not ideal for small-scale reactions due to potential material loss.Thermally stable products with a boiling point significantly different from this compound (197 °C).
Flash Chromatography Separation based on differential adsorption on a stationary phase.Highly versatile and effective for a wide range of products. Can provide very high purity.Can be time-consuming and requires significant solvent volumes. May not be economical for very large scales.Heat-sensitive or water-sensitive products. Small to medium-scale reactions.
Scavenger Resins Selective reaction of the excess reagent with a solid-supported scavenger.High selectivity. Simple filtration-based workup. Can be used for very sensitive substrates.Can be expensive. May require optimization of reaction time and equivalents of resin.Removing trace amounts of impurities from sensitive products.

Experimental Protocols

Quenching and Extractive Workup

This protocol describes the removal of excess this compound by hydrolysis and subsequent liquid-liquid extraction.

Materials:

  • Reaction mixture containing excess this compound.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • An appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly add deionized water to the reaction mixture with vigorous stirring. An excess of water (relative to the amount of this compound) should be used. Caution: The reaction is exothermic and will produce HCl gas. Perform this step in a well-ventilated fume hood.

  • Once the initial reaction has subsided, transfer the mixture to a separatory funnel.

  • Add an equal volume of the organic extraction solvent and shake gently.

  • Carefully add saturated aqueous NaHCO₃ solution in portions to neutralize the HCl. Vent the separatory funnel frequently to release the CO₂ gas produced. Continue adding the bicarbonate solution until gas evolution ceases.

  • Allow the layers to separate. Drain the aqueous layer.

  • Wash the organic layer with deionized water, followed by a wash with brine.[3]

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Flash Column Chromatography

This protocol provides a general procedure for the separation of a product from non-polar silane impurities.

Materials:

  • Crude reaction mixture.

  • Silica gel (for flash chromatography).

  • A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The optimal system should be determined by thin-layer chromatography (TLC) first.

  • Glass column, sand, cotton or glass wool.

  • Collection tubes.

Procedure:

  • Prepare the Column:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the packed silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a more volatile solvent.

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[5]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in separate test tubes.

    • Monitor the fractions by TLC to identify those containing the desired product.

  • Isolation:

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Removal_Decision_Tree start Start: Reaction with excess This compound is complete product_stability Is the desired product stable to water/aqueous base? start->product_stability quenching Perform Quenching & Extractive Workup product_stability->quenching Yes thermal_stability Is the product thermally stable and volatile? product_stability->thermal_stability No trace_impurity Are there only trace amounts of silane remaining? quenching->trace_impurity distillation Perform Distillation (Atmospheric or Vacuum) thermal_stability->distillation Yes chromatography Perform Flash Column Chromatography thermal_stability->chromatography No distillation->trace_impurity chromatography->trace_impurity scavenger Use Scavenger Resin trace_impurity->scavenger Yes end_pure Pure Product trace_impurity->end_pure No scavenger->end_pure

Caption: Decision tree for selecting a purification method.

Quenching_Workflow cluster_0 Reaction Vessel cluster_1 Separatory Funnel cluster_2 Final Isolation reaction_mixture Crude Reaction Mixture (Product + excess PhSiH2Cl) add_water 1. Add Water (aq. NaHCO3) (Quenches PhSiH2Cl to PhSi(OH)3) reaction_mixture->add_water extraction 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) add_water->extraction wash 3. Wash Organic Layer (Water, Brine) extraction->wash dry 4. Dry Organic Layer (e.g., MgSO4) wash->dry concentrate 5. Concentrate (Rotary Evaporator) dry->concentrate pure_product Purified Product concentrate->pure_product

Caption: Workflow for quenching and extraction.

References

Technical Support Center: Troubleshooting Low Yields in Chlorophenylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in chlorophenylsilane reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for chlorophenylsilanes?

A1: The two main industrial and laboratory methods for synthesizing arylchlorosilanes, including chlorophenylsilanes, are the Grignard reaction and the Direct Process (also known as the Müller-Rochow process). The Grignard reaction involves the formation of a phenylmagnesium halide (Grignard reagent) which then reacts with a silicon halide. The Direct Process involves the high-temperature reaction of chlorobenzene (B131634) with silicon metal in the presence of a copper catalyst.[1]

Q2: My Grignard reaction for this compound synthesis is not initiating. What are the common causes?

A2: Failure to initiate a Grignard reaction is a frequent issue. The primary causes include the presence of moisture in the glassware or solvents, an inactive magnesium surface due to oxidation, and impure reagents.[1] Grignard reagents are highly reactive with water, so all equipment must be scrupulously dried, and anhydrous solvents must be used.

Q3: What are the major side products that can lower the yield in this compound synthesis?

A3: Common side products include biphenyls (from the coupling of the Grignard reagent with unreacted aryl halide), higher substituted chlorophenylsilanes (e.g., diphenyl- or triphenyl-substituted silanes), and siloxanes resulting from the hydrolysis of the chlorosilane product.[1] The formation of these byproducts consumes reactants and the desired product, thus lowering the overall yield.

Q4: How does moisture affect the yield of this compound reactions?

A4: Chlorophenylsilanes are highly susceptible to hydrolysis. They react with water, including atmospheric moisture, to form siloxanes and hydrochloric acid.[1] This not only consumes the product but the generated HCl can also interfere with the reaction. Therefore, maintaining strictly anhydrous conditions is critical.

Q5: What is the role of the catalyst in the Direct Process, and how does it impact yield?

A5: In the Direct Process, a copper catalyst is crucial for facilitating the reaction between silicon and chlorobenzene. The purity and activation of the catalyst are critical for both the reaction rate and the selectivity towards the desired this compound.[1] Inactive or impure catalysts can lead to low conversion rates and the formation of undesirable byproducts.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems leading to low yields in this compound reactions, categorized by the synthetic method.

Grignard Reaction Troubleshooting
Problem Potential Cause Recommended Solution
Reaction fails to initiate 1. Moisture in glassware or solvent.2. Inactive magnesium surface (oxide layer).3. Impure reagents.1. Flame-dry all glassware and use anhydrous solvents.2. Activate magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings.3. Use high-purity starting materials.
Low yield of Grignard reagent 1. Incomplete reaction.2. Side reaction with atmospheric oxygen.1. Ensure sufficient reflux time after the addition of the aryl halide.2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Low yield of this compound 1. Formation of biphenyl (B1667301) side products.2. Formation of over-substituted silanes.3. Hydrolysis of the product during workup.1. Maintain a lower reaction temperature and use more dilute solutions.2. Control the stoichiometry carefully; add the Grignard reagent to an excess of the silicon tetrahalide.3. Perform the workup under anhydrous conditions as much as possible and minimize exposure to moisture.
Product is contaminated with biphenyls Inefficient purification.Use a fractional distillation column with a sufficient number of theoretical plates for effective separation.[1]
Direct Process (Rochow-Müller) Troubleshooting
Problem Potential Cause Recommended Solution
Low conversion of silicon 1. Catalyst is inactive or poisoned.2. Reaction temperature is too low.3. Impurities in the silicon feed.1. Use high-purity copper catalyst and ensure proper activation. Promoters like zinc or tin can enhance activity.2. Optimize the reaction temperature, typically in the range of 280-320°C.3. Use metallurgical-grade silicon with known and controlled impurity levels.
Low selectivity to desired this compound 1. Incorrect reaction temperature.2. Improper catalyst composition or promoters.3. Non-optimal ratio of reactants.1. Fine-tune the temperature, as different chlorosilanes are favored at different temperatures.2. Experiment with different catalyst promoters to improve selectivity.3. Adjust the feed ratio of chlorobenzene to silicon.
Reactor fouling or coking 1. Localized overheating ("hot spots").2. Presence of certain impurities in the feed.1. Ensure uniform fluidization in a fluidized bed reactor to maintain even temperature distribution.2. Analyze the feedstock for impurities that can lead to coking and implement purification steps if necessary.
Product mixture is difficult to separate Formation of a complex mixture of chlorosilanes with close boiling points.Employ high-efficiency fractional distillation columns. The separation of methylchlorosilanes, for example, can be challenging due to close boiling points.[2]

Quantitative Data

The yield of chlorophenylsilanes is highly dependent on reaction parameters. The following tables summarize the impact of key variables on the reaction outcome.

Table 1: Effect of Grignard Reagent to SiCl₄ Molar Ratio on Product Distribution
Molar Ratio (Phenylmagnesium Chloride : SiCl₄)Phenyltrichlorosilane Yield (%)Diphenyldichlorosilane Yield (%)
1 : 2.24717
2 : 0.9Low77
Note: Data synthesized from qualitative descriptions and typical outcomes in the literature.
Table 2: Influence of Reaction Temperature on Grignard Reaction
TemperatureObservationImpact on Yield
Low (e.g., 0-10°C during addition)Controlled reaction rate, reduced side reactions.Generally higher yield of the desired product.
High (e.g., vigorous reflux)Increased rate of biphenyl formation.Lower yield of the desired this compound due to side reactions.
Note: This table reflects general principles of Grignard reactions.

Experimental Protocols

Protocol 1: Synthesis of Diphenyldichlorosilane via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Chlorobenzene

  • Silicon tetrachloride (SiCl₄)

  • Iodine crystal (initiator)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask under a positive pressure of inert gas.

    • Add a small crystal of iodine.

    • Prepare a solution of chlorobenzene in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount of the chlorobenzene solution to the magnesium. Gentle warming may be necessary to initiate the reaction, which is indicated by a color change and bubbling.

    • Once initiated, add the remaining chlorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1]

  • Reaction with Silicon Tetrachloride:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether.

    • Add the silicon tetrachloride solution dropwise to the stirred Grignard solution, maintaining the temperature below 10°C.[1]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Filter the reaction mixture under an inert atmosphere to remove the precipitated magnesium salts.

    • Wash the collected salts with anhydrous diethyl ether to recover any trapped product.

    • Combine the filtrate and the washings.

    • Remove the solvent by distillation at atmospheric pressure.

    • Purify the crude diphenyldichlorosilane by fractional distillation under reduced pressure.

Protocol 2: General Procedure for the Direct Process (Rochow-Müller)

Materials:

  • Metallurgical-grade silicon powder

  • Copper catalyst (e.g., copper(I) chloride)

  • Promoters (e.g., zinc, tin)

  • Chlorobenzene

Procedure:

  • Catalyst Preparation: Prepare a contact mass by mixing silicon powder with the copper catalyst and any promoters.

  • Reactor Setup: The reaction is typically carried out in a fluidized-bed reactor to ensure good heat and mass transfer.

  • Reaction:

    • Heat the reactor containing the contact mass to the reaction temperature (typically 280-320°C) under a flow of inert gas.

    • Introduce chlorobenzene vapor into the reactor.

    • The reaction is exothermic and requires careful temperature control.

  • Product Collection and Separation:

    • The gaseous effluent from the reactor, containing a mixture of chlorophenylsilanes, unreacted chlorobenzene, and other byproducts, is passed through a series of condensers to liquefy the products.

    • The resulting crude liquid is then subjected to fractional distillation to separate the different this compound products.

Visualizations

Troubleshooting_Workflow start Low Yield in this compound Reaction check_reaction Analyze Crude Reaction Mixture (TLC, GC, NMR) start->check_reaction incomplete Incomplete Reaction: Starting Material Remains check_reaction->incomplete Starting Material Present side_products Significant Side Products Observed check_reaction->side_products Byproducts Present no_product No Desired Product, Unidentifiable Mixture check_reaction->no_product No Product solution_incomplete Increase Reaction Time or Temperature Check Reagent Activity incomplete->solution_incomplete solution_side_products Optimize Conditions (Temp., Stoichiometry) Improve Reagent Purity side_products->solution_side_products solution_no_product Verify Starting Materials & Reagents Check for Gross Errors (e.g., Moisture) no_product->solution_no_product end Improved Yield solution_incomplete->end solution_side_products->end solution_no_product->end

Caption: A logical workflow for troubleshooting low yields.

Hydrolysis_Pathway chlorosilane R₂SiCl₂ (this compound) intermediate1 R₂Si(OH)Cl (Silanol) chlorosilane->intermediate1 + H₂O water1 H₂O hcl1 HCl intermediate1->hcl1 intermediate2 R₂Si(OH)₂ (Silanediol) intermediate1->intermediate2 + H₂O water2 H₂O hcl2 HCl intermediate2->hcl2 condensation Condensation intermediate2->condensation siloxane -(R₂SiO)n- (Polysiloxane) condensation->siloxane water_byproduct H₂O condensation->water_byproduct - H₂O

Caption: The hydrolysis pathway of dithis compound.

Side_Reaction_Pathway cluster_desired Desired Reaction cluster_side Side Reaction grignard PhMgCl (Grignard Reagent) desired_product PhSiCl₃ (Desired Product) grignard->desired_product + SiCl₄ biphenyl Ph-Ph (Biphenyl Side Product) grignard->biphenyl + PhCl sicl4 SiCl₄ aryl_halide PhCl (Unreacted Chlorobenzene)

Caption: Competing reactions in Grignard synthesis.

References

Preventing hydrolysis of Chlorophenylsilane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorophenylsilane. The information below is designed to help prevent unintended hydrolysis during chemical reactions, ensuring optimal reaction outcomes and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a problem?

This compound is highly reactive towards water. Hydrolysis is a chemical reaction where the silicon-chlorine (Si-Cl) bond in this compound is broken by water, forming silanols (R-Si-OH) and hydrochloric acid (HCl).[1][2] These silanols can then condense to form siloxane oligomers or polymers (Si-O-Si).[1][2] This premature reaction is detrimental to your intended experiment for several reasons:

  • Reduced Yield: The active this compound is consumed by water before it can participate in the desired reaction.[1]

  • Byproduct Formation: The resulting siloxanes and HCl can interfere with the reaction or complicate the purification of your target molecule.[1]

  • Inconsistent Results: The extent of hydrolysis can vary between experiments, leading to poor reproducibility.[1]

Q2: What are the visible signs of this compound hydrolysis?

The most immediate and obvious sign of hydrolysis is the evolution of white fumes when the this compound container is opened.[1] These fumes are hydrogen chloride (HCl) gas, formed upon contact with atmospheric moisture.[1] In solution, the appearance of a white precipitate (siloxanes) or general cloudiness also indicates that hydrolysis has occurred.[1]

Q3: How should I properly store this compound to prevent hydrolysis?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[1] For long-term storage, using a desiccator or a dry box is highly recommended. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon.[1]

Q4: What are the key principles for preventing hydrolysis during my reaction?

The fundamental principle is the rigorous exclusion of atmospheric moisture from all components of the reaction.[3] This is achieved through three main strategies:

  • Use of Dry Glassware: All glassware must be thoroughly dried to remove adsorbed moisture.

  • Use of Anhydrous Solvents: Solvents must be rigorously dried before use.

  • Use of an Inert Atmosphere: The reaction should be conducted under a blanket of inert gas like nitrogen or argon to prevent exposure to air.[3]

Troubleshooting Guide

This guide addresses common problems encountered during reactions involving this compound.

Problem Possible Cause Recommended Solution
White fumes are observed upon opening the reagent bottle. Exposure to atmospheric moisture.Minimize the time the bottle is open. Handle the reagent in a glovebox or under a positive pressure of inert gas.[1]
The reaction mixture becomes cloudy or forms a precipitate immediately after adding this compound. Contaminated solvent or glassware containing residual moisture.Ensure all solvents are rigorously dried using appropriate methods (see Table 1). All glassware must be oven-dried (at >125°C) or flame-dried immediately before use to remove adsorbed moisture.[1][3]
Inconsistent reaction yields or poor reproducibility. Variable amounts of water are present in different reaction setups.Standardize the experimental protocol for drying solvents and glassware. Consistently use an inert atmosphere for all reactions involving this compound.[1]
Low or no formation of the desired product. Complete or significant hydrolysis of the this compound starting material.Review and improve techniques for excluding moisture from the reaction. Consider using a freshly opened bottle of this compound.[1] Check for potential leaks in your reaction setup.
Broad or tailing peaks in GC analysis of silylated products. Adsorption of the analyte to active sites (Si-OH groups) in the GC system.Silanize the GC liner and glassware to mask these active sites. Ensure the GC column is in good condition.[4]

Data Presentation

Table 1: Efficiency of Common Drying Agents for Solvents

The choice of drying agent is critical for ensuring anhydrous conditions. This table summarizes the final water content in various solvents after treatment with different desiccants. Data is presented as residual water content in parts per million (ppm).

Drying Agent Tetrahydrofuran (THF) Dichloromethane (DCM) Acetonitrile Methanol Notes
3Å Molecular Sieves <10 ppm (after 48-72h)<10 ppm<10 ppm~100 ppm (at 10% w/v for 72h)Excellent for storage and achieving very low water content.[1][5]
Neutral Alumina <10 ppm (column)-<10 ppm-Very effective for rapid drying when used in a column.[1][5]
**Calcium Hydride (CaH₂) **30 ppm (after 24h, static)~13 ppm (reflux)--Effective, but stirring is more efficient than refluxing.[1]
Sodium/Benzophenone 20 ppm (distillation)---Provides a visual indication (deep blue/purple color) of dryness.[6]
Anhydrous MgSO₄ / Na₂SO₄ ----Generally considered pre-drying agents; less effective for achieving very low water levels.[7]
Phosphorus Pentoxide (P₄O₁₀) --9 ppm (5% w/v for 24h)-Highly efficient but strongly acidic; can cause side reactions.[5][7]

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction using a Schlenk Line

A Schlenk line is standard laboratory equipment for carrying out reactions under an inert atmosphere.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Oven-dried or flame-dried glassware (e.g., Schlenk flask, condenser)

  • Rubber septa, glass stoppers, and joint clips

  • Syringes and needles

  • Inert gas (Nitrogen or Argon)

  • Anhydrous solvents and reagents

Procedure:

  • Glassware Preparation: Assemble the reaction glassware and ensure all joints are well-sealed with grease.

  • Purging the System: Connect the flask to the Schlenk line. Evacuate the flask under vacuum for 5-10 minutes. If the flask contains a solid reagent, apply vacuum slowly to avoid pulling the solid into the line.[8][9]

  • Flame-Drying (Optional but Recommended): While under vacuum, gently heat the entire surface of the glassware with a heat gun to drive off adsorbed moisture.[10] Allow the glassware to cool to room temperature under vacuum.

  • Backfilling with Inert Gas: Close the vacuum tap and slowly open the inert gas tap to fill the flask. You should see bubbling in the exhaust bubbler, which will slow as the pressure equalizes.[8]

  • Cycle Repetition: Repeat the evacuation and backfilling process at least three times to ensure a completely inert atmosphere.[9]

  • Solvent and Reagent Addition: Introduce the anhydrous solvent and any liquid reagents via a dry syringe through a rubber septum. Solid reagents can be added under a positive flow of inert gas.

  • Adding this compound: Using a dry syringe that has been purged with inert gas, carefully draw the desired volume of this compound and add it to the reaction flask.

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. If heating, ensure the condenser is properly set up.

Protocol 2: Handling this compound in a Glovebox

A glovebox provides a sealed, inert atmosphere environment, ideal for handling highly moisture-sensitive compounds.

Materials:

  • Inert atmosphere glovebox (typically <1 ppm O₂ and H₂O)

  • All necessary glassware (oven-dried) and reagents

  • Spatulas, syringes, needles, and vials

Procedure:

  • Prepare the Glovebox: Ensure the glovebox atmosphere is at the required purity level (typically <1 ppm H₂O).[11]

  • Transfer Materials: Bring all necessary dried glassware, sealed anhydrous solvents, and other equipment into the glovebox through the antechamber. Cycle the antechamber (evacuate and backfill with inert gas) at least three times before opening the inner door.[12]

  • Perform the Reaction:

    • Unseal the this compound container inside the glovebox.

    • Measure and dispense the required amounts of all reagents and solvents.

    • Assemble the reaction apparatus and conduct the experiment as you would on a standard lab bench.

  • Sealing and Removal: Once the reaction is complete or needs to be worked up outside, securely seal the reaction vessel. Transfer the sealed vessel out of the glovebox via the antechamber, again using multiple pump/refill cycles.

Mandatory Visualizations

Hydrolysis_Pathway This compound This compound (R-SiCl₃) Silanol1 R-Si(OH)Cl₂ This compound->Silanol1 Water1 H₂O Water1->Silanol1 HCl1 HCl Silanol1->HCl1 + Silanol2 R-Si(OH)₂Cl Silanol1->Silanol2 Water2 H₂O Water2->Silanol2 HCl2 HCl Silanol2->HCl2 + Silanetriol Silanetriol (R-Si(OH)₃) Silanol2->Silanetriol Water3 H₂O Water3->Silanetriol HCl3 HCl Silanetriol->HCl3 + Siloxane Siloxane Network (-[R-Si(O)-]n-) Silanetriol->Siloxane Condensation Silanetriol2 Silanetriol (R-Si(OH)₃) Silanetriol2->Siloxane Water_byproduct H₂O Siloxane->Water_byproduct +

Caption: Stepwise hydrolysis and condensation pathway of a trithis compound.

Troubleshooting_Logic Start Problem Observed: Low Yield / Byproducts CheckMoisture Visible signs of moisture? (Fumes, Precipitate) Start->CheckMoisture ReviewTechnique Review Anhydrous Technique CheckMoisture->ReviewTechnique Yes CheckReagent Is this compound fresh? CheckMoisture->CheckReagent No DryGlassware Ensure Glassware is Oven/Flame-Dried ReviewTechnique->DryGlassware DrySolvent Verify Solvent Dryness (See Table 1) ReviewTechnique->DrySolvent UseInert Implement Inert Atmosphere (Schlenk/Glovebox) ReviewTechnique->UseInert DryGlassware->CheckReagent DrySolvent->CheckReagent UseInert->CheckReagent NewReagent Use a new bottle of reagent CheckReagent->NewReagent No Optimize Re-run reaction with improved technique CheckReagent->Optimize Yes NewReagent->Optimize Success Problem Resolved Optimize->Success

Caption: Troubleshooting logic for reactions involving this compound.

References

Technical Support Center: Purification of Products Synthesized with Chlorophenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using chlorophenylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The most frequent impurities encountered are:

  • Unreacted this compound: Due to incomplete reaction or the use of excess reagent.

  • Siloxanes: Formed from the hydrolysis of this compound or the desired product, especially in the presence of moisture. A common example is diphenylsiloxane.

  • Hydrochloric Acid (HCl): A byproduct of many reactions involving chlorosilanes, which can remain in the product mixture.

  • Unreacted Starting Materials: Other reactants from your synthesis may still be present.

  • Catalyst Residues: If a catalyst was used in the synthesis, it might need to be removed.

Q2: How can I remove unreacted this compound from my product?

A2: Unreacted this compound can often be removed by:

  • Distillation: If there is a sufficient boiling point difference between your product and this compound (B.P. 165.5°C), fractional distillation under reduced pressure is effective.

  • Chromatography: Flash column chromatography on silica (B1680970) gel can separate the less polar this compound from more polar products.

  • Chemical Quenching: In some cases, a nucleophilic scavenger can be added to react with the excess this compound, forming a more easily separable byproduct.

Q3: Siloxanes are a persistent impurity in my product. How can I remove them?

A3: Siloxanes, particularly high-boiling ones like diphenylsiloxane, can be challenging to remove.

  • Chemical Treatment and Distillation: A patented method involves reacting the crude product containing diphenylsiloxane with a boron trifluoride complex (e.g., boron trifluoride diethyl etherate) in an organic solvent like toluene. This reaction cleaves the siloxane bond, forming lower-boiling point impurities that can be easily separated by distillation.[1]

  • Chromatography: Silica gel column chromatography can be effective for separating siloxanes from the desired product, especially for less polar products. For example, cyclotri- and tetrasiloxanes have been successfully purified using this method.[2]

Q4: What is the best general approach to purify a new compound synthesized using this compound?

A4: A general workflow would be:

  • Work-up: Neutralize and remove HCl by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by washing with brine and drying the organic layer.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Preliminary Analysis: Analyze the crude product by techniques like TLC, GC, or NMR to identify the major components and impurities.

  • Purification Method Selection: Based on the properties of your product and the identified impurities, choose an appropriate purification method (see the decision workflow below).

  • Execution and Fraction Analysis: Carry out the purification and analyze the collected fractions to isolate the pure product.

Troubleshooting Guides

Problem 1: My product is contaminated with a high-boiling siloxane impurity.
Possible Cause Solution
Hydrolysis of this compound or product during reaction or work-up.Chemical Cleavage Followed by Distillation: Treat the crude product with a boron trifluoride complex (e.g., BF₃·OEt₂) in an organic solvent (e.g., toluene) to convert the high-boiling siloxane into lower-boiling impurities, which can then be removed by distillation.[1]
Co-elution with the desired product during chromatography.Optimize Chromatographic Conditions: Try a different solvent system, a different stationary phase (e.g., alumina), or consider reverse-phase chromatography.
Problem 2: I am having difficulty separating my product from unreacted starting materials by chromatography.
Possible Cause Solution
The product and starting material have very similar polarities.Gradient Elution: Use a gradient elution in your column chromatography, starting with a low polarity solvent and gradually increasing the polarity.[3]
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles.[4][5]
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution.[6]
Problem 3: My product appears to be degrading on the silica gel column.

| Possible Cause | Solution | | The product is sensitive to the acidic nature of silica gel. | Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a neutralising agent, like 1-3% triethylamine.[3] | | | Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina. |

Data Presentation

Table 1: Example of Purity Improvement using Chemical Treatment and Distillation for Phenyl Silane (B1218182) Products [1]

CompoundImpurityInitial Purity (%)Purity after Purification (%)
DiphenyltetramethyldisilaneCompound IIa83.599.9
Bis(4-methoxyphenyl)-1,2-tetramethyldisilaneCompound IIb92.099.9

Experimental Protocols

Protocol 1: Purification of a Phenyl Silane Product by Chemical Treatment and Distillation[1]

This protocol is adapted from a method to remove diphenylsiloxane impurities.

  • Reaction Setup: In a reaction vessel, combine the crude phenyl silane product containing the siloxane impurity, an organic solvent (e.g., toluene), and a boron trifluoride complex (e.g., boron trifluoride diethyl etherate).

  • Reaction: Stir and heat the mixture (e.g., to 80°C) for a specified time (e.g., 5-8 hours) to facilitate the cleavage of the siloxane bonds.

  • Distillation: After the reaction is complete, perform a fractional distillation under reduced pressure (e.g., -0.1 to -0.08 MPa) at an appropriate temperature (e.g., 80-160°C) to separate the lower-boiling point impurities from the desired high-boiling phenyl silane product.

  • Analysis: Analyze the purity of the distilled product using a suitable method like Gas Chromatography (GC).

Protocol 2: General Flash Column Chromatography for Purification
  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.[3]

  • Elution: Begin eluting with the chosen solvent system. If using gradient elution, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Protocol 3: Recrystallization for Solid Products[4][5]
  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be insoluble at the high temperature or remain soluble at room temperature.

  • Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them to remove any residual solvent.

Mandatory Visualizations

Purification_Decision_Workflow start Crude Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile and thermally stable? is_solid->is_volatile No recrystallize Recrystallization is_solid->recrystallize Yes bp_diff Sufficient boiling point difference from impurities? is_volatile->bp_diff Yes chromatography Column Chromatography is_volatile->chromatography No distill Distillation bp_diff->distill Yes bp_diff->chromatography No end Pure Product recrystallize->end distill->end chromatography->end

Caption: Decision workflow for selecting a primary purification technique.

General_Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Product Mixture analysis Preliminary Analysis (TLC, GC, NMR) crude->analysis purify Execute Purification (e.g., Chromatography) analysis->purify collect Collect Fractions purify->collect analyze_frac Analyze Fractions (TLC) collect->analyze_frac combine Combine Pure Fractions analyze_frac->combine isolate Isolate Product (Solvent Removal) combine->isolate final_analysis Final Purity Check isolate->final_analysis end end final_analysis->end Pure Product

Caption: A general experimental workflow for product purification.

References

Technical Support Center: Chlorophenylsilane Reactions & Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in reactions involving chlorophenylsilanes.

Troubleshooting Guide

Issue: My reaction with a chlorophenylsilane is slow or incomplete.

This is a common issue, particularly when dealing with bulky substrates or di- and triphenylchlorosilanes. Steric hindrance around the silicon atom can significantly slow down the rate of nucleophilic attack. Here’s a step-by-step guide to troubleshoot this problem.

Question: I am observing very low to no product formation in my silylation reaction using a bulky this compound. What are the likely causes and how can I address them?

Answer:

Low reactivity is a primary consequence of steric hindrance. The bulky phenyl groups on the silicon atom, potentially combined with a sterically demanding nucleophile, create a significant energy barrier for the reaction.

Initial Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the this compound and your nucleophile are pure and that all solvents are anhydrous. Chlorosilanes are highly sensitive to moisture, which can lead to the formation of unreactive siloxanes.[1][2] Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Confirm Reaction Conditions: Double-check the stoichiometry of your reactants and the reaction temperature.

If the issue persists, the following strategies can help overcome the steric barrier:

  • Increase Reaction Temperature: Heating the reaction mixture provides more kinetic energy to the molecules, helping them overcome the activation energy.[1][3][4] A gradual increase in temperature, for example in 10-20°C increments, is recommended while monitoring for potential side reactions or decomposition.[4]

  • Prolong Reaction Time: Sterically hindered reactions are often slow.[4] Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or NMR). It may be necessary to allow the reaction to proceed for an extended period (24-48 hours).[1][4]

  • Use a More Effective Solvent: The choice of solvent can significantly impact reaction rates. Forcing conditions may be necessary.

    • Polar Aprotic Solvents: Solvents like DMF (dimethylformamide) or THF (tetrahydrofuran) are often effective as they can help to accelerate the reaction.[3][5][6] In Grignard reactions with chlorosilanes, THF is known to be a more effective solvent than diethyl ether.[7][8]

    • High-Boiling Point Solvents: For higher temperatures, consider using solvents like toluene (B28343) or xylene.

  • Optimize the Base (for silylation of alcohols/amines): When a base is used to scavenge HCl, its nature is critical.

    • Less Hindered Bases: A sterically bulky base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), can exacerbate the steric problem.[4] Consider switching to a smaller, non-nucleophilic base.[4]

    • Stronger, Non-nucleophilic Bases: For challenging cases, stronger bases like DBU (1,8-Diazabicycloundec-7-ene) or a phosphazene base might be beneficial.[9]

  • Increase Reagent Concentration: Higher concentrations of reactants can increase the frequency of molecular collisions, driving the reaction forward.[3]

Question: My Grignard reaction with a this compound is giving a low yield of the desired arylsilane. What could be the problem?

Answer:

Low yields in Grignard reactions with chlorophenylsilanes can be due to several factors, many of which are related to steric hindrance and reaction conditions.

  • Steric Hindrance: The reaction rate is influenced by the substituents at the silicon center through both inductive and steric effects.[7][8] If both your Grignard reagent and the this compound are sterically bulky, the reaction will be slow. The strategies mentioned above (increasing temperature, prolonged reaction time, and using THF as a solvent) are applicable here.[7][8]

  • Schlenk Equilibrium: The reactivity of a Grignard reagent is influenced by the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂). The different species in this equilibrium can have different reactivities.[7][8]

  • Side Reactions: Incomplete reaction can lead to a mixture of partially substituted chlorosilanes. Careful control of stoichiometry is crucial.

Question: I am attempting a hydrolysis of a sterically hindered this compound to the corresponding silanol (B1196071), but I am getting low yields and forming disiloxanes. How can I improve this?

Answer:

The hydrolysis of sterically hindered chlorosilanes can be challenging. While the Si-Cl bond is reactive towards water, the bulky phenyl groups can hinder the approach of water molecules. Furthermore, the initially formed silanol can readily condense to form a disiloxane, especially under harsh conditions.[10]

  • Controlled Conditions: Precise reaction conditions are necessary.[10] This includes careful control of temperature and the rate of water addition.

  • Alternative Methods: For particularly hindered systems, direct hydrolysis may not be efficient. Alternative methods, such as photochemical oxidation of the corresponding hydrosilane, have been shown to be effective for synthesizing sterically hindered silanols under milder conditions.[10]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound reactions?

A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down due to the spatial bulk of the groups attached to the reacting centers.[3] In this compound reactions, the phenyl groups attached to the silicon atom can physically block or repel incoming nucleophiles, making it more difficult for them to attack the electrophilic silicon atom.[4] This effect increases with the number of phenyl groups (e.g., triphenylchlorosilane is more hindered than diphenylchlorosilane).

Q2: How does the choice of nucleophile affect a reaction with a sterically hindered this compound?

A2: The size of the nucleophile is a critical factor. Smaller nucleophiles will react more readily with a sterically hindered this compound than larger, bulkier ones. If you are experiencing a slow reaction, consider if a less sterically demanding nucleophile could be used.

Q3: Are there any catalysts that can help overcome steric hindrance in these reactions?

A3: Yes, catalysts can be employed to enhance the reaction rate.

  • For silylation reactions, a catalyst can be used to activate either the silylating agent or the substrate.[1] For example, in the silylation of alcohols, additives like trimethylchlorosilane (TMCS) can be used in conjunction with other silylating agents to increase reactivity.[5]

  • In some cases, the addition of a catalytic amount of a cyanide salt can facilitate Grignard substitution reactions.[6]

  • For hydrosilylation reactions, transition metal catalysts are often necessary.[11]

Q4: Can microwave irradiation be used to accelerate these reactions?

A4: Yes, microwave irradiation can be a very effective technique for accelerating sterically hindered reactions. It allows for rapid and uniform heating of the reaction mixture to temperatures that may be difficult to achieve with conventional heating, often leading to significantly reduced reaction times.[4]

Data Presentation

Table 1: General Strategies to Overcome Steric Hindrance in this compound Reactions

StrategyParameterRecommended ActionRationale
Temperature Reaction TemperatureIncrease in 10-20°C increments; consider refluxing in high-boiling solvents.[4]Provides molecules with more kinetic energy to overcome the activation barrier.[3][4]
Time Reaction DurationExtend reaction time to 24-48 hours, monitoring progress.[1][4]Allows more time for the sterically hindered reaction to proceed to completion.
Solvent Solvent ChoiceUse polar aprotic solvents like THF or DMF; consider high-boiling solvents like toluene for higher temperatures.[3][5][6]Can accelerate reaction rates and stabilize intermediates.[5]
Concentration Reactant ConcentrationIncrease the concentration of reactants.[3]Increases the frequency of molecular collisions.[3]
Base (for silylation) Base SelectionUse a smaller, non-nucleophilic base.[4]Avoids exacerbating steric hindrance caused by a bulky base.[4]
Catalyst Catalyst AdditionIntroduce a suitable catalyst to activate the reactants.[1][5]Lowers the activation energy of the reaction.

Experimental Protocols

Protocol 1: General Procedure for the Silylation of a Sterically Hindered Alcohol with a this compound

This protocol provides a general guideline. The optimal conditions may vary depending on the specific substrates used.

Materials:

  • Sterically hindered alcohol (1.0 eq.)

  • This compound (e.g., diphenylmethylchlorosilane, 1.2 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Non-nucleophilic base (e.g., imidazole (B134444) or DBU, 2.0 eq.)

  • Anhydrous workup and purification solvents (e.g., diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered alcohol and the base in the anhydrous solvent in oven-dried glassware.

  • Cool the mixture to 0°C using an ice bath.

  • Add the this compound dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • If the reaction is sluggish (as monitored by TLC or GC-MS), gently heat the mixture (e.g., to 40-60°C) and continue to monitor.[4]

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., diethyl ether, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Grignard Reaction with a this compound

This protocol provides a general guideline for the synthesis of an arylsilane.

Materials:

  • This compound (e.g., phenyldichloromethylsilane, 1.0 eq.)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 2.0 eq. in THF)

  • Anhydrous THF

  • Anhydrous workup and purification solvents (e.g., diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the this compound in anhydrous THF in oven-dried glassware.

  • Cool the solution to 0°C using an ice bath.

  • Add the Grignard reagent dropwise to the stirred solution. The reaction can be exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction time will depend on the steric hindrance of both reagents.

  • For highly hindered systems, heating the reaction mixture at reflux may be necessary. Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Visualizations

Troubleshooting_Workflow start Low Yield / Incomplete Reaction check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_conditions Confirm Stoichiometry and Temperature check_reagents->check_conditions Reagents OK increase_temp Increase Reaction Temperature check_conditions->increase_temp Conditions Correct increase_time Prolong Reaction Time increase_temp->increase_time No Improvement success Reaction Successful increase_temp->success Improvement optimize_solvent Optimize Solvent System increase_time->optimize_solvent No Improvement increase_time->success Improvement optimize_base Change Base (if applicable) optimize_solvent->optimize_base No Improvement optimize_solvent->success Improvement use_catalyst Add a Catalyst optimize_base->use_catalyst No Improvement optimize_base->success Improvement use_microwave Consider Microwave Irradiation use_catalyst->use_microwave Still Sluggish use_catalyst->success Improvement use_microwave->success Improvement

Caption: Troubleshooting workflow for low-yield this compound reactions.

Steric_Hindrance_Factors cluster_reactants Reactants cluster_factors Steric Hindrance Factors This compound This compound Silicon Center (Electrophile) Reaction_Outcome Reaction Rate / Yield This compound->Reaction_Outcome Influences Nucleophile Nucleophile Attacking Atom Nucleophile->Reaction_Outcome Influences Phenyl_Groups Number and Size of Phenyl Groups Phenyl_Groups->this compound Other_Si_Substituents Other Substituents on Silicon Other_Si_Substituents->this compound Nucleophile_Size Bulkiness of the Nucleophile Nucleophile_Size->Nucleophile

Caption: Factors contributing to steric hindrance in this compound reactions.

References

Technical Support Center: Improving the Selectivity of Chlorophenylsilane Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chlorophenylsilane protecting groups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of chlorophenylsilanes in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are this compound protecting groups and why are they used?

A1: this compound protecting groups are reagents used to temporarily block reactive functional groups, particularly hydroxyl groups in alcohols. They form silyl (B83357) ethers, which are generally stable under a variety of reaction conditions. The phenyl substituents on the silicon atom provide steric bulk, which can lead to selective protection of less hindered alcohols. Common examples include chlorodiphenylsilane and chlorotriphenylsilane (B103829).

Q2: How does the selectivity of chlorophenylsilanes compare to other silylating agents?

A2: The selectivity of silylating agents is largely influenced by steric hindrance. Phenyl-containing silyl groups are generally bulkier than smaller alkylsilyl groups like trimethylsilyl (B98337) (TMS) and triethylsilyl (TES). This increased steric bulk allows for greater selectivity in differentiating between primary, secondary, and tertiary alcohols. For instance, bulkier silyl groups will preferentially react with the more accessible, less sterically hindered hydroxyl group.

Q3: What factors influence the selectivity of protection with chlorophenylsilanes?

A3: Several factors can be adjusted to improve the selectivity of your protection reaction:

  • Steric Hindrance of the Substrate: Less sterically hindered alcohols will react more readily. Primary alcohols are generally protected faster than secondary alcohols, and tertiary alcohols react very slowly, if at all.

  • Steric Bulk of the Silylating Agent: Increasing the number of phenyl groups on the silicon atom (e.g., moving from chlorodiphenylsilane to chlorotriphenylsilane) increases the steric bulk and can enhance selectivity for less hindered alcohols.

  • Reaction Conditions: Lowering the reaction temperature can often improve selectivity. The choice of base and solvent can also play a crucial role.

Q4: What are the common conditions for deprotecting phenylsilyl ethers?

A4: Phenylsilyl ethers can be cleaved under various conditions. The stability of the silyl ether is influenced by the steric bulk around the silicon atom. Generally, deprotection is achieved using:

  • Fluoride (B91410) Ion Sources: Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are highly effective for cleaving silicon-oxygen bonds.

  • Acidic Conditions: Aqueous acids can be used, with the rate of cleavage depending on the specific silyl group and the acid strength. Bulkier silyl ethers are more resistant to acid-catalyzed hydrolysis.[1]

  • Basic Conditions: While generally more stable to base than to acid, some silyl ethers can be cleaved under basic conditions, especially with prolonged reaction times or elevated temperatures.

Troubleshooting Guides

This section addresses common issues encountered during the protection of alcohols with chlorophenylsilanes.

Issue 1: Low Yield of the Silylated Product

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate activation of the alcohol.

  • Hydrolysis of the chlorosilane: Chlorosilanes are sensitive to moisture. The presence of water in the solvent or on the glassware will consume the reagent.

  • Steric hindrance: The alcohol you are trying to protect may be too sterically hindered for the chosen this compound.

  • Side reactions: The strong base used may be causing side reactions, or the product itself may be unstable under the reaction conditions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish, consider increasing the temperature, but be mindful that this may decrease selectivity.

  • Choice of Base: Imidazole (B134444) or triethylamine (B128534) are commonly used bases. For more hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine or 4-(dimethylamino)pyridine (DMAP) may be necessary.

  • Consider a More Reactive Silylating Agent: If steric hindrance is a major issue, a less bulky silylating agent might be required, though this will likely reduce selectivity.

Issue 2: Poor Selectivity Between Primary and Secondary Alcohols

Possible Causes:

  • Reaction conditions are too harsh: High temperatures or a highly reactive silylating agent can lead to the protection of both primary and secondary alcohols.

  • Incorrect choice of silylating agent: The this compound used may not be sterically demanding enough to effectively differentiate between the hydroxyl groups.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at 0 °C or even lower temperatures can significantly improve selectivity.

  • Use a Bulkier Silylating Agent: Switching from chlorodiphenylsilane to the more sterically hindered chlorotriphenylsilane can increase the preference for the primary alcohol.

  • Control Stoichiometry: Using a slight excess of the diol relative to the silylating agent can favor mono-silylation of the more reactive primary alcohol.

  • Optimize the Base: The choice of base can influence selectivity. Experiment with different bases (e.g., imidazole, triethylamine, 2,6-lutidine) to find the optimal conditions for your substrate.

Data Presentation

Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis

Silyl EtherRelative Rate of Hydrolysis
Trimethylsilyl (TMS)1
Triethylsilyl (TES)64
tert-Butyldimethylsilyl (TBDMS)20,000
Triisopropylsilyl (TIPS)700,000
tert-Butyldiphenylsilyl (TBDPS)5,000,000

Data adapted from various sources. This table illustrates the significant increase in stability with increased steric bulk.

Table 2: Chemoselective Reduction of Alcohols using Chlorodiphenylsilane

A study on the direct reduction of alcohols to alkanes using chlorodiphenylsilane in the presence of a catalytic amount of indium trichloride (B1173362) demonstrated high chemoselectivity for secondary and tertiary alcohols over primary alcohols.[2][3][4] This suggests that the initial formation of the diphenylsilyl ether is faster for more sterically accessible primary alcohols, but the subsequent reduction is favored for secondary and tertiary positions.

Substrate (Alcohol Type)Product (Alkane) Yield
Benzylic AlcoholHigh
Secondary AlcoholHigh
Tertiary AlcoholHigh
Primary AlcoholNo reaction

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with Chlorodiphenylsilane

Materials:

  • Alcohol (1.0 equiv)

  • Chlorodiphenylsilane (1.1 equiv)

  • Imidazole (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol and imidazole in anhydrous DMF in a flame-dried flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorodiphenylsilane to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for the Deprotection of a Diphenylsilyl Ether using TBAF

Materials:

  • Diphenylsilyl ether (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the diphenylsilyl ether in anhydrous THF in a flask under an inert atmosphere.

  • Add the TBAF solution dropwise to the stirred solution at room temperature.

  • Stir the reaction for 1-4 hours and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_product Product & Byproducts Alcohol Alcohol (Primary or Secondary) Reaction Silylation (Anhydrous Solvent, e.g., DMF) Alcohol->Reaction Chlorosilane This compound Chlorosilane->Reaction Base Base (e.g., Imidazole) Base->Reaction SilylEther Phenylsilyl Ether (Protected Alcohol) Reaction->SilylEther Salt Base Hydrochloride Salt Reaction->Salt Troubleshooting_Low_Yield Start Low Yield of Silylated Product Cause1 Incomplete Reaction? Start->Cause1 Cause2 Reagent Hydrolysis? Start->Cause2 Cause3 Steric Hindrance? Start->Cause3 Solution1 Increase reaction time/temp Change base Cause1->Solution1 Yes Solution2 Use anhydrous solvents Inert atmosphere Cause2->Solution2 Yes Solution3 Use less bulky silylating agent Cause3->Solution3 Yes Selectivity_Factors Selectivity Improving Selectivity (Primary vs. Secondary OH) Factor1 Lower Reaction Temperature Selectivity->Factor1 Factor2 Increase Steric Bulk of Silylating Agent (e.g., Ph2SiClH -> Ph3SiCl) Selectivity->Factor2 Factor3 Optimize Base and Solvent Selectivity->Factor3 Factor4 Control Stoichiometry Selectivity->Factor4

References

Technical Support Center: Catalyst Selection for Chlorophenylsilane-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in chlorophenylsilane-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for hydrosilylation reactions with chlorophenylsilanes?

A1: The most frequently employed catalysts for hydrosilylation reactions, a key transformation involving chlorophenylsilanes, are transition metal complexes. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are widely utilized in industrial applications for their high activity.[1][2][3] Rhodium and ruthenium-based catalysts are also common, offering different selectivity profiles.[1] Additionally, catalysts based on less expensive, earth-abundant metals like iron and cobalt are emerging as viable alternatives.[4][5]

Q2: How does the chloro group on the silane (B1218182) affect catalyst activity and stability?

A2: The presence of a chlorine atom on the silicon can influence the electronic properties of the Si-H bond, potentially affecting the rate of oxidative addition to the metal center, which is a key step in many catalytic cycles. While specific studies on this compound are limited, it is known that the nature of substituents on silicon can impact reaction rates and catalyst stability. For some catalytic systems, the presence of halides can lead to catalyst deactivation or changes in selectivity.[6][7]

Q3: What are the typical side reactions observed in this compound hydrosilylation, and how can they be minimized?

A3: Common side reactions in hydrosilylation include alkene isomerization, dehydrogenative silylation, and the formation of regioisomeric products (e.g., α- vs. β-adducts).[8] The choice of catalyst and reaction conditions plays a crucial role in minimizing these undesired pathways. For instance, certain rhodium catalysts are known to favor specific isomers.[9][10] Catalyst inhibitors can sometimes be used to suppress side reactions, but they may also reduce the overall reaction rate.

Q4: My reaction is sluggish or stalls completely. What are the likely causes?

A4: A stalled reaction can be due to several factors. A primary cause is often catalyst poisoning, where impurities in the reactants or solvent bind to the catalyst's active sites and deactivate it.[11][12] Common poisons include sulfur, and nitrogen compounds.[13] Other potential causes include catalyst decomposition, insufficient catalyst loading, or the presence of inhibiting functional groups on the substrate.

Q5: How can I improve the regioselectivity (e.g., formation of the desired isomer) of my reaction?

A5: Regioselectivity is highly dependent on the chosen catalyst system, including the metal center and its ligands. For example, in the hydrosilylation of terminal alkynes, some cobalt catalysts show high selectivity for the α-vinylsilane, while others favor the β-isomer.[5][14] Steric hindrance on both the substrate and the silane can also influence the regiochemical outcome. Screening different catalysts and optimizing reaction parameters such as temperature and solvent are key strategies for improving selectivity.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Catalyst Poisoning - Ensure all reactants and solvents are of high purity and free from potential catalyst poisons like sulfur or nitrogen compounds.[11][13] - Consider passing reactants and solvents through a column of activated alumina (B75360) or silica (B1680970) gel to remove impurities. - If sulfur poisoning is suspected, specialized sulfur-resistant catalysts may be required.[15][16]
Inactive Catalyst - Verify the age and storage conditions of the catalyst. Many organometallic catalysts are sensitive to air and moisture. - Test the catalyst with a known, reliable reaction to confirm its activity.
Suboptimal Reaction Conditions - Systematically vary the reaction temperature. Some reactions have a narrow optimal temperature window. - Adjust the catalyst loading. While higher loading may increase the rate, it can also lead to more side reactions.
Inhibiting Functional Groups - Certain functional groups on the substrate can inhibit or poison the catalyst. Review the literature for known incompatibilities with your chosen catalyst.
Issue 2: Poor Selectivity (Formation of Undesired Isomers)
Possible Cause Troubleshooting Steps
Incorrect Catalyst Choice - The inherent properties of the metal and its ligands determine the selectivity. Screen a panel of different catalysts (e.g., Pt, Rh, Ru, Co-based) to find one that favors the desired isomer.[5][14] - For platinum catalysts, the choice between Speier's and Karstedt's can influence selectivity.[10]
Reaction Temperature - Temperature can significantly affect the product distribution. Try running the reaction at a lower temperature, as this often favors the thermodynamically more stable product.
Solvent Effects - The polarity of the solvent can influence the reaction pathway and, consequently, the selectivity. Experiment with a range of solvents with different dielectric constants.

Catalyst Performance Data

The following tables summarize representative data for hydrosilylation reactions with silanes structurally similar to this compound. This data can serve as a starting point for catalyst selection in your experiments.

Table 1: Performance of Various Catalysts in the Hydrosilylation of Alkenes

CatalystSilaneAlkeneYield (%)SelectivityReference
Iron Complex (1b)Diphenylsilane (B1312307)2-phenyl-but-1-ene9294% ee[4]
Dibromo/iron complexPhenylsilanehex-1-eneup to 95-[4]
(salicylaldiminato)NiIISecondary hydrosilanesVarious olefinsup to 93High for mono-hydrosilylation[4]
Speier's CatalystTrichlorosilane (B8805176)Allyl chloride20Poor[10]
Karstedt's CatalystTrichlorosilaneAllyl chloride15Poor[10]
[Rh(μ-Cl)(dppbzF)]₂TrichlorosilaneAllyl chloride>95>99%[10]

Table 2: Performance of Catalysts in the Hydrosilylation of Alkynes

CatalystSilaneAlkyneYield (%)Isomer Ratio (α:β)Reference
Cobalt Complex (A)PhenylsilaneDiphenylacetylene99Exclusive β-(E)[14]
[(3IP)Pd(allyl)]OTfPhenylsilaneVarious allenesHighSingle regioisomer[17]
Co(acac)₂/bisphosphineDiphenylsilaneTerminal alkynes-anti-Markovnikov[5]
Co-CImPyPhenylsilaneTerminal alkynesup to 98up to 99:1 (Markovnikov)[5]

Experimental Protocols

General Protocol for Platinum-Catalyzed Hydrosilylation of an Alkene with this compound

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 eq) and a dry, degassed solvent (e.g., toluene (B28343) or THF) to a flame-dried flask equipped with a magnetic stir bar and a reflux condenser.

  • Catalyst Addition: Add the platinum catalyst (e.g., Karstedt's catalyst, 10-100 ppm relative to the silane) to the stirred solution.

  • Silane Addition: Slowly add this compound (1.1 eq) to the reaction mixture via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by GC or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. The product can be purified by distillation or column chromatography.

Note: The optimal catalyst loading and reaction temperature may vary depending on the specific alkene substrate.

Visualizations

Catalyst_Selection_Workflow start Define Reaction Goal (e.g., Hydrosilylation of Alkene/Alkyne) substrate_analysis Analyze Substrate - Steric hindrance - Functional groups start->substrate_analysis desired_product Desired Product - Regioisomer (α vs. β) - Stereoisomer substrate_analysis->desired_product catalyst_choice Initial Catalyst Selection desired_product->catalyst_choice pt_catalyst Platinum Catalysts (e.g., Karstedt's) - High activity - Potential for side reactions catalyst_choice->pt_catalyst High Activity Needed rh_catalyst Rhodium Catalysts - Often high selectivity catalyst_choice->rh_catalyst High Selectivity Needed other_catalysts Other Catalysts (Fe, Co, Ru) - Emerging alternatives - Different selectivity profiles catalyst_choice->other_catalysts Cost-effectiveness/ Alternative Selectivity optimization Optimization - Temperature - Solvent - Catalyst loading pt_catalyst->optimization rh_catalyst->optimization other_catalysts->optimization analysis Analyze Results - Yield - Selectivity optimization->analysis troubleshooting Troubleshooting analysis->troubleshooting low_yield Low Yield? - Check for poisons - Verify catalyst activity troubleshooting->low_yield Yes poor_selectivity Poor Selectivity? - Screen other catalysts - Adjust conditions troubleshooting->poor_selectivity No, but... success Successful Reaction troubleshooting->success No low_yield->optimization poor_selectivity->catalyst_choice

Caption: A decision workflow for selecting a catalyst for this compound-mediated reactions.

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Verify Catalyst Activity - Run a standard reaction - Check storage conditions start->check_catalyst catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_reagents Verify Reagent & Solvent Purity - Check for water, O₂ - Test for potential poisons (S, N compounds) catalyst_ok->check_reagents Yes replace_catalyst Action: Replace Catalyst catalyst_ok->replace_catalyst No reagents_ok Reagents Pure? check_reagents->reagents_ok check_conditions Review Reaction Conditions - Temperature correct? - Adequate stirring? - Correct stoichiometry? reagents_ok->check_conditions Yes purify_reagents Action: Purify Reagents/Solvents reagents_ok->purify_reagents No conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Optimize Conditions (Temp, Conc., Time) conditions_ok->optimize_conditions No consult_literature Consult Literature for Substrate-Catalyst Incompatibilities conditions_ok->consult_literature Yes end Re-run Experiment replace_catalyst->end purify_reagents->end optimize_conditions->end consult_literature->end

Caption: A systematic workflow for troubleshooting low-yield this compound reactions.

References

Monitoring the progress of a reaction involving Chlorophenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of reactions involving chlorophenylsilane. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of a reaction involving this compound?

A1: The progress of reactions involving this compound can be effectively monitored using several analytical techniques. The choice of method often depends on the specific reaction, the information required (e.g., kinetics, intermediate detection), and the available instrumentation. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy.[1][2][3]

Q2: How can I use ¹H NMR to monitor my reaction?

A2: ¹H NMR spectroscopy is a powerful tool for real-time reaction monitoring.[1][4] You can track the disappearance of signals corresponding to the starting material (this compound) and the appearance of signals from the product(s). By integrating the peaks, you can determine the relative concentrations of reactants and products over time.[4] For quantitative analysis, it is advisable to use an internal standard that does not react with any components in the mixture.[1]

Q3: What are the advantages of using in-situ NMR for reaction monitoring?

A3: In-situ NMR allows for real-time, non-invasive monitoring of a reaction directly within the NMR spectrometer.[1] This provides continuous data on the concentration of reactants, intermediates, and products as the reaction progresses.[1] This technique is particularly valuable for studying reaction kinetics and identifying transient intermediates that might be missed with traditional offline methods.

Q4: Can GC-MS be used to monitor this compound reactions?

A4: Yes, GC-MS is a highly effective technique for monitoring reactions involving this compound, especially for assessing purity and confirming the molecular weight of products.[2] It separates the components of a reaction mixture, and the mass spectrometer provides information about their molecular weight and fragmentation patterns, which aids in their identification.[2]

Q5: Are there any specific challenges when using GC-MS for this compound analysis?

A5: Yes, there can be challenges. Chlorosilanes can be highly reactive and may react with trace amounts of water in the GC system, potentially leading to the formation of silanols and siloxanes.[5][6] This can complicate the interpretation of chromatograms. Additionally, unexpected peaks can sometimes be observed due to gas-phase reactions within the mass spectrometer's C-trap.[5]

Q6: How can FTIR spectroscopy be applied to monitor these reactions?

A6: In-situ FTIR spectroscopy can track changes in the concentrations of functional groups throughout a reaction.[3] For instance, you can monitor the disappearance of the Si-Cl bond and the appearance of new bonds associated with the product. This method is particularly useful for understanding reaction mechanisms and kinetics by providing real-time concentration profiles of reactants, intermediates, and products.[3]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Kinetic Data

Q: My kinetic data from different runs of the same reaction are not consistent. What could be the cause?

A: Inconsistent kinetic data can arise from several factors, especially when working with reactive compounds like chlorophenylsilanes.

  • Moisture Contamination: this compound reacts readily with water.[7][8] Trace amounts of moisture in your solvents or on your glassware can lead to side reactions, affecting the reaction rate.

    • Solution: Ensure all glassware is oven-dried before use and use anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Fluctuations: Reaction rates are highly sensitive to temperature.

    • Solution: Use a thermostated reactor or a well-controlled oil bath to maintain a constant temperature throughout the experiment.[1]

  • Inconsistent Mixing: Poor mixing can lead to localized concentration gradients, affecting the overall reaction rate.

    • Solution: Ensure consistent and efficient stirring throughout the reaction.

Issue 2: Unexpected Peaks in GC-MS Analysis

Q: I am observing unexpected peaks in my GC-MS chromatogram that do not correspond to my starting material or expected product. What are they?

A: Unexpected peaks in the GC-MS analysis of silane-containing compounds are a common issue.

  • Hydrolysis/Condensation Products: As mentioned, this compound can react with residual water in the injector port or on the column to form silanols, which can then condense to form siloxanes.[6]

    • Solution: Use a well-maintained GC-MS system with minimal dead volume and ensure the carrier gas is dry. Derivatization of the analytes can sometimes mitigate this issue.[9]

  • In-source Reactions: Gas-phase reactions can occur within the mass spectrometer, leading to unexpected ions.[5] For example, reactions with trace water in the C-trap of an Orbitrap mass spectrometer have been reported to cause unexpected peaks.[5]

    • Solution: Be aware of this possibility when interpreting your mass spectra. Comparing your data with library spectra of known silane (B1218182) degradation products can be helpful.

Issue 3: Difficulty in Quantifying Reaction Components with NMR

Q: I am struggling to get accurate quantitative data from my NMR spectra. What can I do?

A: Accurate quantification with NMR requires careful experimental setup and data processing.

  • Lack of an Internal Standard: For accurate concentration determination, an internal standard is crucial.[1]

    • Solution: Add a known amount of an unreactive internal standard with a simple spectrum that does not overlap with your reactant or product signals.

  • Incomplete Relaxation: If the relaxation delay (d1) is too short, signals may not fully relax between scans, leading to inaccurate integration.

    • Solution: Use a longer relaxation delay (typically 5 times the longest T1 of the nuclei of interest) to ensure accurate quantification.

  • Baseline Distortion: A distorted baseline can lead to significant errors in peak integration.

    • Solution: Apply appropriate baseline correction algorithms during data processing.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by ¹H NMR
  • Sample Preparation: In an NMR tube, dissolve a known mass of this compound and a suitable internal standard (e.g., mesitylene) in a deuterated solvent (e.g., CDCl₃).[1]

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material solution before initiating the reaction.

  • Reaction Initiation: At time t=0, add the co-reactant to the NMR tube, mix quickly, and place the tube in the pre-heated NMR spectrometer.[1]

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals (e.g., every 5, 10, or 30 minutes) for the duration of the reaction.[4]

  • Data Analysis: Process the spectra and integrate the signals for the starting material, product, and internal standard. Calculate the concentration of each species at each time point relative to the internal standard.

Protocol 2: Monitoring Reaction Progress by GC-MS
  • Reaction Setup: Set up the reaction in a thermostated reactor.

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.[1]

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a cold, volatile solvent (e.g., dichloromethane (B109758) or hexane).[1][2]

  • Sample Preparation for GC-MS: Prepare a dilute solution of the quenched aliquot in a suitable volatile solvent.[2]

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms.[2]

    • Injector: Operate the injector at a temperature that ensures volatilization without degradation (e.g., 250-280 °C).[2]

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the components.[5]

    • MS Detector: Operate in full-scan mode to identify all components.

  • Data Analysis: Integrate the peak areas of the starting material and product(s) in the chromatogram to determine their relative abundance over time.

Data Presentation

Table 1: Comparison of Analytical Techniques for Monitoring this compound Reactions

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Nuclear spin resonance in a magnetic field.[1]Separation based on volatility and interaction with a stationary phase, followed by mass analysis.[2]Separation based on polarity and interaction with a stationary phase.[1]Absorption of infrared radiation by molecular vibrations.[3]
Information Provided Detailed structural information, connectivity, and quantification.[2]Separation of components, molecular weight, and fragmentation patterns.[2]Quantification of reactants and products.[1]Real-time concentration profiles of functional groups.[3]
Advantages Non-invasive, provides rich structural detail, excellent for in-situ monitoring.[1]High sensitivity, excellent for purity assessment and identification of unknowns.[2]Robust and widely available.Provides real-time kinetic data and mechanistic insights.[3]
Disadvantages Lower sensitivity compared to MS, can have complex spectra.Potential for on-column reactions and thermal degradation.[6]Requires quenching of aliquots, less structural information than NMR or MS.[1]Can be difficult to find unique, non-overlapping peaks for all species.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring & Analysis cluster_techniques Analytical Techniques cluster_output Output Start Start Reaction React This compound Reaction Start->React Sample Take Aliquots (at time intervals) React->Sample Time (t) Quench Quench Reaction Sample->Quench Analysis Analytical Technique Quench->Analysis Data Data Processing & Interpretation Analysis->Data NMR NMR Analysis->NMR GCMS GC-MS Analysis->GCMS HPLC HPLC Analysis->HPLC FTIR FTIR Analysis->FTIR Result Kinetic Data & Product Identification Data->Result

Caption: General workflow for monitoring a this compound reaction.

Troubleshooting_GCMS Problem Unexpected Peaks in GC-MS Cause1 Hydrolysis/Condensation (Reaction with H2O) Problem->Cause1 Cause2 In-Source Reactions Problem->Cause2 Solution1a Dry Glassware & Solvents Cause1->Solution1a Solution1b Use Dry Carrier Gas Cause1->Solution1b Solution1c Consider Derivatization Cause1->Solution1c Solution2a Be Aware of Potential Gas-Phase Reactions Cause2->Solution2a Solution2b Compare with Known Degradation Product Spectra Cause2->Solution2b

Caption: Troubleshooting guide for unexpected peaks in GC-MS analysis.

References

Validation & Comparative

Comparing Chlorophenylsilane with other silylating agents (e.g., TBDMSCl)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the protection of functional groups is a cornerstone of strategy, enabling complex molecular transformations with precision. Among the myriad of protecting groups for alcohols, silyl (B83357) ethers stand out for their versatility, ease of installation, and tunable stability. This guide provides a detailed comparison between a less ubiquitous but potentially valuable reagent, Chlorophenylsilane, and the widely employed Tert-butyldimethylsilyl chloride (TBDMSCl). This objective analysis, supported by available data and generalized experimental protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal silylating agent for their specific synthetic needs.

Introduction to Silylating Agents

Silylating agents are organosilicon compounds that react with alcohols to form silyl ethers, effectively masking the hydroxyl group's reactivity.[1] The stability and reactivity of the silyl ether are primarily influenced by the steric bulk and electronic nature of the substituents on the silicon atom.[2] While TBDMSCl is a workhorse in organic synthesis, reagents like this compound offer different steric and electronic profiles that can be advantageous in certain contexts.

Performance Comparison: this compound vs. TBDMSCl

The choice of silylating agent impacts reaction rates, yields, and the stability of the resulting protected alcohol. While specific comparative experimental data for this compound is less prevalent in the literature compared to TBDMSCl, we can infer its behavior based on the properties of phenyl-substituted silanes.

Table 1: Relative Stability of Common Silyl Ethers

The stability of a silyl ether is crucial for its survival through various reaction conditions. The following table provides a qualitative comparison of the stability of different silyl ethers under acidic and basic conditions.

Silyl EtherProtecting GroupStability to AcidStability to Base
TrimethylsilylTMSLowLow
TriethylsilylTESModerateModerate
tert-Butyldimethylsilyl TBDMS/TBS High High
TriisopropylsilylTIPSVery HighVery High
Phenyldimethylsilyl PhDMS Moderate-High Moderate-High
tert-ButyldiphenylsilylTBDPSVery HighHigh

Note: The stability of phenyldimethylsilyl ethers is generally considered to be between that of TES and TBDMS ethers. The phenyl group provides some steric bulk and electronic effects that influence stability.

Table 2: Typical Reaction Conditions for Silylation of Alcohols

The following table outlines typical conditions for the protection of primary, secondary, and tertiary alcohols with this compound and TBDMSCl. Yields and reaction times are highly substrate-dependent.

Alcohol TypeSilylating AgentTypical BaseSolventTypical Reaction TimeTypical Yield
Primary This compoundImidazole (B134444), Pyridine (B92270)DMF, CH₂Cl₂1 - 6 hoursGood to Excellent
TBDMSClImidazoleDMF1 - 4 hoursExcellent
Secondary This compoundImidazole, PyridineDMF, CH₂Cl₂4 - 24 hoursModerate to Good
TBDMSClImidazoleDMF2 - 12 hoursGood to Excellent
Tertiary This compoundStronger base/catalystDMF, CH₃CN24 - 72 hoursLow to Moderate
TBDMSClDMAP, Et₃NCH₂Cl₂12 - 48 hoursModerate to Good

Note: Data for this compound is based on general principles for less sterically hindered silyl chlorides and may require optimization for specific substrates.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these silylating agents.

Protocol 1: Silylation of a Primary Alcohol using TBDMSCl

Objective: To protect a primary alcohol with TBDMSCl.

Materials:

  • Primary Alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)

  • Imidazole (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF.

  • Add TBDMSCl (1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient).

Protocol 2: Silylation of a Primary Alcohol using this compound (General Protocol)

Objective: To protect a primary alcohol with this compound.

Materials:

  • Primary Alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • Pyridine or Triethylamine (B128534) (2.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) in anhydrous CH₂Cl₂.

  • Add pyridine or triethylamine (2.5 equiv) to the solution.

  • Add this compound (1.2 equiv) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Chemistry

Diagrams can aid in understanding the underlying processes in silylation reactions.

Silylation_Mechanism cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) SilylCl R'₃Si-Cl (Silyl Chloride) ROH->SilylCl Nucleophilic Attack SilylEther R-O-SiR'₃ (Silyl Ether) SilylCl->SilylEther Base Base Base->ROH Deprotonation BaseHCl Base·HCl Base->BaseHCl

Caption: General mechanism of alcohol silylation.

Silylating_Agent_Selection Start Select Silylating Agent StericHindrance Consider Steric Hindrance of Alcohol Start->StericHindrance Primary Primary Alcohol StericHindrance->Primary Low Secondary Secondary Alcohol StericHindrance->Secondary Medium Tertiary Tertiary Alcohol StericHindrance->Tertiary High DesiredStability Determine Required Stability HighStability High Stability Needed DesiredStability->HighStability High ModerateStability Moderate Stability Needed DesiredStability->ModerateStability Moderate LowStability Easy Removal Needed DesiredStability->LowStability Low Primary->DesiredStability Secondary->DesiredStability Tertiary->DesiredStability Other Other Silylating Agents (e.g., TIPSCl, TBDPSCl) HighStability->Other TBDMSCl TBDMSCl ModerateStability->TBDMSCl This compound This compound ModerateStability->this compound LowStability->this compound

Caption: Decision workflow for selecting a silylating agent.

Conclusion

Both this compound and TBDMSCl are effective reagents for the protection of alcohols. TBDMSCl is a well-established and highly reliable protecting group offering excellent stability. This compound, while less documented in a comparative context, presents a viable alternative, likely offering slightly lower stability than TBDMS ethers, which could be advantageous for milder deprotection conditions. The choice between these and other silylating agents will ultimately depend on the specific requirements of the synthetic route, including the steric environment of the alcohol, the reaction conditions to be employed in subsequent steps, and the desired deprotection strategy.

References

A Comparative Guide to Analytical Techniques for the Characterization of Chlorophenylsilane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with chlorophenylsilane derivatives, accurate and reliable analytical characterization is paramount. These versatile compounds are key building blocks in organic synthesis and materials science, making the precise determination of their structure, purity, and composition a critical aspect of quality control and research. This guide provides a comprehensive comparison of three primary analytical techniques for the characterization of this compound derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

This document presents a comparative overview of these techniques, supported by experimental data and detailed protocols to assist in method selection and interpretation.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, such as structural elucidation, purity assessment, or functional group identification.

Technique Principle Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ²⁹Si) to provide detailed information about the chemical environment of atoms within a molecule.Detailed molecular structure, connectivity, and stereochemistry. Quantitative analysis of components in a mixture.Unambiguous structure determination. Non-destructive. Provides quantitative data.Lower sensitivity compared to MS. Complex spectra for large molecules or mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase (GC), followed by ionization and mass-to-charge ratio analysis (MS).Separation of components in a mixture. Molecular weight determination. Structural information from fragmentation patterns. Purity assessment.High sensitivity and selectivity. Excellent for separating complex mixtures. Provides molecular weight information.Destructive technique. Not suitable for non-volatile or thermally labile compounds. Isomeric compounds can be difficult to distinguish.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.Identification of functional groups present in a molecule.Fast and non-destructive. Good for identifying the presence of specific bonds (e.g., Si-Cl, Si-Ph).Not inherently quantitative. May not be sufficient for distinguishing between structurally similar isomers.

Data Presentation

The following tables summarize key quantitative data for the characterization of representative this compound derivatives using NMR, GC-MS, and FTIR.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Compound Nucleus Chemical Shift (δ) ppm Multiplicity
Chlorodimethylphenylsilane ¹H (Si-CH₃)~0.6Singlet
¹H (Phenyl)~7.4-7.7Multiplet
¹³C (Si-CH₃)~2.0-
¹³C (Phenyl)~128-134-
²⁹Si~15-20-
Dichloromethylphenylsilane ¹H (Si-CH₃)~1.0Singlet
¹H (Phenyl)~7.5-7.8Multiplet
¹³C (Si-CH₃)~5.0-
¹³C (Phenyl)~129-135-
²⁹Si~10-15-
Trithis compound ¹H (Phenyl)~7.6-8.0Multiplet
¹³C (Phenyl)~130-136-
²⁹Si~-5 to 0-

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is compiled from typical values for phenylsilane (B129415) derivatives.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
Chlorodimethylphenylsilane ~8-10170/172 (M+)155 ([M-CH₃]⁺), 135 ([M-Cl]⁺), 77 (C₆H₅⁺)
Dichloromethylphenylsilane ~9-11190/192/194 (M+)175 ([M-CH₃]⁺), 155 ([M-Cl]⁺), 125, 77 (C₆H₅⁺)
Trithis compound ~10-12210/212/214/216 (M+)175 ([M-Cl]⁺), 140, 77 (C₆H₅⁺)

Note: Retention times are highly dependent on the GC column and temperature program. Fragmentation patterns are characteristic and aid in structural identification. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
Functional Group Characteristic Absorption (cm⁻¹) Vibration
Si-Phenyl 1430-1425, 1125-1110Si-C (phenyl) stretch
740-690C-H out-of-plane bend (monosubstituted benzene)
Si-Cl 600-450Si-Cl stretch
Si-CH₃ 1270-1250CH₃ symmetric deformation
850-790CH₃ rock
C-H (Aromatic) 3100-3000C-H stretch

Note: The positions of infrared bands can provide strong evidence for the presence of key functional groups in this compound derivatives.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution and lineshape.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • ²⁹Si NMR: Acquire a proton-decoupled silicon spectrum. As ²⁹Si has a low natural abundance and a negative gyromagnetic ratio, specialized pulse sequences (e.g., DEPT, INEPT) can be used to enhance sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the this compound derivative (approximately 1 mg/mL) in a volatile, anhydrous organic solvent (e.g., hexane, dichloromethane).[2]

  • Filter the sample if any particulate matter is present.

2. Instrument Setup:

  • GC Column: Use a non-polar or low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm ID and 0.25 µm film thickness.[2]

  • Injector: Set the injector temperature to 250-280°C. Use a splitless injection mode for trace analysis or a split mode for more concentrated samples.

  • Carrier Gas: Use high-purity helium at a constant flow rate of approximately 1 mL/min.[2]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50-80°C), holds for a few minutes, and then ramps up to a final temperature of 280-300°C.[2]

3. MS Detector Setup:

  • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.[2]

  • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).[2]

  • Transfer Line Temperature: Set the transfer line temperature to 280-300°C to prevent condensation of the analytes.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • Liquids: A small drop of the liquid sample can be placed between two KBr or NaCl plates to form a thin film.

  • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples with minimal preparation.

2. Instrument Setup:

  • Perform a background scan with no sample in the beam path. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

3. Data Acquisition:

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire Acquire Spectra (1H, 13C, 29Si) lock_shim->acquire process Process FID acquire->process integrate Integrate Peaks process->integrate assign Assign Signals integrate->assign report report assign->report Structural Elucidation & Quantification

NMR Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent filter Filter (if needed) dissolve->filter transfer Transfer to GC Vial filter->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Components (Library Search) integrate->identify quantify Quantify Impurities identify->quantify report report quantify->report Purity Assessment & Identification

GC-MS Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Sample (Thin Film, KBr Pellet, or ATR) background Acquire Background Spectrum prep->background sample_scan Acquire Sample Spectrum background->sample_scan process Background Correction sample_scan->process assign Assign Absorption Bands process->assign report report assign->report Functional Group Identification

FTIR Analysis Workflow

References

GC-MS vs. NMR: A Comparative Guide for the Analysis of Chlorophenylsilane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of organosilicon compounds, the rigorous analysis of reaction products is paramount. Chlorophenylsilanes are a key class of intermediates in organic synthesis, and understanding the composition of their reaction mixtures is crucial for optimizing reaction conditions, ensuring product purity, and identifying byproducts. This guide provides a comprehensive comparison of two of the most powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into their respective principles, experimental protocols, and data outputs, supported by representative experimental data to aid in the selection of the most appropriate method for your analytical needs.

Principle of the Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a volatile sample is injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column. The separation of the components in the mixture is based on their differential partitioning between the mobile gas phase and a stationary phase coated on the column walls. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. The abundance of each ion is proportional to the concentration of the compound, enabling quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound in solution. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ²⁹Si, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. The exact frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing information about the connectivity of atoms and the presence of different functional groups. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, making NMR an inherently quantitative technique without the need for calibration curves for each analyte.

Quantitative Data Comparison

To illustrate the quantitative capabilities of both techniques, let's consider a hypothetical hydrosilylation reaction of an alkene with a chlorophenylsilane. The following tables present realistic data that could be obtained from the analysis of the final reaction mixture using GC-MS and quantitative NMR (qNMR).

Table 1: Quantitative Analysis of a this compound Reaction Mixture by GC-MS

CompoundRetention Time (min)Peak Area (%)Concentration (mol%)
Starting Alkene4.255.85.5
This compound6.123.23.0
Product 10.78 88.5 89.1
Side-product 19.541.71.6
Side-product 211.210.80.8

Note: Concentration (mol%) is calculated using response factors determined from the analysis of pure standards.

Table 2: Quantitative Analysis of a this compound Reaction Mixture by ¹H NMR

CompoundChemical Shift (ppm)MultiplicityIntegralConcentration (mol%)
Starting Alkene (vinyl H)5.85dd0.115.5
This compound (Si-H)5.50s0.033.0
Product (Si-CH₂) 0.95 t 1.78 89.0
Side-product 1 (CH₃)1.23s0.051.7
Internal Standard7.15s1.00-

Note: Concentration (mol%) is calculated relative to a known amount of an internal standard.

Experimental Protocols

GC-MS Analysis of this compound Reaction Products

Objective: To separate, identify, and quantify the components of a this compound reaction mixture.

Materials:

  • This compound reaction mixture

  • Anhydrous solvent for dilution (e.g., dichloromethane, hexane)

  • Internal standard of known purity (e.g., dodecane, naphthalene)

  • GC-MS instrument with a capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Due to the moisture sensitivity of many chlorosilanes, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • Quench the reaction if necessary (e.g., by adding a small amount of a derivatizing agent like hexamethyldisilazane (B44280) to cap unreacted Si-Cl bonds, or by careful addition to a quenching solution).

    • Prepare a dilute solution of the reaction mixture (e.g., ~1 mg/mL) in the chosen anhydrous solvent.[1]

    • Add a known amount of the internal standard to the sample solution for quantitative analysis.[2][3]

  • Instrument Setup:

    • Injector: Set to a temperature of 250-280°C with an appropriate split ratio (e.g., 50:1) to avoid column overloading.[4]

    • GC Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature (e.g., 280°C) at a suitable rate (e.g., 10-20°C/min) to ensure good separation of all components.[4]

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[4]

    • Mass Spectrometer: Set to scan a mass range of m/z 40-500. The ion source temperature should be around 230°C and the quadrupole temperature at 150°C.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials, product, and any byproducts by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.

    • For quantitative analysis, construct a calibration curve for each component using standards of known concentration or use the internal standard method by comparing the peak area of each analyte to the peak area of the internal standard.[5]

NMR Analysis of this compound Reaction Products

Objective: To identify and quantify the components of a this compound reaction mixture and potentially monitor the reaction in real-time.

Materials:

  • This compound reaction mixture

  • Deuterated solvent (e.g., chloroform-d, benzene-d₆)

  • Internal standard of known purity (e.g., 1,4-bis(trimethylsilyl)benzene, mesitylene)[6][7]

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation (for endpoint analysis):

    • Under an inert atmosphere, withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary.

    • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

    • Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.[6]

    • Add a sufficient volume of the deuterated solvent to dissolve both the sample and the standard.

  • Sample Preparation (for in-situ reaction monitoring):

    • In an NMR tube, dissolve the starting materials (excluding the initiator or one reactant) in the deuterated solvent along with a known amount of an internal standard.[8]

    • Acquire an initial spectrum (t=0).

    • Initiate the reaction by adding the final reactant or catalyst directly to the NMR tube, mix quickly, and place it in the pre-thermostated NMR spectrometer.[8]

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to allow for complete relaxation of all protons between scans.[8]

    • ¹³C and ²⁹Si NMR: Acquire proton-decoupled ¹³C and ²⁹Si NMR spectra to aid in structural elucidation. ²⁹Si NMR is particularly useful for identifying different silicon environments.[9][10][11]

    • For in-situ monitoring: Set up an array of experiments to automatically acquire spectra at regular time intervals.[8][12]

  • Data Analysis:

    • Identify the signals corresponding to the starting materials, product, and byproducts based on their chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC).

    • For quantitative analysis, integrate the well-resolved signals of each component and the internal standard. Calculate the molar ratio of each component relative to the internal standard.[13][14]

Workflow Diagrams

GCMS_Workflow cluster_reaction Reaction cluster_gcms_prep GC-MS Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_gcms_data Data Analysis Reaction This compound Reaction Quench Quench Reaction (if necessary) Reaction->Quench Dilute Dilute in Anhydrous Solvent Quench->Dilute Add_IS_GC Add Internal Standard Dilute->Add_IS_GC Inject Inject into GC-MS Add_IS_GC->Inject Separate Separation in GC Column Inject->Separate Detect Detection by MS Separate->Detect Identify_MS Identify Components (Mass Spectra) Detect->Identify_MS Quantify_MS Quantify Components (Peak Area) Identify_MS->Quantify_MS

Caption: Experimental workflow for GC-MS analysis of this compound reaction products.

NMR_Workflow cluster_reaction_nmr Reaction cluster_nmr_prep NMR Sample Preparation cluster_nmr_analysis NMR Analysis cluster_nmr_data Data Analysis Reaction_NMR This compound Reaction Aliquot Take Aliquot (or prepare in-situ) Reaction_NMR->Aliquot Add_Solvent_IS Add Deuterated Solvent & Internal Standard Aliquot->Add_Solvent_IS Acquire_Spectra Acquire Spectra (¹H, ¹³C, ²⁹Si) Add_Solvent_IS->Acquire_Spectra Identify_NMR Identify Components (Chemical Shifts) Acquire_Spectra->Identify_NMR Quantify_NMR Quantify Components (Signal Integrals) Identify_NMR->Quantify_NMR

References

Purity Assessment of Synthesized Compounds: A Comparative Guide to Derivatization with Chlorophenylsilane and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The confirmation of purity is a critical, non-negotiable step in the synthesis of chemical compounds, particularly in the realm of drug development and materials science. The presence of even minute impurities can significantly alter the biological activity, toxicity, and physical properties of a substance. This guide provides a comparative analysis of various analytical techniques for purity assessment, with a special focus on the use of chlorophenylsilane as a derivatizing agent for gas chromatography, benchmarked against other widely accepted methodologies.

Derivatization with this compound for GC Analysis

Gas chromatography (GC) is a powerful technique for separating and quantifying volatile and thermally stable compounds. However, many synthesized molecules, especially those containing polar functional groups like hydroxyl (-OH), amino (-NH2), or carboxylic acids (-COOH), are non-volatile and may decompose at the high temperatures required for GC analysis.

Chemical derivatization is a strategy employed to convert these non-volatile compounds into more volatile derivatives suitable for GC. Silanization, the reaction of a compound with a silylating agent, is a common derivatization technique. This compound, while less common than agents like BSTFA or TMCS, can be used to introduce a phenylsilyl group, which can improve thermal stability and alter the chromatographic behavior of the analyte.

The primary reaction involves the substitution of the active hydrogen on the analyte with a phenylsilyl group from this compound, typically in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Derivatization Procedure with this compound
  • Sample Preparation: Accurately weigh 1-2 mg of the synthesized compound into a clean, dry reaction vial.

  • Solvent Addition: Add 200 µL of a dry, aprotic solvent (e.g., acetonitrile, pyridine, or dimethylformamide) to dissolve the sample.

  • Reagent Addition: Add a 1.5 to 2-fold molar excess of this compound and a suitable base (e.g., pyridine, triethylamine) to the vial. The base acts as an HCl scavenger.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal temperature and time will vary depending on the reactivity of the analyte.

  • Analysis: After cooling to room temperature, an aliquot of the reaction mixture is directly injected into the gas chromatograph.

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis GC Analysis weigh Weigh 1-2 mg of Compound dissolve Dissolve in 200 µL Dry Solvent weigh->dissolve add_reagents Add this compound & Base dissolve->add_reagents heat Heat at 60-80°C for 30-60 min add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject Aliquot into GC cool->inject

Caption: Experimental workflow for derivatization using this compound for GC analysis.

Comparative Analysis of Purity Assessment Methods

While derivatization followed by GC can be effective, it is often not the primary or sole method for purity determination. A multi-faceted approach using orthogonal techniques is typically required. Below is a comparison of common methods.

Method Principle Sample Type Pros Cons
Derivatization-GC Separation of volatile compounds in the gas phase.Volatile or semi-volatile compounds; non-volatile compounds after derivatization.High resolution and sensitivity; well-established technique.Requires sample volatility; derivatization can introduce impurities and may not be quantitative.
HPLC/UHPLC Separation based on differential partitioning between a mobile and stationary phase.Wide range of non-volatile and thermally labile compounds.Highly versatile and widely applicable; excellent quantitation capabilities.Can consume large volumes of solvent; may require method development.
¹H NMR Absorption of radiofrequency by atomic nuclei in a magnetic field.Soluble compounds.Provides structural information; can be quantitative (qNMR) with an internal standard.Lower sensitivity compared to chromatographic methods; requires relatively pure samples for simple spectra.
LC-MS Separation by HPLC followed by mass analysis.Wide range of compounds.Provides molecular weight information, confirming identity and detecting impurities.Response factors can vary significantly, making quantification challenging without standards.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Pure, solid organic compounds.Provides fundamental information about the elemental composition.Not suitable for mixtures; requires high sample purity to be meaningful.

Key Experimental Protocols for Alternative Methods

High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare and degas the appropriate mobile phase(s). A common starting point for reversed-phase HPLC is a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Sample Preparation: Accurately prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Injection and Analysis: Inject 5-10 µL of the sample solution and run the developed gradient method.

  • Data Analysis: The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).

Quantitative ¹H NMR (qNMR)
  • Standard Selection: Choose a high-purity internal standard that has a simple spectrum with at least one peak that does not overlap with the analyte peaks. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: Accurately weigh the synthesized compound and the internal standard into the same vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum, ensuring the relaxation delay (d1) is long enough (typically 5 times the longest T1) for full relaxation of all relevant protons.

  • Data Processing: Integrate the well-resolved peaks of both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated based on the integral values, molar masses, and weights of the analyte and the standard.

Choosing the Right Purity Assessment Method

The selection of an appropriate method for purity assessment depends on the properties of the compound and the specific requirements of the research. A logical approach is often necessary to ensure comprehensive and reliable results.

start Synthesized Compound volatile Is the compound volatile & thermally stable? start->volatile polar_groups Does it have polar functional groups (-OH, -NH2)? volatile->polar_groups No gc Direct GC Analysis volatile->gc Yes derivatize Derivatization (e.g., with this compound) then GC polar_groups->derivatize Yes hplc HPLC / LC-MS Analysis polar_groups->hplc No nmr_ea Further Confirmation: ¹H NMR & Elemental Analysis gc->nmr_ea derivatize->nmr_ea hplc->nmr_ea

Caption: Decision tree for selecting a suitable purity assessment method.

A Comparative Guide to the Validation of a Synthetic Route Utilizing Chlorophenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a synthetic route is a critical decision in chemical research and drug development, profoundly impacting efficiency, scalability, and environmental footprint. This guide provides an objective comparison of synthetic routes utilizing chlorophenylsilanes against viable alternatives, supported by experimental data. We will explore two key transformations: the synthesis of silyl (B83357) ethers and the preparation of vinylsilanes.

I. Synthesis of Silyl Ethers: Chlorophenylsilane vs. Dehydrogenative Coupling

Silyl ethers are indispensable protecting groups in organic synthesis. The traditional and widely used method for their synthesis involves the reaction of an alcohol or phenol (B47542) with a chlorosilane in the presence of a base. An increasingly popular, greener alternative is the catalytic dehydrogenative coupling of an alcohol or phenol with a hydrosilane.

Here, we compare the synthesis of a representative silyl ether, the triphenylsilyl ether of phenol, via both routes.

Performance Comparison
ParameterRoute 1: Using TriphenylchlorosilaneRoute 2: Dehydrogenative Coupling
Reaction Phenol + TriphenylchlorosilanePhenol + Triphenylsilane (B1312308)
Byproduct Triethylamine (B128534) Hydrochloride (salt)Dihydrogen (gas)
Catalyst None (Base mediated)Cobalt Complex
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Reaction Time 2 hours24 hours
Yield ~95%67-91%[1]
Environmental Impact Stoichiometric salt wasteGaseous H₂ byproduct, catalytic metal
Experimental Protocols

Route 1: Synthesis of Triphenylsilyl Ether of Phenol using Triphenylchlorosilane (A Representative Protocol)

  • Materials: Phenol (1.0 eq), Triphenylchlorosilane (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • To a solution of phenol in DCM, add triethylamine at room temperature under an inert atmosphere.

    • Slowly add a solution of triphenylchlorosilane in DCM to the mixture.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the triphenylsilyl ether of phenol.

Route 2: Cobalt-Catalyzed Dehydrogenative Coupling of Phenol and Triphenylsilane [1]

  • Materials: Phenol (1.0 eq), Triphenylsilane (1.1 eq), Cobalt catalyst (e.g., cobalt pincer complex, 0.5–2 mol%), Tetrahydrofuran (THF).

  • Procedure:

    • In a glovebox, combine the cobalt precatalyst, phenol, and triphenylsilane in THF.

    • Seal the reaction vessel and heat at the specified temperature (e.g., 40°C) for 24 hours.

    • Monitor the reaction by GC-MS or NMR spectroscopy.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to afford the desired silyl ether.

Logical Relationship of Synthetic Pathways

silyl_ether_synthesis cluster_0 Route 1: Chlorosilane Method cluster_1 Route 2: Dehydrogenative Coupling phenol1 Phenol product1 Triphenylsilyl Ether phenol1->product1 Reacts with chlorosilane Triphenylchlorosilane chlorosilane->product1 base Base (e.g., Et3N) base->product1 Mediates salt Salt Byproduct (Et3N·HCl) product1->salt Generates phenol2 Phenol product2 Triphenylsilyl Ether phenol2->product2 Reacts with hydrosilane Triphenylsilane hydrosilane->product2 catalyst Cobalt Catalyst catalyst->product2 Catalyzes h2 H2 Gas Byproduct product2->h2 Generates vinylsilane_synthesis_workflow start Start reactants Combine Phenylacetylene, Diphenylsilane, and Solvent start->reactants add_catalyst Add Catalyst reactants->add_catalyst reaction Heat Reaction Mixture add_catalyst->reaction monitoring Monitor Progress (GC/NMR) reaction->monitoring monitoring->reaction Incomplete workup Cool and Concentrate monitoring->workup Complete purification Purify Product (Distillation/Chromatography) workup->purification product Obtain (E)-β-styryldiphenylsilane purification->product pt_catalyst Platinum Catalyst (e.g., Karstedt's) pt_catalyst->add_catalyst Option 1 cu_catalyst Copper Catalyst (e.g., Cu(OAc)2/Ligand) cu_catalyst->add_catalyst Option 2

References

Comparative Stability of Silyl Ethers Derived from Chlorophenylsilanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the design of multi-step synthetic pathways. Silyl (B83357) ethers are widely employed for the temporary protection of hydroxyl groups due to their ease of installation and tunable stability. This guide provides a comparative analysis of the stability of silyl ethers derived from chlorophenylsilanes—namely phenyldimethylsilyl (PhMe₂Si) and diphenylmethylsilyl (Ph₂MeSi) ethers—alongside other commonly used silyl ethers. The information presented is supported by experimental data and detailed protocols to assist in the rational selection of these versatile protecting groups.

The stability of a silyl ether is primarily governed by a combination of steric and electronic factors. Bulky substituents on the silicon atom hinder the approach of reagents that mediate cleavage, thus enhancing stability. Electronically, the nature of the substituents on the silicon atom can influence the ease of cleavage, particularly under acidic or basic conditions. Phenyl groups, with their unique electronic properties, can modulate the stability of silyl ethers in a distinct manner compared to simple alkyl substituents.

Quantitative Comparison of Silyl Ether Stability

The relative stability of various silyl ethers is often evaluated by comparing their rates of cleavage under standardized acidic and basic conditions. The following tables summarize the available quantitative data to facilitate a direct comparison.

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Common Silyl Ethers

Silyl EtherAbbreviationRelative Rate of Cleavage (Normalized to TMS)
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBDMS/TBS20,000
Triphenylsilyl TPS ~100,000 (significantly more stable)
TriisopropylsilylTIPS700,000
tert-ButyldiphenylsilylTBDPS5,000,000

Note: Data for Triphenylsilyl (TPS) ether suggests significantly greater stability than TMS, with some sources indicating a relative rate of hydrolysis that is 400 times slower than TMS under specific acidic conditions.

Table 2: Relative Rates of Base-Catalyzed Hydrolysis of Common Silyl Ethers

Silyl EtherAbbreviationRelative Rate of Cleavage (Normalized to TMS)
TrimethylsilylTMS1
Triphenylsilyl TPS ~1 (comparable stability)
TriethylsilylTES10-100
tert-ButyldimethylsilylTBDMS/TBS~20,000
tert-ButyldiphenylsilylTBDPS~20,000
TriisopropylsilylTIPS100,000

Note: While TPS ethers show enhanced stability under acidic conditions, their stability in basic media is comparable to that of TMS ethers.

Factors Influencing Silyl Ether Stability

The stability of silyl ethers is a nuanced property influenced by several key factors. Understanding these factors is crucial for selecting the appropriate silyl ether for a specific synthetic transformation.

Caption: Key factors influencing the stability of silyl ethers.

Experimental Protocols

Synthesis of Silyl Ethers from Chlorophenylsilanes

General Procedure:

  • To a solution of the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF) under an inert atmosphere, add a suitable base (e.g., imidazole, 2.0-2.5 equivalents).

  • Cool the mixture to 0 °C and add the corresponding chlorophenylsilane (e.g., chlorodimethylphenylsilane (B1200534) or chlorodiphenylmethylsilane, 1.1-1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Hydrolytic Stability Analysis

The following protocol outlines a general method for comparing the hydrolytic stability of different silyl ethers.

Comparative_Hydrolytic_Stability_Analysis_Workflow Start Start: Prepare Silyl Ether Solutions (e.g., in a deuterated solvent for NMR analysis) Add_Reagent Initiate Hydrolysis: Add a standardized acidic or basic solution Start->Add_Reagent Monitor Monitor Reaction Progress over Time Add_Reagent->Monitor NMR ¹H NMR Spectroscopy: Observe disappearance of silyl ether peaks and appearance of alcohol peaks Monitor->NMR Analytical Method GCMS GC-MS Analysis: Quantify the remaining silyl ether relative to an internal standard Monitor->GCMS Analytical Method UVVis UV-Vis Spectrophotometry: (for chromophoric substrates) Monitor the release of the alcohol Monitor->UVVis Analytical Method Analyze Data Analysis: Plot concentration vs. time to determine rate constants and half-lives NMR->Analyze GCMS->Analyze UVVis->Analyze Compare Compare Kinetic Data to establish relative stabilities Analyze->Compare End End: Conclude Relative Stability Compare->End

Caption: Experimental workflow for comparative hydrolytic stability analysis.

Detailed Protocol for Stability Analysis by ¹H NMR Spectroscopy:

  • Sample Preparation: Prepare solutions of the silyl ethers to be compared at a known concentration (e.g., 0.1 M) in a suitable deuterated solvent (e.g., CD₃CN/D₂O mixture).

  • Initiation of Hydrolysis: To each NMR tube, add a precise amount of a standardized acidic (e.g., DCl in D₂O) or basic (e.g., NaOD in D₂O) solution to achieve the desired pH.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to a characteristic proton of the silyl ether and the corresponding proton of the liberated alcohol. The rate of hydrolysis can be determined by plotting the natural logarithm of the silyl ether concentration versus time.

Cost-Benefit Analysis of Chlorophenylsilane in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision in large-scale synthesis, directly impacting process efficiency, product quality, and overall cost. Chlorophenylsilane, a versatile organosilicon compound, is frequently employed in the production of phenyl-containing silicones and as a silylating agent in pharmaceutical manufacturing. This guide provides an objective cost-benefit analysis of using this compound in large-scale synthesis, comparing its performance with key alternatives and providing supporting experimental data and protocols.

Executive Summary

This compound offers a balance of reactivity and cost-effectiveness for introducing phenyl groups into silicone polymers and for protecting functional groups in complex organic molecules. Its primary advantages lie in the directness of the synthetic routes it enables for producing phenyl-substituted siloxanes and its utility as a silylating agent. However, alternative reagents, such as other phenyl-containing chlorosilanes (e.g., Phenyltrichlorosilane, Diphenyldichlorosilane) and various silylating agents (e.g., Hexamethyldisilazane), present their own sets of advantages in terms of reactivity, by-product profiles, and in some cases, lower cost or milder reaction conditions. The optimal choice depends heavily on the specific application, desired end-product characteristics, and the scale of production.

Data Presentation: Quantitative Comparison of Silylating Agents and Silicone Precursors

The following tables summarize key quantitative data for this compound and its alternatives in the context of large-scale synthesis.

Table 1: Comparison of Phenyl-Containing Silane Precursors for Silicone Resin Synthesis

PrecursorTypical Purity (%)Molecular Weight ( g/mol ) of Resulting Polymer (Mw)Thermal Stability (Td5%) of Resulting Polymer (°C)Relative CostKey Considerations
This compound >97%[1]Moderate~350-450BaselineGood balance of phenyl content and cross-linking.
Phenyltrichlorosilane>98%High>450[2]HigherHigh cross-link density leads to harder, more brittle resins.[2]
Diphenyldichlorosilane>98%Low to Moderate~400-500HigherIntroduces a higher phenyl content per silicon atom.
Phenyltriethoxysilane>98%Moderate~400ModerateHydrolysis reaction is milder than with chlorosilanes, producing ethanol (B145695) as a by-product instead of HCl.[3]

Table 2: Comparison of Silylating Agents for Large-Scale Pharmaceutical Synthesis

Silylating AgentBoiling Point (°C)By-productsRelative CostKey BenefitsKey Drawbacks
This compound 160-162HClBaselineEffective for protecting hydroxyl groups.Generates corrosive HCl, requiring neutralization.
Hexamethyldisilazane (HMDS)125NH3LowerAmmonia by-product is less corrosive than HCl.[4]Lower silylating power, may require catalysts or higher temperatures.
N,O-Bis(trimethylsilyl)acetamide (BSA)71-73 (15 mmHg)N-trimethylsilylacetamideHigherHighly reactive and versatile.Higher cost and moisture sensitive.
Trimethylchlorosilane (TMCS)57HClLowerLow cost and readily available.Highly volatile and corrosive HCl by-product.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing synthetic routes. Below are representative experimental protocols for key applications of this compound and its alternatives.

Protocol 1: Synthesis of Phenyl-Containing Silicone Resin via Hydrolysis and Condensation

This protocol describes a general procedure for preparing a phenyl-containing silicone resin using a chlorosilane precursor.

Materials:

  • Phenyl-containing chlorosilane (e.g., this compound, Phenyltrichlorosilane)

  • Toluene (B28343) (anhydrous)

  • Water (deionized)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve the phenyl-containing chlorosilane (1.0 equivalent) in anhydrous toluene to a concentration of approximately 20-30% (w/v).

  • Slowly add deionized water (1.5 equivalents) to the stirred solution at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 60-80°C and stir for 2-4 hours to promote condensation.

  • Cool the mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the generated HCl, followed by washing with deionized water until the aqueous layer is neutral.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure to obtain the phenyl-containing silicone resin.

Protocol 2: Large-Scale Silylation of a Primary Alcohol

This protocol outlines a general procedure for the protection of a primary alcohol using a silylating agent.

Materials:

  • Primary alcohol substrate

  • Silylating agent (e.g., this compound, Hexamethyldisilazane)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

  • Base (e.g., Triethylamine, Imidazole, if using a chlorosilane)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in the anhydrous aprotic solvent.

  • If using a chlorosilane, add the base (1.1 equivalents).

  • Slowly add the silylating agent (1.05 equivalents) to the stirred solution at 0-25°C.

  • Allow the reaction to stir at room temperature for 1-12 hours, monitoring the progress by TLC or GC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the silylated alcohol. The product may be purified further by distillation or chromatography if necessary.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes and logical relationships in the application of this compound and its alternatives.

Synthesis_of_Phenyl_Silicone_Resin cluster_precursors Precursors cluster_process Process cluster_product Product This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Phenyltrichlorosilane Phenyltrichlorosilane Phenyltrichlorosilane->Hydrolysis Diphenyldichlorosilane Diphenyldichlorosilane Diphenyldichlorosilane->Hydrolysis Phenyltriethoxysilane Phenyltriethoxysilane Phenyltriethoxysilane->Hydrolysis Condensation Condensation Hydrolysis->Condensation Silanol Intermediate Phenyl-Containing Silicone Resin Phenyl-Containing Silicone Resin Condensation->Phenyl-Containing Silicone Resin

Caption: Synthetic pathway for phenyl-containing silicone resins.

Silylation_Workflow Start Start Substrate_Preparation Prepare Substrate (e.g., Alcohol) Start->Substrate_Preparation Reagent_Selection Select Silylating Agent Substrate_Preparation->Reagent_Selection Chlorophenylsilane_Route Add this compound + Base Reagent_Selection->Chlorophenylsilane_Route Chlorosilane Alternative_Route Add Alternative Agent (e.g., HMDS) Reagent_Selection->Alternative_Route Alternative Reaction Stir at Controlled Temperature Chlorophenylsilane_Route->Reaction Alternative_Route->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification End End Purification->End

References

A Comparative Spectroscopic Guide to Chlorophenylsilane and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed spectroscopic comparison of chlorophenylsilane and its analogues, specifically dichlorodiphenylsilane (B42835) and trithis compound. It is designed for researchers, scientists, and professionals in drug development, providing objective performance comparisons supported by experimental data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, dichlorodiphenylsilane, and trithis compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound~5.3SingletSi-H
7.2-7.8MultipletPhenyl-H
Dichlorodiphenylsilane[1]7.47, 7.51, 7.74MultipletsPhenyl-H
Trithis compound[2]7.34-7.65MultipletPhenyl-H (meta, para)
7.78MultipletPhenyl-H (ortho)

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ, ppm)Assignment
This compoundData not readily available in searched sources-
Dichlorodiphenylsilane[3]128.0, 130.4, 134.8Phenyl-C
Trithis compound[2]128.3, 131.0, 132.5, 134.1Phenyl-C

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound~2150Si-H stretch
3070, 3050Aromatic C-H stretch
1430, 1120Si-Phenyl
~800Si-Cl stretch
Dichlorodiphenylsilane[3][4]3070, 3050Aromatic C-H stretch
1430, 1120Si-Phenyl
~540Si-Cl stretch
Trithis compound[5][6]3070, 3050Aromatic C-H stretch
1430, 1110Si-Phenyl
~600Si-Cl stretch

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound[7]142107 (M-Cl), 77 (C₆H₅)
Dichlorodiphenylsilane[8]252217 (M-Cl), 175 (M-C₆H₅), 154
Trithis compound210175 (M-Cl), 133 (SiCl₃), 77 (C₆H₅)

Table 5: UV-Vis Spectroscopy Data

Compoundλmax (nm)Solvent
This compoundData not readily available in searched sources-
Dichlorodiphenylsilane[3]254, 260, 264, 271-
Trithis compoundData not readily available in searched sources-

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-25 mg of the liquid this compound analog is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[9][10]

  • An internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (0 ppm).[10]

  • The solution is transferred to a 5 mm NMR tube. To ensure magnetic field homogeneity, the solution should be free of any solid particles.[9]

Data Acquisition (¹H and ¹³C NMR):

  • The NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[11]

  • For ¹H NMR, the spectral window is typically set from -1 ppm to 9 ppm.[12]

  • For ¹³C NMR, the spectral window is typically set from -10 ppm to 180 ppm, and the spectra are often acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[12]

  • Data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: This technique is suitable for the direct analysis of liquid samples.

  • The ATR crystal (e.g., diamond or ZnSe) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.[6][8]

  • A small drop of the this compound or its analog is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

  • The spectrum is recorded, typically in the mid-IR range (4000-400 cm⁻¹).[11]

  • After analysis, the crystal is cleaned thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

  • The GC-MS system is tuned to ensure optimal performance.

  • A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

  • A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

  • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase.

  • The separated components elute from the column and enter the mass spectrometer's ion source.

  • In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13]

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

UV-Vis Spectroscopy

Solution-Phase UV-Vis Spectroscopy:

  • A dilute solution of the this compound analog is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or methanol). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

  • A cuvette is filled with the blank solvent, and a baseline spectrum is recorded.

  • The same cuvette is then rinsed and filled with the sample solution.

  • The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelengths of maximum absorbance (λmax) are identified.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its analogues.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NMR Dilution Dilution in Volatile Solvent (for GC-MS & UV-Vis) Sample->Dilution GC-MS & UV-Vis Neat Liquid Neat Liquid (for IR) Sample->Neat Liquid IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dilution->MS UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis IR IR Spectroscopy (ATR-FTIR) Neat Liquid->IR Structure_Elucidation Structure Elucidation & Comparison NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

Performance of Chlorophenylsilane in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of chlorophenylsilane in various solvent systems. Due to a scarcity of directly comparable, publicly available quantitative data, this analysis focuses on the well-established principles of organosilicon chemistry to predict performance trends. This guide also offers a framework for experimental validation and comparison with alternative silane (B1218182) compounds.

Executive Summary

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the phenylsilyl moiety. Its reactivity is dominated by the susceptibility of the silicon-chlorine bond to nucleophilic attack. The choice of solvent significantly influences the rate and outcome of these reactions. Generally, polar aprotic solvents are expected to facilitate faster reactions compared to nonpolar solvents. For reactions involving protic nucleophiles, such as hydrolysis or alcoholysis, the solvent's ability to stabilize charged intermediates and solvate the nucleophile plays a crucial role.

This guide will explore the theoretical basis for these solvent effects, compare the expected performance of this compound with phenylsilane (B129415) and dichlorodimethylsilane, and provide detailed experimental protocols for researchers to generate their own comparative data.

Comparison of this compound Performance in Different Solvent Systems

The reactivity of this compound is primarily governed by nucleophilic substitution at the silicon center. The solvent influences this reactivity through several mechanisms, including stabilization of the transition state, solvation of the nucleophile, and its own potential to act as a nucleophile (solvolysis).

Solvent SystemSolvent TypeExpected Relative Reaction RateRationale
Nonpolar Aprotic
Hexane, TolueneNonpolarSlowMinimal stabilization of the polar transition state.
Polar Aprotic
Tetrahydrofuran (THF)Polar AproticModerate to FastGood solvation of the cation in the transition state, leaving the nucleophile relatively free to attack.
Diethyl EtherPolar AproticModerateSimilar to THF, but generally less polar.
AcetonePolar AproticModerate to FastCan stabilize the transition state and solvate cations effectively.
AcetonitrilePolar AproticFastHigh polarity and ability to solvate cations enhance reaction rates.
Dimethylformamide (DMF)Polar AproticFastHighly polar solvent that strongly solvates cations, promoting rapid substitution.
Polar Protic
Methanol, EthanolPolar ProticVariable (Solvolysis)Can act as a nucleophile (alcoholysis), leading to solvolysis. The rate will depend on the nucleophilicity of the alcohol versus any other nucleophile present. Strong hydrogen bonding can also solvate and deactivate anionic nucleophiles.
WaterPolar ProticFast (Hydrolysis)Water is a strong nucleophile for chlorosilanes, leading to rapid hydrolysis to form silanols and subsequently siloxanes.

Comparison with Alternative Silanes

The choice of silane reagent depends on the desired reactivity and the functional groups to be introduced.

FeatureThis compound (C₆H₅SiH₂Cl)Phenylsilane (C₆H₅SiH₃)Dichlorodimethylsilane ((CH₃)₂SiCl₂)
Reactivity HighLow (requires activation)Very High
Primary Reaction Type Nucleophilic substitution of ClHydrosilylation, reductionNucleophilic substitution of both Cl atoms
Steric Hindrance ModerateLowLow
Electronic Effects Phenyl group is weakly electron-withdrawingPhenyl group is weakly electron-withdrawingMethyl groups are electron-donating
Typical Applications Introduction of phenylsilyl group, precursor to phenyl-functionalized siliconesReducing agent, precursor for hydrosilylation reactionsPrecursor for polydimethylsiloxane (B3030410) (PDMS) polymers

Experimental Protocols

To empirically determine the performance of this compound in different solvent systems, the following experimental protocols can be adapted.

Determination of Hydrolysis Rate by Conductometry

This method is suitable for monitoring the progress of hydrolysis by measuring the increase in conductivity due to the formation of hydrochloric acid (HCl).

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., acetone, THF) with a defined, low water content

  • Thermostated reaction vessel

  • Conductivity probe and meter

  • Magnetic stirrer

  • Standardized solution of water in the chosen solvent

Procedure:

  • Prepare a solution of this compound (e.g., 0.01 M) in the chosen anhydrous solvent.

  • Place the solution in the thermostated reaction vessel equipped with a conductivity probe and magnetic stirrer.

  • Allow the solution to equilibrate to the desired temperature.

  • Initiate the reaction by adding a known, substoichiometric amount of the standardized water solution.

  • Record the conductivity of the solution as a function of time.

  • The initial rate of reaction can be determined from the slope of the conductivity versus time plot.

  • Assuming the concentration of water remains in large excess (pseudo-first-order conditions), the rate constant can be calculated.

Competitive Reactivity Study by Gas Chromatography (GC)

This method allows for the direct comparison of the reactivity of this compound with another chlorosilane.

Materials:

  • This compound

  • A second chlorosilane for comparison (e.g., dichlorodimethylsilane)

  • Anhydrous inert solvent (e.g., anhydrous diethyl ether, toluene)

  • Substoichiometric amount of a nucleophile (e.g., water, a specific alcohol)

  • Gas chromatograph with a suitable column (e.g., non-polar silicone-based) and detector (e.g., TCD or FID)[1]

  • Internal standard

Procedure:

  • Prepare an equimolar solution of this compound and the comparative chlorosilane in the chosen anhydrous solvent containing an internal standard.

  • Take an initial sample (t=0) for GC analysis to determine the initial ratio of the two silanes.

  • Initiate the reaction by adding a substoichiometric amount of the nucleophile.

  • Take aliquots from the reaction mixture at regular time intervals.

  • Quench the reaction in the aliquots if necessary (e.g., by derivatization).

  • Analyze the samples by GC to determine the relative consumption of the two chlorosilanes over time.

  • The relative rates can be determined by comparing the disappearance of the starting materials.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for the hydrolysis of this compound and a typical experimental workflow for kinetic analysis.

Hydrolysis_Pathway This compound This compound (C₆H₅SiH₂Cl) TransitionState Pentacoordinate Transition State This compound->TransitionState + H₂O Water Water (H₂O) Water->TransitionState Phenylsilanol Phenylsilanol (C₆H₅SiH₂(OH)) TransitionState->Phenylsilanol HCl HCl TransitionState->HCl Siloxane Phenyl-substituted Siloxane Phenylsilanol->Siloxane + Phenylsilanol - H₂O

Caption: Generalized pathway for the hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Solvent Prepare Anhydrous Solvent System Prep_Reagents Prepare Solutions of This compound & Nucleophile Prep_Solvent->Prep_Reagents Mix Mix Reactants in Thermostated Vessel Prep_Reagents->Mix Monitor Monitor Reaction Progress (e.g., Conductometry, GC) Mix->Monitor Plot Plot Data (e.g., Conductivity vs. Time) Monitor->Plot Calculate Calculate Reaction Rate and/or Rate Constant Plot->Calculate

References

A Comparative Analysis of Chlorophenylsilane and Modern Silylation Technologies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the analytical workflow of drug development and scientific research, the derivatization of polar analytes is a critical step for successful analysis by gas chromatography-mass spectrometry (GC-MS). Silylation, the process of replacing an active hydrogen with a silyl (B83357) group, enhances the volatility and thermal stability of compounds. This guide provides an objective comparison between the traditional silylating agent, Chlorophenylsilane, and newer silylation technologies, offering insights into their performance based on available data.

Overview of Silylation Agents

Historically, chlorosilanes were among the first reagents used for silylation. Newer technologies, predominantly silyl amides and silyl acetamides, have since been developed, offering significant advantages in reactivity and ease of use.

  • This compound belongs to the older class of chlorosilane reagents. These reagents react with active hydrogens on functional groups like hydroxyls, carboxyls, and amines. A key characteristic of this reaction is the production of hydrogen chloride (HCl) as a byproduct, which necessitates the use of a base to drive the reaction to completion and prevent sample degradation.

  • Newer Silylation Technologies include reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These compounds are highly reactive and produce neutral, volatile byproducts, simplifying sample preparation and analysis.[1]

Performance Comparison

The choice of a silylating agent is critical and depends on the analyte's functional groups, the complexity of the matrix, and the desired analytical outcome.[2]

FeatureThis compoundNewer Silylating Agents (BSTFA, MSTFA)
Reactivity Moderate to high, but often requires a catalyst or base.[3]High to very high, often reacting spontaneously.[2]
Reaction Byproducts Hydrogen Chloride (HCl) - corrosive and can degrade sensitive samples.Neutral and highly volatile byproducts (e.g., N-methyltrifluoroacetamide).[2]
Reaction Conditions Often requires elevated temperatures and the presence of a base (e.g., pyridine (B92270), triethylamine).[3]Reactions are typically fast and can often be performed at room temperature or with gentle heating.[4]
Ease of Use More complex due to the need for a base and the handling of corrosive byproducts.Simpler "add and heat" procedure with fewer side reactions.
Derivative Stability Phenylsilyl derivatives can offer different stability profiles compared to trimethylsilyl (B98337) (TMS) derivatives. The stability of silyl ethers is influenced by the steric bulk on the silicon atom.[5][6]Trimethylsilyl (TMS) derivatives are the most common, with good stability for GC-MS analysis, though they can be sensitive to moisture.[2] t-Butyldimethylsilyl (t-BDMS) derivatives, formed from reagents like MTBSTFA, are approximately 10,000 times more stable against hydrolysis than TMS ethers.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for silylation using chlorosilanes and newer reagents.

General Protocol for Silylation with this compound

This is a generalized procedure, and specific conditions may need to be optimized for different analytes.

  • Sample Preparation: Ensure the sample is dry, as moisture will react with the chlorosilane. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen or by lyophilization.

  • Reagent Preparation: Dissolve the dry sample in an appropriate aprotic solvent (e.g., pyridine, dichloromethane, or toluene).

  • Addition of Base: Add a molar excess of a base, such as pyridine or triethylamine, to the sample solution.

  • Silylation Reaction: Add a molar excess of this compound to the mixture. The reaction is often heated to facilitate completion.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS analysis of aliquots.

  • Sample Cleanup: After the reaction is complete, the resulting hydrochloride salt may need to be removed by centrifugation or filtration prior to GC-MS analysis.

Protocol for Silylation with BSTFA or MSTFA

This protocol is widely applicable for a range of polar analytes.[2]

  • Sample Preparation: The sample must be thoroughly dried.

  • Reagent Addition: To the dry sample (typically 10-100 µg), add a suitable solvent (e.g., acetonitrile, pyridine, or dimethylformamide) to dissolve the analyte. Add an excess of the silylating reagent (e.g., BSTFA or MSTFA). A reagent-to-analyte molar ratio of at least 10:1 is recommended. For less reactive compounds, a catalyst such as 1% Trimethylchlorosilane (TMCS) can be included.

  • Reaction: Seal the vial and heat at a temperature between 60°C and 100°C for 15 to 60 minutes, depending on the reactivity of the analyte.[8]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Visualizing the Workflow

Diagrams can clarify the steps involved in each derivatization process.

G This compound Silylation Workflow cluster_prep Sample Preparation cluster_reaction Silylation Reaction cluster_analysis Analysis DrySample Dry Sample Dissolve Dissolve in Aprotic Solvent DrySample->Dissolve AddBase Add Base (e.g., Pyridine) Dissolve->AddBase AddSilane Add this compound AddBase->AddSilane Heat Heat to Complete Reaction AddSilane->Heat Cleanup Remove HCl Salt (Optional) Heat->Cleanup GCMS GC-MS Analysis Cleanup->GCMS

Caption: Workflow for derivatization using this compound.

G Modern Silylating Agent Workflow (BSTFA/MSTFA) cluster_prep Sample Preparation cluster_reaction Silylation Reaction cluster_analysis Analysis DrySample Dry Sample Dissolve Dissolve in Solvent DrySample->Dissolve AddReagent Add BSTFA/MSTFA (+/- Catalyst) Dissolve->AddReagent Heat Heat AddReagent->Heat GCMS Direct GC-MS Analysis Heat->GCMS

Caption: Streamlined workflow for modern silylating agents.

Logical Relationship of Silylation Technologies

The evolution of silylation reagents has been driven by the need for increased reactivity, cleaner reactions, and greater ease of use.

G Chlorosilanes Chlorosilanes (e.g., this compound) SilylAmides Silyl Amides/Acetamides (e.g., BSTFA, MSTFA) Chlorosilanes->SilylAmides Improved Reactivity & Cleaner Byproducts

Caption: Evolution of silylation technology.

Conclusion

While this compound can be an effective silylating agent, its application is more complex than that of modern reagents due to the formation of corrosive HCl and the frequent need for a base. Newer technologies, such as BSTFA and MSTFA, offer a more streamlined and efficient workflow with highly reactive and clean reaction profiles, making them the preferred choice for most contemporary GC-MS applications in research and drug development.[1][2] The choice of silylating agent should be made based on the specific requirements of the analysis, including the nature of the analyte, the required stability of the derivative, and the desired simplicity of the experimental protocol.

References

Safety Operating Guide

Navigating the Safe Handling of Chlorophenylsilane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Chlorophenylsilane, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.

Essential Safety Information at a Glance

This compound is a flammable and corrosive liquid that reacts with moisture to produce toxic and corrosive hydrogen chloride gas.[1][2] Strict adherence to safety protocols is crucial to prevent harm.

Quantitative Data Summary

While specific occupational exposure limits for this compound are not established, it is imperative to handle the substance with care, minimizing exposure at all times.[3] The following table summarizes key safety data:

ParameterValueSource
Signal WordDanger[2]
Hazard StatementsH226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)[2]
Flash Point54 °C (129.2 °F) - closed cup[2]
Storage Class Code3 - Flammable liquids[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following equipment is mandatory to prevent contact and inhalation.

Recommended Personal Protective Equipment
Body PartEquipmentSpecifications and Rationale
Eyes & Face Chemical splash goggles and a face shieldProvides full protection from splashes and corrosive vapors.[1]
Skin Chemical-resistant gloves (Nitrile or Neoprene), Flame-resistant lab coat, Chemical-resistant apron or coverallsGloves should be inspected before use and changed frequently. A lab coat and apron provide layers of protection against spills.[4]
Respiratory NIOSH-approved respirator with an organic vapor cartridgeEssential for preventing inhalation of harmful vapors, especially when not working in a fully ventilated fume hood.[2]
Feet Closed-toe, chemical-resistant shoesProtects against spills and falling objects.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is critical to minimize risk. The following workflow outlines the necessary steps from preparation to post-handling cleanup.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood) gather_ppe 2. Don Appropriate PPE prep_area->gather_ppe prep_materials 3. Assemble Materials & Equipment gather_ppe->prep_materials transfer 4. Transfer this compound (Use inert atmosphere if necessary) prep_materials->transfer react 5. Perform Experiment transfer->react decontaminate 6. Decontaminate Equipment react->decontaminate dispose_waste 7. Dispose of Waste Properly decontaminate->dispose_waste remove_ppe 8. Doff PPE dispose_waste->remove_ppe wash 9. Wash Hands Thoroughly remove_ppe->wash

Caption: A step-by-step workflow for the safe handling of this compound.

Immediate First-Aid Procedures for Exposure

In the event of accidental exposure, immediate and appropriate first aid is critical.

G First-Aid Procedures for this compound Exposure cluster_routes cluster_actions exposure Exposure Occurs skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. skin->skin_action eye_action Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. eyes->eye_action inhalation_action Move to fresh air. If not breathing, give artificial respiration. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Immediate first-aid response to this compound exposure.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

  • Waste Collection : Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent materials), in a dedicated, properly labeled, and sealed hazardous waste container.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a description of its hazards (Flammable, Corrosive).

  • Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Method : this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to neutralize or dispose of it via standard laboratory drains. One common industrial method for disposal involves hydrolysis of the mixture to oxides and co-producing dilute hydrochloric acid, which is then neutralized.[2] Another method is incineration in a high-temperature incinerator.[2]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.